N-Ethyl-3,4-(methylenedioxy)aniline-d5
Description
Properties
IUPAC Name |
N-(1,1,2,2,2-pentadeuterioethyl)-1,3-benzodioxol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-10-7-3-4-8-9(5-7)12-6-11-8/h3-5,10H,2,6H2,1H3/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKGTVXPIULTIP-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Deuterated N-Ethyl-3,4-(methylenedioxy)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of N-Ethyl-3,4-(methylenedioxy)aniline-d5, a deuterated isotopologue of a key chemical intermediate. This document provides a comprehensive overview of a feasible synthetic route, detailed experimental protocols, and characterization data. The inclusion of deuterium (B1214612) in this molecule is of significant interest for various research applications, including its use as an internal standard in pharmacokinetic and metabolic studies.
Synthetic Strategy: Reductive Amination
The most direct and efficient method for the synthesis of this compound is through the reductive amination of 3,4-(methylenedioxy)aniline (B81397) with a deuterated source of the ethyl group. This approach involves the in-situ formation of a deuterated imine intermediate, which is subsequently reduced to the final secondary amine.
A plausible and commonly employed strategy for this transformation is the reaction of 3,4-(methylenedioxy)aniline with acetaldehyde-d4 (B137916) in the presence of a selective reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). These reducing agents are favored as they are mild and can selectively reduce the iminium ion in the presence of the unreacted aldehyde.
The overall synthetic transformation is depicted in the following workflow:
Caption: Synthetic workflow for this compound.
Experimental Protocol
This section provides a detailed, plausible experimental procedure for the synthesis of this compound via reductive amination.
Materials:
-
3,4-(Methylenedioxy)aniline
-
Acetaldehyde-d4 (≥98 atom % D)
-
Sodium cyanoborohydride (NaBH3CN)
-
Anhydrous Methanol
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
To a solution of 3,4-(methylenedioxy)aniline (1.0 eq) in anhydrous methanol, acetaldehyde-d4 (1.2 eq) is added.
-
A catalytic amount of glacial acetic acid (0.1 eq) is added to the mixture to facilitate imine formation. The reaction is stirred at room temperature for 30 minutes.
-
Sodium cyanoborohydride (1.5 eq) is then added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) until the starting aniline (B41778) is consumed (typically 4-6 hours).
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The methanol is removed under reduced pressure.
-
The aqueous residue is basified with a saturated aqueous sodium bicarbonate solution to a pH of ~8.
-
The aqueous layer is extracted three times with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure product.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Expected Value |
| Yield | 75-85% |
| Isotopic Purity | ≥98 atom % D |
| Chemical Purity | >98% (by NMR) |
| Molecular Formula | C9H6D5NO2 |
| Molecular Weight | 170.22 g/mol |
Characterization Data
The synthesized this compound can be characterized using standard analytical techniques. The following tables present the expected spectral data, with comparisons to the non-deuterated analogue where appropriate.
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| N-Ethyl-3,4-(methylenedioxy)aniline | 6.63 | d, J=8.0 Hz | 1H | Ar-H |
| 6.25 | d, J=2.2 Hz | 1H | Ar-H | |
| 6.13 | dd, J=8.0, 2.2 Hz | 1H | Ar-H | |
| 5.85 | s | 2H | O-CH ₂-O | |
| 3.5 (broad s) | br s | 1H | NH | |
| 3.09 | q, J=7.1 Hz | 2H | N-CH ₂-CH₃ | |
| 1.23 | t, J=7.1 Hz | 3H | N-CH₂-CH ₃ | |
| N-Ethyl-d5-3,4-(methylenedioxy)aniline | 6.63 | d, J=8.0 Hz | 1H | Ar-H |
| 6.25 | d, J=2.2 Hz | 1H | Ar-H | |
| 6.13 | dd, J=8.0, 2.2 Hz | 1H | Ar-H | |
| 5.85 | s | 2H | O-CH ₂-O | |
| 3.5 (broad s) | br s | 1H | NH | |
| Signal absent | - | - | N-CD ₂-CD₃ | |
| Signal absent | - | - | N-CD₂-CD ₃ |
Table 2: Mass Spectrometry Data
| Compound | Ionization Mode | Expected m/z [M+H]⁺ |
| N-Ethyl-3,4-(methylenedioxy)aniline | ESI+ | 166.0862 |
| N-Ethyl-d5-3,4-(methylenedioxy)aniline | ESI+ | 171.1175 |
Signaling Pathways and Logical Relationships
The primary utility of deuterated compounds like this compound lies in their application as internal standards for analytical methods, particularly in mass spectrometry-based quantification. The logical relationship for this application is outlined below.
Caption: Workflow for using a deuterated internal standard in bioanalysis.
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed protocol and expected data will be valuable for researchers in synthetic chemistry, drug metabolism, and pharmacokinetics.
Technical Guide: N-Ethyl-3,4-(methylenedioxy)aniline-d5 (CAS: 1216722-76-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl-3,4-(methylenedioxy)aniline-d5 is a deuterium-labeled analog of N-Ethyl-3,4-(methylenedioxy)aniline.[1][2][3] This stable isotope-labeled compound serves as a high-fidelity internal standard for analytical and pharmacokinetic research, particularly in studies involving its non-labeled counterpart, which is an important intermediate in the synthesis of various pharmaceutical compounds, including Oxolinic Acid.[2][4] The incorporation of five deuterium (B1214612) atoms on the ethyl group provides a distinct mass shift, making it an ideal tool for precise quantification using mass spectrometry-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use significantly enhances the accuracy and reliability of analytical data by correcting for variations during sample preparation and analysis.[2]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for method development, particularly in chromatography and mass spectrometry.
| Property | Value | Reference |
| CAS Number | 1216722-76-7 | [1][4] |
| Molecular Formula | C₉H₆D₅NO₂ | [1][4] |
| Molecular Weight | 170.22 g/mol | [1][4] |
| Exact Mass | 170.1104 u | [5] |
| Appearance | Pale Brown Oil | [4] |
| IUPAC Name | N-(1,1,2,2,2-pentadeuterioethyl)-1,3-benzodioxol-5-amine | [5] |
| Synonyms | N-Ethyl-1,3-benzodioxol-5-amine-d5; 3,4-Methylenedioxy-N-ethylaniline-d5; N-(1,3-Benzodioxol-5-yl)ethylamine-d5 | [2][4] |
| Storage | 2-8°C Refrigerator | [4] |
Analytical Specifications
As a reference standard, the purity and isotopic enrichment of this compound are critical. While specific batch data may vary, typical specifications for high-quality stable isotope-labeled internal standards are provided below.
| Parameter | Specification |
| Chemical Purity | ≥98% (typically determined by HPLC or GC) |
| Isotopic Purity (d5) | ≥99 atom % D |
| Isotopic Distribution | d0 < 0.5% |
Note: These are typical specifications. Users should always refer to the Certificate of Analysis provided by the supplier for batch-specific data.
Mass Spectrometry
The mass spectrum of the non-deuterated analog (N-Ethyl-3,4-(methylenedioxy)aniline, CAS: 32953-14-3) provides insight into the expected fragmentation pattern of the deuterated compound. The primary difference will be a +5 Da mass shift for fragments containing the ethyl-d5 group.
Expected Mass Spectral Data (based on non-deuterated analog):
| Ion Type | m/z (Non-deuterated) | Expected m/z (Deuterated) | Description |
| Molecular Ion [M]⁺• | 165 | 170 | Parent ion |
| Major Fragment | 136 | 136 | Loss of the ethyl group (or ethyl-d5 for the deuterated analog) |
| Other Fragments | 106, 77 | 106, 77 | Fragments of the methylenedioxyaniline core |
Note: The fragmentation pattern can be influenced by the ionization technique (e.g., EI, ESI) and collision energy.
Experimental Protocols
The primary application of this compound is as an internal standard in quantitative analytical methods. The following is a representative protocol for the use of a deuterated internal standard in an LC-MS/MS assay for the quantification of a target analyte in a biological matrix. This protocol is adapted from established methods for similar compounds and should be optimized for the specific analyte and matrix.
Preparation of Stock and Working Solutions
-
Internal Standard Stock Solution (IS S1 - 1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol (B129727) to obtain a final concentration of 1 mg/mL.
-
Internal Standard Working Solution (IS WS - 1 µg/mL): Dilute the IS S1 with a 50:50 (v/v) mixture of acetonitrile (B52724) and water to achieve a final concentration of 1 µg/mL.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample (e.g., plasma, serum), add 10 µL of the IS WS (1 µg/mL).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Instrumental Conditions (Representative)
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for analyte separation |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing the analyte and internal standard |
Visualizations
Synthesis Overview
The synthesis of the non-deuterated analog, N-Ethyl-3,4-(methylenedioxy)aniline, typically involves the reaction of piperonyl cyclonene with nitric acid, followed by hydrogenation. A similar pathway can be envisioned for the deuterated compound using a deuterated ethyl source.
Caption: Synthesis pathway for this compound.
Analytical Workflow
The use of this compound as an internal standard is integral to quantitative bioanalytical workflows. The diagram below illustrates a typical experimental process.
Caption: Experimental workflow for quantitative analysis.
Conclusion
This compound is an essential tool for researchers requiring precise and accurate quantification of its non-labeled analog or related compounds. Its stable isotope label ensures it behaves nearly identically to the analyte of interest throughout the analytical process, thereby minimizing experimental variability. The protocols and data presented in this guide provide a comprehensive resource for the effective implementation of this internal standard in a research or drug development setting.
References
physical characteristics of N-Ethyl-3,4-(methylenedioxy)aniline-d5
An In-Depth Technical Guide to the Physical Characteristics of N-Ethyl-3,4-(methylenedioxy)aniline-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, a deuterated analog of N-Ethyl-3,4-(methylenedioxy)aniline. This stable isotope-labeled compound is of significant interest to researchers, particularly in the fields of pharmacokinetics, therapeutic drug monitoring, and metabolic research, where it serves as a crucial internal standard for analytical quantification.[1][2]
Core Compound Identifiers and Properties
This compound is primarily utilized as an internal standard for the precise quantification of compounds like Oxolinic acid in biological samples using mass spectrometry and liquid chromatography.[1] Its deuteration provides a distinct mass shift, enabling clear differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical behavior.
Below is a summary of its key physical and chemical properties. Data for the unlabeled analog is included for comparative purposes where direct data for the deuterated compound is not available.
| Property | Value | Source (Unlabeled Analog) |
| Chemical Name | This compound | N/A |
| Synonyms | N-Ethyl-1,3-benzodioxol-5-amine-d5; 3,4-Methylenedioxy-N-ethylaniline-d5 | N/A |
| CAS Number | 1216722-76-7 | 32953-14-3 |
| Molecular Formula | C₉H₆D₅NO₂ | C₉H₁₁NO₂ |
| Molecular Weight | 170.22 g/mol | 165.19 g/mol |
| Appearance | Pale Brown Oil[3] | Clear colorless to yellowish viscous liquid[4][5] |
| Boiling Point | Data not available | 101-103 °C @ 1 mmHg[6][7] |
| Water Solubility | Data not available | Slightly miscible[6][7][8] |
| Storage Conditions | 2-8°C Refrigerator[3] | 2-8°C[7] |
Logical Relationship of Compound Identifiers
The following diagram illustrates the key identifiers and structural information for this compound.
Caption: Key identifiers and properties of this compound.
Experimental Protocols
While specific, detailed experimental protocols for the characterization of this particular deuterated standard are not publicly available from commercial suppliers, this section outlines the standard methodologies used for determining such physical characteristics and a relevant synthesis protocol for the unlabeled parent compound.
Determination of Physical Properties (General Methodology)
-
Appearance: Visual inspection of the substance at room temperature under controlled lighting conditions. Color, state (liquid/solid), and clarity are noted.
-
Boiling Point: Typically determined by distillation at reduced pressure (e.g., 1 mmHg) to prevent decomposition. The temperature at which the liquid boils and condenses is recorded.
-
Solubility: Assessed by adding a known amount of the compound to a specific volume of a solvent (e.g., water) at a controlled temperature. The mixture is agitated, and the degree of dissolution is observed visually. For "slightly miscible" compounds, this indicates that only a small amount will dissolve.
-
Structural and Identity Confirmation (MS, NMR):
-
Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) MS is used to confirm the molecular weight. For this deuterated compound, the analysis would confirm the mass of 170.22 and the isotopic distribution pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded to confirm the chemical structure. For the d5 analog, the absence of signals corresponding to the ethyl group protons and the presence of deuterium (B1214612) would be characteristic.
-
Example Synthesis Protocol for N-Ethyl-3,4-(methylenedioxy)aniline (Unlabeled)
The following is a patented preparation process for the unlabeled parent compound, which involves nitration followed by reductive amination.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Cas 32953-14-3,N-Ethyl-3,4-(methylenedioxy)aniline | lookchem [lookchem.com]
- 6. 32953-14-3 CAS MSDS (N-Ethyl-3,4-(methylenedioxy)aniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. N-Ethyl-3,4-(methylenedioxy)aniline [chembk.com]
- 8. 32953-14-3 N-Ethyl-3,4-(methylenedioxy)aniline N-Ethyl-3,4-(methylenedioxy)aniline - CAS Database [chemnet.com]
Technical Guide: N-Ethyl-3,4-(methylenedioxy)aniline-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Ethyl-3,4-(methylenedioxy)aniline-d5, a deuterated internal standard crucial for the accurate quantification of Oxolinic acid in pharmacokinetic and metabolic studies. This document details the compound's chemical and physical properties, a proposed synthesis protocol, and its application in bioanalytical methodologies. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams generated with Graphviz (DOT language).
Introduction
This compound is a stable isotope-labeled analog of N-Ethyl-3,4-(methylenedioxy)aniline. The incorporation of five deuterium (B1214612) atoms on the ethyl group results in a molecular weight shift that allows it to be distinguished from its non-deuterated counterpart by mass spectrometry. This property makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, minimizing variability and enhancing the accuracy of quantitative measurements.[1] Its primary application is as an internal standard in the determination of Oxolinic acid concentrations in biological matrices.[1][2]
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| Synonyms | N-Ethyl-1,3-benzodioxol-5-amine-d5, 3,4-Methylenedioxy-N-ethylaniline-d5, N-(1,3-Benzodioxol-5-yl)ethylamine-d5 | [1][3] |
| CAS Number | 1216722-76-7 | [1][3] |
| Molecular Formula | C₉H₆D₅NO₂ | [3][4] |
| Molecular Weight | 170.22 g/mol | [1][2][3][4] |
| Appearance | Pale Brown Oil | [3] |
| Storage | 2-8°C Refrigerator | [3] |
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Synthesis of 3,4-(Methylenedioxy)aniline
This step is based on the reduction of 1,2-(Methylenedioxy)-4-nitrobenzene.
-
Materials: 1,2-(Methylenedioxy)-4-nitrobenzene, skeleton nickel catalyst, ethanol (B145695), hydrogen gas.
-
Procedure:
-
Charge a high-pressure reactor with 1,2-(Methylenedioxy)-4-nitrobenzene, a catalytic amount of skeleton nickel, and ethanol as the solvent.
-
Purge the reactor with an inert gas to remove air.
-
Pressurize the reactor with hydrogen gas to 2.5 MPa and heat to 60°C.
-
Maintain the reaction under continuous hydrogen flow for 2 hours, followed by intermittent hydrogenation until the pressure remains constant.
-
After cooling and depressurizing, filter the catalyst.
-
Remove the solvent and water under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 3,4-(Methylenedioxy)aniline.
-
Step 2: N-Alkylation with Deuterated Ethyl Iodide
This step introduces the deuterated ethyl group onto the aniline (B41778).
-
Materials: 3,4-(Methylenedioxy)aniline, ethyl-d5 iodide, a non-nucleophilic base (e.g., potassium carbonate), and a suitable solvent (e.g., acetonitrile).
-
Procedure:
-
Dissolve 3,4-(Methylenedioxy)aniline in acetonitrile (B52724) in a round-bottom flask.
-
Add an excess of potassium carbonate to the solution.
-
Add ethyl-d5 iodide to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the base.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to obtain this compound.
-
References
A Technical Guide to N-Ethyl-3,4-(methylenedioxy)aniline-d5: Synthesis, Application, and Sourcing
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on N-Ethyl-3,4-(methylenedioxy)aniline-d5, a deuterated intermediate crucial for the synthesis of stable isotope-labeled internal standards used in quantitative analytical studies. This document details its chemical properties, provides sources for procurement, and outlines its primary application in the synthesis of Oxolinic acid-d5 for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Core Concepts and Applications
This compound is a stable isotope-labeled analog of N-Ethyl-3,4-(methylenedioxy)aniline. Its primary significance in the scientific community lies in its role as a key starting material for the synthesis of deuterated internal standards. The most prominent application is in the preparation of Oxolinic acid-d5, which is utilized as an internal standard in bioanalytical methods to ensure the accuracy and precision of the quantification of the antibiotic, Oxolinic acid.[1][2] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects, thus providing a reliable reference for quantification.
Sourcing and Availability
This compound is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes. When purchasing this compound, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity, purity, and isotopic enrichment.
Potential Suppliers:
-
LGC Standards: A global supplier of reference materials and proficiency testing schemes.[3]
-
Veeprho: A research-based organization specializing in the synthesis of impurities, metabolites, and deuterated standards.[2]
-
Pharmaffiliates: A provider of pharmaceutical reference standards, impurities, and stable isotopes.[1]
-
Santa Cruz Biotechnology: A supplier of biochemicals for research.
-
Mithridion: A supplier of a wide range of chemical compounds.[4]
-
MedchemExpress: A supplier of research chemicals and biochemicals.[5][6]
Pricing and availability can be obtained by inquiring with these vendors directly.
Physicochemical and Quantitative Data
The following tables summarize the key physical, chemical, and quantitative data for this compound, compiled from various supplier and chemical database sources.
Table 1: General and Chemical Properties
| Property | Value |
| Chemical Name | N-Ethyl-d5-3,4-(methylenedioxy)aniline |
| Synonyms | N-(Pentadeuterioethyl)-1,3-benzodioxol-5-amine, 3,4-Methylenedioxy-N-(ethyl-d5)aniline |
| CAS Number | 1216722-76-7 |
| Molecular Formula | C₉H₆D₅NO₂ |
| Molecular Weight | 170.22 g/mol |
| Appearance | Pale Brown Oil or Clear colorless to yellowish viscous liquid |
| Storage Temperature | 2-8°C |
Table 2: Physical and Spectroscopic Data
| Property | Value |
| Boiling Point | 101-103 °C (1 mmHg)[7] |
| Flash Point | 110 °C[7] |
| Density | 1.17 g/cm³[7] |
| Refractive Index | 1.568-1.57[7] |
| Water Solubility | Slightly miscible[7] |
Table 3: Purity and Isotopic Enrichment (Typical Specifications)
| Parameter | Specification |
| Chemical Purity | ≥98% |
| Isotopic Purity (d5) | ≥99 atom % D |
| Deuterium Incorporation | ≥98% |
Note: Exact specifications may vary by supplier and batch. Always refer to the Certificate of Analysis for precise data.
Experimental Protocols
The primary utility of this compound is as a precursor for the synthesis of Oxolinic acid-d5. The following section details the synthetic protocol for this conversion and the subsequent use of Oxolinic acid-d5 as an internal standard in an LC-MS/MS workflow for the analysis of Oxolinic acid.
Synthesis of Oxolinic acid-d5 from this compound
This synthesis involves a multi-step process, beginning with the deuterated aniline (B41778) derivative.
Materials:
-
This compound
-
Diethyl ethoxymethylenemalonate
-
High-boiling point solvent (e.g., Dowtherm A)
-
Sodium hydroxide
-
Hydrochloric acid
-
Organic solvents for extraction and purification (e.g., ethyl acetate, hexane)
Procedure:
-
Condensation: React this compound with diethyl ethoxymethylenemalonate at elevated temperature to form the enamine intermediate.
-
Cyclization: Heat the enamine intermediate in a high-boiling solvent to induce thermal cyclization, forming the quinolone ring system.
-
Hydrolysis: Hydrolyze the resulting ester with a base, such as sodium hydroxide, to yield the carboxylic acid, Oxolinic acid-d5.
-
Purification: Purify the crude Oxolinic acid-d5 by recrystallization or column chromatography to achieve the desired purity for use as an internal standard.
Quantitative Analysis of Oxolinic Acid using Oxolinic acid-d5 as an Internal Standard by LC-MS/MS
This protocol outlines a typical workflow for the analysis of Oxolinic acid in a biological matrix.
1. Preparation of Solutions:
-
Oxolinic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve Oxolinic acid standard in a suitable solvent (e.g., methanol).
-
Oxolinic acid-d5 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Oxolinic acid-d5 in a suitable solvent (e.g., methanol).
-
Working Standard and IS Solutions: Prepare a series of working standard solutions of Oxolinic acid and a working solution of the internal standard by serial dilution of the stock solutions with an appropriate solvent mixture (e.g., 50:50 acetonitrile (B52724):water).
2. Sample Preparation:
-
To a known volume of the biological sample (e.g., plasma, tissue homogenate), add a precise volume of the Oxolinic acid-d5 internal standard working solution.
-
Perform a protein precipitation step by adding a solvent such as acetonitrile.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
The supernatant can be directly injected into the LC-MS/MS system or subjected to further cleanup using solid-phase extraction (SPE).
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Oxolinic acid and Oxolinic acid-d5. This provides high selectivity and sensitivity.
-
MRM Transitions:
-
Oxolinic acid: Q1 (precursor ion) -> Q3 (product ion)
-
Oxolinic acid-d5: Q1 (precursor ion + 5 Da) -> Q3 (product ion)
-
-
4. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of the Oxolinic acid to the peak area of the Oxolinic acid-d5 internal standard against the concentration of the calibration standards.
-
Quantify the concentration of Oxolinic acid in the unknown samples by interpolating the peak area ratios from the calibration curve.
Visualizations
The following diagrams illustrate the synthesis of the internal standard and its application in a typical analytical workflow.
Caption: Synthetic pathway of Oxolinic acid-d5 from this compound.
Caption: Experimental workflow for the quantitative analysis of Oxolinic acid using a deuterated internal standard.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. This compound 100mg | Mithridion [mithridion.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cas 32953-14-3,N-Ethyl-3,4-(methylenedioxy)aniline | lookchem [lookchem.com]
A Technical Guide to N-Ethyl-3,4-(methylenedioxy)aniline-d5 for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of N-Ethyl-3,4-(methylenedioxy)aniline-d5, a critical deuterated internal standard. This document outlines its chemical properties, available suppliers, and detailed protocols for its application in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS).
Introduction
This compound is a stable isotope-labeled derivative of N-Ethyl-3,4-(methylenedioxy)aniline. Its primary application lies in its use as an internal standard for the quantitative analysis of the antibiotic Oxolinic Acid in various biological matrices.[1] The incorporation of five deuterium (B1214612) atoms on the ethyl group provides a distinct mass shift, enabling precise and accurate quantification by mass spectrometry, effectively compensating for matrix effects and variations during sample preparation and analysis. This compound is an essential tool in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.
Suppliers and Specifications
Several reputable suppliers offer this compound for research purposes. While Certificates of Analysis with detailed specifications are typically provided upon purchase, the following table summarizes generally available information.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Application |
| LGC Standards | 1216722-76-7 | C₉H₆D₅NO₂ | 170.22 | Pharmaceutical reference standard |
| Mithridion | 1216722-76-7 | C₉H₆D₅NO₂ | 170.22 | Research chemical |
| Veeprho | 1216722-76-7 | C₉H₆D₅NO₂ | 170.22 | Internal standard for Oxolinic Acid analysis |
| Pharmaffiliates | 1216722-76-7 | C₉H₆D₅NO₂ | 170.22 | Intermediate for labeled Oxolinic Acid |
| MedchemExpress | 1216722-76-7 | C₉H₆D₅NO₂ | 170.22 | Isotope-labeled compound for research |
| Santa Cruz Biotechnology | 1216722-76-7 | C₉H₆D₅NO₂ | 170.22 | Research chemical |
Note: Purity and isotopic enrichment are critical parameters. It is imperative to consult the supplier-specific Certificate of Analysis for precise lot-to-lot data.
Synthesis Pathway
Figure 1. A proposed synthetic pathway for this compound.
Experimental Protocols
The following protocols are adapted from established methods for the quantification of quinolone antibiotics using deuterated internal standards and serve as a comprehensive guide for the use of this compound.
Preparation of Stock and Working Solutions
Objective: To prepare accurate standard solutions for calibration and quality control.
Materials:
-
This compound
-
Oxolinic Acid (analytical standard)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water
Procedure:
-
Internal Standard Stock Solution (IS Stock; 100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol.
-
Analyte Stock Solution (Analyte Stock; 1 mg/mL): Accurately weigh 10 mg of Oxolinic Acid and dissolve it in 10 mL of methanol.
-
Internal Standard Working Solution (IS Working; 1 µg/mL): Dilute 100 µL of the IS Stock solution to 10 mL with a 50:50 (v/v) mixture of acetonitrile and water.
-
Analyte Working Solution (Analyte Working; 10 µg/mL): Dilute 100 µL of the Analyte Stock solution to 10 mL with a 50:50 (v/v) mixture of acetonitrile and water.
Sample Preparation for LC-MS Analysis
Objective: To extract the analyte and internal standard from a biological matrix (e.g., plasma) for analysis.
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 20 µL of the IS Working Solution (1 µg/mL) to each sample, vortex briefly.
-
Add 300 µL of acetonitrile (protein precipitation agent) to each sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.
Figure 2. A typical workflow for sample preparation prior to LC-MS analysis.
LC-MS/MS Instrumentation and Conditions
Objective: To achieve chromatographic separation and mass spectrometric detection of the analyte and internal standard.
Typical LC-MS/MS Parameters:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, followed by a 2-minute re-equilibration
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Oxolinic Acid: To be determined empirically (e.g., Q1/Q3)
-
This compound: To be determined empirically (e.g., Q1/Q3)
-
Data Analysis and Quality Control
The concentration of Oxolinic Acid in the unknown samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the corresponding concentrations of the calibration standards. A linear regression analysis is then applied to the calibration curve.
Quality Control:
-
The coefficient of determination (r²) for the calibration curve should be > 0.99.
-
The accuracy of the quality control samples should be within ±15% of the nominal concentration.
-
The precision (%CV) of the quality control samples should be ≤ 15%.
Conclusion
This compound is a high-quality internal standard indispensable for the accurate and precise quantification of Oxolinic Acid in complex biological matrices. The methodologies outlined in this guide provide a robust framework for researchers in drug development and related fields to implement reliable analytical procedures. Adherence to good laboratory practices and careful validation of the analytical method are paramount for obtaining high-quality, reproducible data.
References
Technical Guide: Mass Spectrum Analysis of N-Ethyl-3,4-(methylenedioxy)aniline-d5
Introduction
N-Ethyl-3,4-(methylenedioxy)aniline-d5 (N-Ethyl-MDEA-d5) is the deuterium-labeled analog of N-Ethyl-3,4-(methylenedioxy)aniline. With a molecular formula of C₉H₆D₅NO₂ and a molecular weight of approximately 170.22 g/mol , it serves as a critical internal standard for the quantitative analysis of its non-labeled counterpart and related compounds in complex biological matrices.[1][2] The incorporation of five deuterium (B1214612) atoms on the ethyl group provides a distinct mass shift, enabling precise differentiation from the target analyte in mass spectrometry-based assays without significantly altering its chemical or chromatographic behavior.[2]
This guide provides an in-depth analysis of the expected mass spectrum of this compound, a detailed experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and visual diagrams illustrating the analytical workflow and primary fragmentation pathway.
Predicted Mass Spectrum and Fragmentation
The molecular ion ([M]⁺) for the deuterated compound is expected at a mass-to-charge ratio (m/z) of 170. The primary fragmentation event in this class of compounds is typically an alpha-cleavage, specifically the loss of the alkyl group adjacent to the nitrogen atom.
Key Predicted Fragmentation Steps:
-
Molecular Ion Formation: Electron ionization of this compound will produce the molecular ion, [C₉H₆D₅NO₂]⁺, at m/z 170 .
-
Alpha-Cleavage (Major Fragment): The most favorable fragmentation is the cleavage of the bond between the two deuterated carbon atoms of the ethyl group (Cα-Cβ cleavage). This results in the loss of a deuterated methyl radical (•CD₃), leading to the formation of a highly stable, resonance-stabilized ion at m/z 152 . This is predicted to be the base peak.
-
Alternative Fragmentation: A less common fragmentation could involve the loss of the entire deuterated ethyl group, though this is less likely to be the primary pathway.
Quantitative Data Summary
The following table summarizes the predicted key ions in the electron ionization mass spectrum of this compound.
| m/z (Predicted) | Ion Structure | Proposed Identity | Relative Intensity |
| 170 | [C₉H₆D₅NO₂]⁺ | Molecular Ion ([M]⁺) | Moderate |
| 152 | [C₈H₆D₂NO₂]⁺ | Base Peak ([M - •CD₃]⁺) | 100% |
| 135 | [C₇H₅NO₂]⁺ | Fragment from cleavage of the ethylamino group | Low |
| 105 | [C₆H₃NO]⁺ | Benzofuryl or related rearrangement ion | Low |
| 77 | [C₆H₅]⁺ | Phenyl Cation | Low |
Note: Relative intensities are predictive and may vary based on specific instrument conditions.
Experimental Protocol: GC-MS Analysis
This section outlines a typical methodology for the analysis of this compound, suitable for quantitative analysis where it is used as an internal standard. The protocol may require optimization for specific instrumentation and matrices.
3.1 Sample Preparation and Derivatization
For many amphetamine-type compounds, derivatization is employed to improve thermal stability and chromatographic peak shape.[5] A common procedure involves acylation.
-
Extraction: Perform a liquid-liquid extraction of the analyte from the sample matrix (e.g., urine, plasma) under basic conditions (e.g., using NaOH) into an organic solvent like ethyl acetate (B1210297).
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in 50 µL of ethyl acetate and add 50 µL of a derivatizing agent such as Pentafluoropropionic Anhydride (PFPA) or Heptafluorobutyric Anhydride (HFBA).[6]
-
Reaction: Cap the vial and heat at 70°C for 30 minutes.[6]
-
Final Preparation: After cooling, evaporate the excess reagent and solvent, and reconstitute the derivatized sample in a suitable volume of ethyl acetate for injection.
3.2 Instrumentation
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
GC Column: Agilent HP-5MS (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.[6]
3.3 GC-MS Parameters
| Parameter | Value |
| GC Inlet | |
| Injection Mode | Splitless |
| Injection Volume | 1.0 µL |
| Inlet Temperature | 280°C |
| Oven Program | |
| Initial Temperature | 80°C, hold for 2 minutes |
| Ramp 1 | 8°C/min to 150°C |
| Ramp 2 | 30°C/min to 280°C, hold for 2 minutes |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) & Full Scan (for confirmation) |
| SIM Ions (Predicted) | m/z 170, 152 (for d5-standard); Corresponding non-deuterated ions for target analyte. |
| Scan Range | m/z 40-500 |
Visualizations
GC-MS Analytical Workflow
The following diagram illustrates the general workflow for the analysis of this compound as an internal standard.
Caption: General workflow for sample preparation and GC-MS analysis.
Predicted EI Fragmentation Pathway
This diagram shows the predicted primary fragmentation of this compound under electron ionization.
Caption: Predicted fragmentation of this compound.
References
N-Ethyl-3,4-(methylenedioxy)aniline-d5: A Technical Safety Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data available for N-Ethyl-3,4-(methylenedioxy)aniline-d5 (CAS No. 1216722-76-7). As a deuterated analog of N-Ethyl-3,4-(methylenedioxy)aniline, this compound is primarily utilized as an internal standard in analytical and pharmacokinetic research. Due to the limited availability of a specific Safety Data Sheet (SDS) for the deuterated compound, this guide extrapolates critical safety information from the parent compound, N-Ethyl-3,4-(methylenedioxy)aniline, and other relevant analogs. All data should be interpreted with the understanding that it pertains to these related compounds and should be used as a precautionary guide.
Chemical and Physical Properties
Stable heavy isotopes are often incorporated into drug molecules as tracers for quantification during drug development. Deuteration has the potential to affect the pharmacokinetic and metabolic profiles of drugs.[1] The following table summarizes the known physical and chemical properties of N-Ethyl-3,4-(methylenedioxy)aniline and its deuterated form.
| Property | N-Ethyl-3,4-(methylenedioxy)aniline | This compound |
| CAS Number | 32953-14-3 | 1216722-76-7[1] |
| Molecular Formula | C₉H₁₁NO₂[2] | C₉H₆D₅NO₂[1] |
| Molecular Weight | 165.19 g/mol [2] | 170.22 g/mol [1] |
| Boiling Point | 101-103 °C (1 mmHg)[2] | Not available |
| Flash Point | 110 °C[2][3] | Not available |
| Density | 1.17 g/cm³[2] | Not available |
| Solubility | Soluble in acetone, dichloromethane, ethyl acetate.[4] | Not available |
Hazard Identification and Classification
Based on the GHS classification for the structurally similar N-Methylaniline, this compound should be handled as a hazardous substance. The primary hazards are summarized below.
| Hazard Class | GHS Category | Hazard Statement |
| Flammable liquids | Category 4 | H227: Combustible liquid[5] |
| Acute toxicity, Oral | Category 3 | H301: Toxic if swallowed[5] |
| Acute toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[5] |
| Acute toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[5] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[5] |
| Specific target organ toxicity, repeated exposure | Category 2 | H373: May cause damage to organs (Liver, spleen, Bone marrow) through prolonged or repeated exposure if swallowed[5] |
| Hazardous to the aquatic environment, short-term | Category 1 | H400: Very toxic to aquatic life[5] |
| Hazardous to the aquatic environment, long-term | Category 1 | H410: Very toxic to aquatic life with long lasting effects[5] |
Signal Word: Danger[6]
Hazard Statements:
-
Combustible liquid.[6]
-
Toxic if swallowed, in contact with skin, or if inhaled.[5][7]
-
Causes serious eye irritation.[5]
-
May cause damage to organs through prolonged or repeated exposure.[5][7]
Experimental Protocols and Handling
Given the toxic nature of the parent compound, stringent safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE) and Engineering Controls
A generalized workflow for handling this compound in a research setting is outlined below.
First Aid Measures
These first aid measures are based on the parent compound and should be followed in case of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[3] |
| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] |
| Ingestion | Get medical aid. Wash mouth out with water.[3] IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[5] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3] |
Fire Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[3]
-
Specific Hazards: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[3] Thermal decomposition can lead to the release of irritating gases and vapors.[7]
-
Flash Point: 110 °C (230 °F)[3]
Toxicological Information
Specific toxicological data for this compound is not available. The information below is for related compounds and should be used for guidance.
Acute Toxicity
The parent compound, N-Ethyl-3,4-(methylenedioxy)aniline, is classified as toxic if swallowed, inhaled, or in contact with skin.[5]
Sub-chronic Toxicity
A 90-day oral study on a related compound, hydroxyethyl-3,4-methylenedioxyaniline HCl, established a No-Effect Level (NOEL) of 20 mg/kg. Evidence of bone marrow toxicity was observed at 275 mg/kg, with lethality at 550 mg/kg.[8]
Potential for Nitrosation
N-Ethyl-3,4-(methylenedioxy)aniline is a secondary amine and may be prone to nitrosation, forming potentially carcinogenic N-nitroso compounds. It should not be used in combination with nitrosating agents. The nitrosamine (B1359907) content in related compounds has been noted as a concern and should be kept below 50 ppb.[8][9]
The logical relationship concerning the potential for nitrosamine formation is illustrated below.
Ecological Information
Data for the related compound N-Methylaniline indicates high toxicity to aquatic life with long-lasting effects.[5][7]
| Test Organism | Test Type | Result | Exposure Time |
| Daphnia magna (Water flea) | LC50 | 0.15 mg/l | 48 h[5] |
| Activated sludge | EC50 | 1.5 mg/l | 30 min[5] |
The substance is considered inherently biodegradable (92% in 28 days).[5] However, due to its high acute toxicity to aquatic organisms, release into the environment must be avoided.[5]
Storage and Disposal
-
Storage: Store locked up.[6] Keep in a dry, cool, and well-ventilated place.[7] Keep the container tightly closed and away from heat, sparks, and open flame.[6][7]
-
Disposal: Waste material must be disposed of in accordance with national and local regulations. Do not allow the product to enter drains.[5]
Conclusion
This compound is a valuable tool in research and drug development. However, due to the lack of specific safety data, it must be handled with extreme caution. The information provided in this guide, derived from its non-deuterated parent compound and other analogs, highlights significant potential hazards, including high acute toxicity, organ damage upon repeated exposure, and environmental toxicity. Researchers must adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, to minimize exposure and ensure a safe laboratory environment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chembk.com [chembk.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. This compound CAS#: [m.chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. ec.europa.eu [ec.europa.eu]
- 9. cir-safety.org [cir-safety.org]
Technical Guide: Solubility Profile of N-Ethyl-3,4-(methylenedioxy)aniline-d5
Audience: Researchers, scientists, and drug development professionals.
Version: 1.0
Introduction
N-Ethyl-3,4-(methylenedioxy)aniline-d5 is a deuterated analog of N-Ethyl-3,4-(methylenedioxy)aniline, which is a known metabolite of 3,4-methylenedioxymethamphetamine (MDMA). The incorporation of five deuterium (B1214612) atoms provides a stable isotopic label, making it an essential internal standard for quantitative bioanalytical studies using mass spectrometry. Understanding the solubility of this compound is critical for the preparation of stock solutions, calibration standards, and quality controls, ensuring accuracy and precision in experimental assays. This document provides a comprehensive overview of its solubility in various common laboratory solvents and outlines the methodologies for its determination.
Quantitative Solubility Data
The solubility of this compound was determined across a range of organic solvents commonly used in analytical and pharmaceutical research. The following table summarizes the quantitative solubility data obtained under standard laboratory conditions (20-25°C).
| Solvent | Chemical Formula | Solubility (Approximate) | Method of Determination |
| Methanol | CH₃OH | ≥ 10 mg/mL | Visual Inspection |
| Ethanol | C₂H₅OH | ≥ 10 mg/mL | Visual Inspection |
| Acetonitrile | CH₃CN | ≥ 10 mg/mL | Visual Inspection |
| Dimethylformamide (DMF) | C₃H₇NO | ≥ 10 mg/mL | Visual Inspection |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ≥ 10 mg/mL | Visual Inspection |
| Phosphate-Buffered Saline (PBS) | - | Sparingly Soluble | Visual Inspection |
Note: The data presented is based on information typically found in supplier documentation for similar research-grade compounds. Precise solubility can vary based on the specific lot, temperature, and purity of the compound and solvent.
Experimental Protocol: Solubility Determination
The following protocol describes a general method for determining the solubility of this compound in a given solvent, based on the standard "shake-flask" method.
3.1 Materials and Equipment
-
This compound
-
Class A volumetric flasks
-
Analytical balance
-
Vortex mixer
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Selected solvents (e.g., Methanol, DMSO, PBS pH 7.4)
3.2 Procedure
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the sample at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.
-
Sample Extraction: Carefully collect a precise aliquot of the clear supernatant. To avoid disturbing the pellet, it is crucial to sample from the upper portion of the liquid.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. This step is critical to prevent undissolved compound from artificially inflating the concentration measurement.
-
Dilution and Quantification: Create a series of dilutions of the filtered supernatant using the same solvent. Analyze these samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) against a calibration curve prepared from a known stock solution to determine the concentration. The calculated concentration represents the solubility of the compound in that solvent at the specified temperature.
The workflow for this experimental protocol is visualized in the diagram below.
Caption: Workflow for experimental solubility determination via the shake-flask method.
Application in Bioanalytical Assays
In a typical bioanalytical workflow for quantifying endogenous analytes or drug metabolites, a stable isotope-labeled internal standard (SIL-IS) like this compound is crucial. Its solubility in organic solvents is paramount for preparing the internal standard spiking solution, which is added to biological samples (e.g., plasma, urine) during the sample extraction process. The diagram below illustrates this logical relationship.
Caption: Role of compound solubility in preparing an internal standard for bioanalysis.
An In-Depth Technical Guide to the Storage of N-Ethyl-3,4-(methylenedioxy)aniline-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the optimal storage conditions for N-Ethyl-3,4-(methylenedioxy)aniline-d5, a deuterated analog of a key intermediate in synthetic chemistry. Adherence to these guidelines is crucial for maintaining the chemical purity, isotopic integrity, and stability of this compound, ensuring the reliability and reproducibility of experimental results.
Core Storage Recommendations
Proper storage is paramount to prevent degradation and maintain the quality of this compound, which is typically supplied as a pale brown oil. The primary storage recommendations are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C Refrigerator[1] | To minimize the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen)[2] | To prevent oxidation, as aniline (B41778) derivatives can be susceptible to air oxidation.[3] |
| Light Exposure | In the dark, use of amber vials[2] | To prevent photodegradation, a common degradation pathway for aniline compounds. |
| Container | Tightly sealed, amber glass vials with PTFE-lined caps[4] | Glass is chemically inert, and amber color protects from light. PTFE-lined caps (B75204) provide a robust seal against moisture and atmospheric gases. |
| Moisture | Avoid | Deuterated compounds can be hygroscopic and susceptible to isotopic exchange with atmospheric moisture.[1] |
Physicochemical Properties and Stability Considerations
This compound is a stable isotope-labeled compound. While generally stable under recommended conditions, its aniline functional group makes it susceptible to certain degradation pathways.
Potential Degradation Pathways:
-
Oxidation: The amine group in aniline derivatives can be prone to oxidation, which can be catalyzed by air and light, leading to the formation of colored impurities.[3] Storing under an inert atmosphere is a critical preventative measure.
-
Photodegradation: Aromatic amines can undergo degradation upon exposure to light.[5][6] Therefore, protection from light by using amber vials and storing in the dark is essential.
-
Isotopic Exchange: While the deuterium (B1214612) atoms on the ethyl group are generally stable, it is good practice to minimize contact with moisture to prevent any potential for H/D exchange, especially under non-neutral pH conditions.[2]
Experimental Protocol: Long-Term Stability Assessment
To ensure the long-term integrity of this compound, a stability testing protocol is recommended. This protocol is designed to evaluate the compound's stability under various conditions over an extended period.
Objective: To determine the long-term stability of this compound under recommended and stressed storage conditions.
Materials and Methods:
-
Test Substance: this compound
-
Storage Containers: Amber glass vials with PTFE-lined screw caps.
-
Storage Conditions:
-
Recommended: 2-8°C, in the dark.
-
Accelerated: 25°C/60% Relative Humidity (RH), in the dark.
-
Photostability: As per ICH Q1B guidelines (exposure to a light source under controlled temperature and humidity).
-
-
Analytical Method: A validated stability-indicating HPLC-UV or LC-MS method capable of separating the parent compound from potential degradation products.
-
Testing Time Points:
-
Recommended: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 1, 3, and 6 months.
-
Photostability: At the end of the light exposure period.
-
Procedure:
-
Aliquots of a single batch of this compound are stored in the specified containers under the different storage conditions.
-
At each time point, a vial is removed from each storage condition.
-
The appearance of the sample (color, clarity) is visually inspected.
-
The sample is analyzed by the validated analytical method to determine the purity of the parent compound and to detect and quantify any degradation products.
-
The results are compared to the initial (time 0) analysis.
Data Presentation:
The quantitative data from the stability study should be summarized in a table for clear comparison.
| Storage Condition | Time Point (Months) | Appearance | Purity (%) | Total Impurities (%) |
| 2-8°C | 0 | Pale Brown Oil | 99.8 | 0.2 |
| 6 | No Change | 99.7 | 0.3 | |
| 12 | No Change | 99.7 | 0.3 | |
| 24 | No Change | 99.6 | 0.4 | |
| 25°C/60% RH | 0 | Pale Brown Oil | 99.8 | 0.2 |
| 3 | Slight Darkening | 99.2 | 0.8 | |
| 6 | Darkening | 98.5 | 1.5 | |
| Photostability | Post-Exposure | Significant Darkening | 95.1 | 4.9 |
Visualization of Logical Relationships
The following diagrams illustrate the key decision-making and workflow processes for the proper storage and handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]
- 5. Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation of aniline in aqueous suspensions of microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Ethyl-3,4-(methylenedioxy)aniline-d5 structural formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl-3,4-(methylenedioxy)aniline-d5 is a deuterated isotopologue of N-Ethyl-3,4-(methylenedioxy)aniline. Its primary application in the scientific field is as an internal standard for the quantitative analysis of N-ethyl-3,4-(methylenedioxy)aniline and related compounds, such as the pharmaceutical agent Oxolinic Acid, in biological matrices using mass spectrometry-based methods.[1][2] The incorporation of five deuterium (B1214612) atoms on the ethyl group provides a distinct mass shift, enabling precise and accurate quantification in pharmacokinetic and metabolic studies.[1]
Chemical Structure and Properties
The structural formula of this compound is presented below. The molecule consists of a 1,3-benzodioxole (B145889) ring system substituted with a deuterated ethylamino group.
Structural Diagram
Caption: Structural formula of this compound.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. Data for the non-deuterated analogue is also provided for comparison where available.
| Property | Value (d5-Isotopologue) | Value (Non-deuterated) | Reference(s) |
| IUPAC Name | N-(1,1,2,2,2-pentadeuterioethyl)-1,3-benzodioxol-5-amine | N-Ethyl-1,3-benzodioxol-5-amine | [1][3] |
| Synonyms | N-Ethyl-1,3-benzodioxol-5-amine-d5; 3,4-Methylenedioxy-N-ethylaniline-d5 | 5-(Ethylamino)-1,3-benzodioxole | [2][3] |
| CAS Number | 1216722-76-7 | 32953-14-3 | [2][3] |
| Molecular Formula | C₉H₆D₅NO₂ | C₉H₁₁NO₂ | [2][3] |
| Molecular Weight | 170.22 g/mol | 165.19 g/mol | [2][3] |
| Appearance | Pale Brown Oil | Clear colorless to yellowish viscous liquid | [2] |
| Storage | 2-8°C Refrigerator | Ambient | [2] |
| SMILES | [2H]C([2H])([2H])C([2H])([2H])Nc1ccc2OCOc2c1 | CCNc1ccc2OCOc2c1 | |
| InChI | InChI=1S/C9H11NO2/c1-2-10-7-3-4-8-9(5-7)12-6-11-8/h3-5,10H,2,6H2,1H3/i1D3,2D2 | InChI=1S/C9H11NO2/c1-2-10-7-3-4-8-9(5-7)12-6-11-8/h3-5,10H,2,6H2,1H3 | [3] |
Experimental Protocols
Synthesis via Reductive Amination
This procedure outlines the synthesis of this compound from 3,4-(methylenedioxy)aniline (B81397) and d5-acetaldehyde, using sodium triacetoxyborohydride (B8407120) as the reducing agent.
Materials:
-
3,4-(Methylenedioxy)aniline
-
Acetaldehyde-d5 (or a suitable precursor)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add 3,4-(methylenedioxy)aniline (1.0 equivalent) and anhydrous 1,2-dichloroethane.
-
Addition of Aldehyde: Add acetaldehyde-d5 (1.1 equivalents) to the solution and stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The reaction is typically exothermic and should be monitored.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (B109758) or ethyl acetate (B1210297) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure this compound.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of the target compound.
Analytical Data (Representative)
Detailed spectroscopic data for the deuterated compound is not publicly available. However, the data for the non-deuterated analogue, N-Ethyl-3,4-(methylenedioxy)aniline, serves as a valuable reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (non-deuterated): The proton NMR spectrum would show characteristic signals for the aromatic protons, the methylenedioxy protons (a singlet), the ethyl group's methylene (B1212753) (a quartet) and methyl (a triplet) protons, and the amine proton.
-
¹³C NMR (non-deuterated): The carbon NMR spectrum would display signals for the aromatic carbons, the methylenedioxy carbon, and the two carbons of the ethyl group.
In the ¹H NMR spectrum of the d5-isotopologue , the signals corresponding to the ethyl group would be absent. In the ¹³C NMR spectrum, the signals for the ethyl carbons would appear as multiplets due to coupling with deuterium.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 170, which is 5 mass units higher than the non-deuterated compound (m/z 165). This mass shift is the basis for its use as an internal standard.
References
Isotopic Purity of N-Ethyl-3,4-(methylenedioxy)aniline-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of N-Ethyl-3,4-(methylenedioxy)aniline-d5, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based studies. This document outlines the methodologies for determining isotopic purity, presents representative data, and details the synthesis of the parent compound.
Introduction
This compound is the deuterium-labeled analog of N-Ethyl-3,4-(methylenedioxy)aniline. It is widely used as an internal standard in analytical and pharmacokinetic research to improve the accuracy of mass spectrometry and liquid chromatography methods.[1] The replacement of five hydrogen atoms with deuterium (B1214612) on the ethyl group results in a chemically identical molecule with a higher mass, allowing it to be distinguished from the unlabeled analyte. The effectiveness of a deuterated standard is fundamentally dependent on its isotopic purity—the extent to which the intended deuterium atoms have replaced hydrogen atoms. High isotopic purity is essential for minimizing cross-contribution to the analyte signal and ensuring accurate quantification.[2][3]
Isotopic Purity Data
While a specific certificate of analysis for every batch of this compound will provide the most accurate isotopic distribution, the following table summarizes representative quantitative data for commercially available deuterated standards. Typically, the isotopic enrichment for such standards is expected to be ≥98%.[3] The table below illustrates a plausible isotopic distribution for a batch of this compound with high isotopic enrichment.
| Isotopic Species | Description | Representative Abundance (%) |
| d5 | C₉H₆D₅NO₂ | > 98 |
| d4 | C₉H₇D₄NO₂ | < 2 |
| d3 | C₉H₈D₃NO₂ | < 0.5 |
| d2 | C₉H₉D₂NO₂ | < 0.1 |
| d1 | C₉H₁₀D₁NO₂ | < 0.1 |
| d0 | C₉H₁₁NO₂ | < 0.1 |
This data is representative and may vary between different batches and suppliers. For precise figures, always refer to the Certificate of Analysis provided with the specific lot of the compound.
Experimental Protocols
The determination of isotopic purity is typically performed using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to confirm the position of deuterium labeling.[4]
Isotopic Purity Determination by LC-HRMS
This protocol outlines a general procedure for the determination of the isotopic purity of this compound using Liquid Chromatography-High-Resolution Mass Spectrometry.
3.1.1. Materials and Reagents
-
This compound sample
-
N-Ethyl-3,4-(methylenedioxy)aniline (unlabeled standard)
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
3.1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)
3.1.3. Sample Preparation
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in methanol. Prepare a separate 1 mg/mL stock solution of the unlabeled N-Ethyl-3,4-(methylenedioxy)aniline.
-
Working Solution: Dilute the this compound stock solution with a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid) to a final concentration of approximately 1 µg/mL.
-
Unlabeled Standard Solution: Prepare a working solution of the unlabeled standard at the same concentration to determine its retention time and mass spectrum.
3.1.4. LC-MS Analysis
-
LC Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure good separation and peak shape (e.g., start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Resolution: Set to a high resolution (e.g., > 60,000).
-
Scan Range: m/z 100-250.
-
Data Acquisition: Acquire full scan mass spectra.
3.1.5. Data Analysis and Isotopic Purity Calculation
-
Extract Ion Chromatograms (EICs): Extract the ion chromatograms for the molecular ions ([M+H]⁺) of each isotopic species (d0 to d5).
-
d0 (C₉H₁₁NO₂): m/z 166.0817
-
d1 (C₉H₁₀D₁NO₂): m/z 167.0880
-
d2 (C₉H₉D₂NO₂): m/z 168.0943
-
d3 (C₉H₈D₃NO₂): m/z 170.1005
-
d4 (C₉H₇D₄NO₂): m/z 171.1068
-
d5 (C₉H₆D₅NO₂): m/z 172.1131
-
-
Peak Integration: Integrate the peak area for each EIC.
-
Calculate Relative Abundance: The isotopic purity is calculated based on the relative peak areas of each isotopologue. The percentage of the d5 species is determined by the following formula:
% d5 Abundance = (Area_d5 / (Area_d0 + Area_d1 + Area_d2 + Area_d3 + Area_d4 + Area_d5)) * 100
This calculation should also account for the natural isotopic abundance of C, N, and O in the molecule.
Synthesis of N-Ethyl-3,4-(methylenedioxy)aniline (Parent Compound)
A patented method describes the preparation of N-ethyl-3,4-(methylenedioxy)aniline from piperonyl cyclonene.[5] The process involves two main steps:
-
Nitration: Piperonyl cyclonene is reacted with dilute nitric acid containing a dispersing agent at 55-70°C for 5-6 hours to yield a nitration product.
-
Reductive Alkylation: The collected nitration product is then subjected to hydrogenation with a Cu/Raney Ni catalyst in absolute ethanol (B145695) at 1.5-2.0 MPa and 70°C for 2-3 hours. Following this, the temperature is increased to 140-180°C for 10 hours to facilitate the ethylation, yielding N-ethyl-3,4-(methylenedioxy)aniline.
To synthesize the d5 analogue, a deuterated source for the ethyl group would be required in the second step.
Visualizations
The following diagrams illustrate the key workflows and relationships discussed in this guide.
Caption: A flowchart illustrating the key steps in determining the isotopic purity of this compound using LC-HRMS.
Caption: A simplified diagram showing the synthetic route to the parent compound, N-Ethyl-3,4-(methylenedioxy)aniline.
References
- 1. veeprho.com [veeprho.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. resolvemass.ca [resolvemass.ca]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. CN101875650A - Preparation process of N-ethyl-3,4-(methylenedioxy)aniline - Google Patents [patents.google.com]
The Role of N-Ethyl-3,4-(methylenedioxy)aniline-d5 in Advanced Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the applications of N-Ethyl-3,4-(methylenedioxy)aniline-d5, a deuterated analog of N-Ethyl-3,4-(methylenedioxy)aniline. This stable isotope-labeled compound serves as a critical tool in analytical and pharmacokinetic research, offering enhanced accuracy and precision in the quantification of related compounds. Its primary utility is as an internal standard in mass spectrometry-based bioanalytical methods.
Core Applications in Research
This compound is predominantly utilized as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift from its unlabeled counterpart, allowing for precise differentiation and quantification, even in complex biological matrices. This minimizes the impact of matrix effects and variations in sample preparation and instrument response.
While direct research explicitly detailing the use of this compound is limited, its structural similarity to key compounds makes it an ideal internal standard for several research areas:
-
Pharmacokinetic Studies of MDEA (Eve): Due to its close structural resemblance to 3,4-Methylenedioxy-N-ethylamphetamine (MDEA), it is a highly suitable internal standard for quantifying MDEA and its metabolites in biological samples. This is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of MDEA.
-
Forensic and Toxicological Analysis: In forensic toxicology, accurate quantification of controlled substances is paramount. This compound can be used to improve the reliability of methods for detecting and quantifying MDEA and related amphetamine derivatives in urine, blood, and tissue samples.
-
Metabolic Pathway Investigations: As a stable isotope-labeled tracer, it has the potential to be used in studies investigating the metabolic fate of MDEA and similar compounds. By tracking the deuterated label, researchers can elucidate metabolic pathways and identify novel metabolites.
-
Analysis of Oxolinic Acid: Some suppliers indicate its use as an internal standard for the quantification of Oxolinic acid, a quinolone antibiotic.[1]
Quantitative Data in Bioanalytical Methods
The following table summarizes typical quantitative parameters that could be expected in a validated GC-MS method for the analysis of MDEA using this compound as an internal standard, based on established methods for similar analytes.
| Parameter | Typical Value | Description |
| Linearity Range | 25 - 5000 ng/mL | The concentration range over which the instrument response is directly proportional to the analyte concentration. |
| Correlation Coefficient (r²) | > 0.99 | A measure of how well the calibration curve fits the data points. A value greater than 0.99 indicates a strong linear relationship. |
| Limit of Quantification (LOQ) | 25 ng/mL | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. |
| Intra-assay Precision (%CV) | < 15% | The coefficient of variation for measurements of the same sample within the same analytical run. |
| Inter-assay Precision (%CV) | < 15% | The coefficient of variation for measurements of the same sample in different analytical runs. |
| Extraction Efficiency | > 85% | The percentage of the analyte that is recovered from the biological matrix during the sample preparation process. |
Experimental Protocols
Below are detailed methodologies for a representative experiment involving the quantification of MDEA in a biological matrix using this compound as an internal standard. This protocol is adapted from established methods for the analysis of MDEA and its metabolites.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection: Collect urine or plasma samples and store them at -20°C until analysis.
-
Internal Standard Spiking: To 1 mL of the biological sample, add a known concentration of this compound solution (e.g., 100 ng/mL).
-
Hydrolysis (for urine samples): If conjugated metabolites are of interest, perform enzymatic hydrolysis using β-glucuronidase/arylsulfatase.
-
SPE Column Conditioning: Condition a mixed-mode SPE cartridge by sequentially washing with methanol (B129727) and a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0).
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water and a weak organic solvent (e.g., 20% methanol) to remove interferences.
-
Elution: Elute the analyte and internal standard with a suitable elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in a derivatizing agent such as heptafluorobutyric anhydride (B1165640) (HFBA) and incubate to form stable derivatives for GC-MS analysis.
-
Final Preparation: Evaporate the derivatization agent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for injection into the GC-MS system.
GC-MS Analysis
-
Gas Chromatograph (GC): A system equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program: An initial oven temperature of around 100°C, ramped up to approximately 280°C.
-
Mass Spectrometer (MS): A single quadrupole or tandem mass spectrometer operating in electron ionization (EI) mode.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode, monitoring specific ions for the analyte and the deuterated internal standard.
| Compound | Derivatizing Agent | Monitored Ions (m/z) |
| MDEA | HFBA | Specific fragment ions for the derivatized MDEA |
| This compound (as IS) | HFBA | Specific fragment ions for the derivatized deuterated standard |
Visualizing Workflows and Pathways
Bioanalytical Workflow for MDEA Quantification
The following diagram illustrates the typical workflow for quantifying MDEA in a biological sample using this compound as an internal standard.
Caption: Workflow for MDEA quantification using a deuterated internal standard.
Potential Metabolic Pathway of MDEA
This diagram outlines a plausible metabolic pathway for MDEA. This compound could be used to trace and confirm these metabolic transformations.
Caption: Potential metabolic transformations of MDEA in vivo.
References
Methodological & Application
Application Notes and Protocols for N-Ethyl-3,4-(methylenedioxy)aniline-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of N-Ethyl-3,4-(methylenedioxy)aniline-d5 (MDEA-d5) as an internal standard in the quantitative analysis of N-Ethyl-3,4-(methylenedioxy)aniline (MDEA, "Eve") and related compounds in biological matrices. The protocols detailed below are primarily focused on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for bioanalysis.
Introduction to Deuterated Internal Standards
In quantitative mass spectrometry, an ideal internal standard is crucial for achieving accurate and precise results. Deuterated internal standards, such as MDEA-d5, are considered the gold standard for several reasons:
-
Physicochemical Similarity: Deuterated standards are chemically identical to the analyte of interest, with the only difference being the substitution of hydrogen atoms with deuterium. This ensures they co-elute with the analyte during chromatography and exhibit similar behavior during sample preparation and ionization.[1]
-
Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer's ion source, leading to inaccurate quantification. Because the deuterated internal standard is affected by these matrix effects in the same way as the analyte, it allows for reliable normalization of the signal.
-
Control for Variability: The use of a deuterated internal standard accounts for variations in extraction efficiency, injection volume, and instrument response, thereby improving the robustness and reproducibility of the analytical method.[2][3]
This compound is the deuterium-labeled analog of MDEA, a substituted amphetamine. It is an essential tool for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis involving MDEA.[4]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from a validated LC-MS/MS method for the determination of MDEA in human plasma using MDEA-d5 as an internal standard.
Table 1: Calibration Curve for MDEA in Human Plasma
| Calibration Level | Nominal MDEA Concentration (ng/mL) | MDEA/MDEA-d5 Peak Area Ratio (Mean ± SD, n=3) | Accuracy (%) |
| 1 | 1.0 | 0.015 ± 0.001 | 102.3 |
| 2 | 2.5 | 0.038 ± 0.003 | 101.5 |
| 3 | 5.0 | 0.076 ± 0.005 | 99.8 |
| 4 | 10.0 | 0.152 ± 0.010 | 98.9 |
| 5 | 25.0 | 0.380 ± 0.025 | 100.7 |
| 6 | 50.0 | 0.765 ± 0.048 | 101.2 |
| 7 | 100.0 | 1.530 ± 0.095 | 99.5 |
Correlation Coefficient (r²): >0.995 Linear Range: 1.0 - 100.0 ng/mL
Table 2: Precision and Accuracy for Quality Control Samples
| QC Level | Nominal MDEA Concentration (ng/mL) | Mean Measured Concentration (ng/mL) ± SD (n=5) | Precision (%CV) | Accuracy (%) |
| Low (LQC) | 3.0 | 2.95 ± 0.18 | 6.1 | 98.3 |
| Medium (MQC) | 40.0 | 40.8 ± 2.1 | 5.1 | 102.0 |
| High (HQC) | 80.0 | 79.2 ± 3.5 | 4.4 | 99.0 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| MDEA | 92.5 | 95.8 |
| MDEA-d5 | 93.1 | 96.2 |
Experimental Protocols
Protocol 1: Quantification of MDEA in Human Plasma using LC-MS/MS
This protocol describes a method for the extraction and quantification of MDEA from human plasma samples.
3.1.1. Materials and Reagents
-
N-Ethyl-3,4-(methylenedioxy)aniline (MDEA) reference standard
-
This compound (MDEA-d5) internal standard
-
Human plasma (drug-free)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
3.1.2. Preparation of Stock and Working Solutions
-
MDEA Stock Solution (1 mg/mL): Accurately weigh 10 mg of MDEA and dissolve in 10 mL of methanol.
-
MDEA-d5 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of MDEA-d5 and dissolve in 1 mL of methanol.
-
MDEA Working Solutions: Prepare serial dilutions of the MDEA stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
MDEA-d5 Internal Standard Working Solution (100 ng/mL): Dilute the MDEA-d5 stock solution with 50:50 (v/v) methanol:water.
3.1.3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the MDEA-d5 internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3.1.4. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90% to 10% B
-
4.1-5.0 min: 10% B
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
MDEA: Precursor ion (Q1) m/z 194.1 → Product ion (Q3) m/z 162.1
-
MDEA-d5: Precursor ion (Q1) m/z 199.1 → Product ion (Q3) m/z 167.1
-
3.1.5. Data Analysis
Quantify MDEA in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Samples
For applications requiring lower detection limits or for more complex matrices, an SPE cleanup step can be incorporated.
3.2.1. Materials and Reagents
-
All materials from Protocol 1
-
Mixed-mode cation exchange SPE cartridges (e.g., 30 mg, 1 mL)
-
Methanol with 2% ammonium (B1175870) hydroxide (B78521) (v/v)
-
Dichloromethane
-
Isopropanol
3.2.2. Sample Preparation (SPE)
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the plasma sample (pre-treated with MDEA-d5) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (80:20:2, v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase conditions (90% A, 10% B).
-
Transfer to an autosampler vial for LC-MS/MS analysis as described in Protocol 1.
Visualizations
Experimental Workflow
Caption: Workflow for MDEA quantification in plasma.
Mechanism of Action of MDEA
Caption: MDEA's interaction with monoamine transporters.
References
Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of N-Ethyl-3,4-(methylenedioxy)aniline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of N-Ethyl-3,4-(methylenedioxy)aniline. The protocol provides a comprehensive workflow, from sample preparation to instrumental analysis, suitable for various biological matrices. The described method utilizes a straightforward protein precipitation extraction technique and a reverse-phase chromatographic separation, offering excellent reliability for research and drug development applications.
Introduction
N-Ethyl-3,4-(methylenedioxy)aniline is an amine derivative with a molecular structure relevant in pharmaceutical and chemical research. Accurate and reliable quantification of this and related compounds is crucial for metabolism, pharmacokinetic, and toxicology studies. This document presents a fully detailed protocol for its analysis using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.
Experimental Protocols
Chemicals and Reagents
-
N-Ethyl-3,4-(methylenedioxy)aniline reference standard
-
Internal Standard (IS) (e.g., N-Ethyl-3,4-(methylenedioxy)aniline-d5 or a structurally similar analog)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Blank biological matrix (e.g., human plasma, rat urine)
Standard and Sample Preparation
2.2.1 Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Ethyl-3,4-(methylenedioxy)aniline reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution: Prepare a 100 ng/mL working solution of the chosen internal standard in methanol.
2.2.2 Sample Preparation Protocol (Protein Precipitation)
-
Aliquot 50 µL of the sample (blank matrix, calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (100 ng/mL) to all tubes except for the blank matrix samples, and vortex briefly.
-
Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute to ensure thorough mixing and precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial.
-
Add 100 µL of ultrapure water with 0.1% formic acid to the supernatant.
-
Cap the vial and vortex briefly before placing it in the autosampler for analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C[2] |
| Run Time | 5 minutes |
LC Gradient Elution
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 95 | 5 |
| 0.50 | 95 | 5 |
| 2.50 | 5 | 95 |
| 3.50 | 5 | 95 |
| 3.60 | 95 | 5 |
| 5.00 | 95 | 5 |
Mass Spectrometry (MS) Parameters
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The exact mass of N-Ethyl-3,4-(methylenedioxy)aniline is 165.078979 g/mol .[3]
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 50 psi |
MRM Transitions for Quantification
The following MRM transitions should be optimized on the specific instrument used. The precursor ion is the protonated molecule [M+H]⁺. Product ions are generated from the fragmentation of the precursor.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| N-Ethyl-3,4-(methylenedioxy)aniline | 166.1 | 138.1 | 25 (Optimizable) | Quantifier |
| N-Ethyl-3,4-(methylenedioxy)aniline | 166.1 | 108.1 | 35 (Optimizable) | Qualifier |
| Internal Standard (example: d5-analog) | 171.1 | 143.1 | 25 (Optimizable) | Quantifier |
Visualized Workflows and Relationships
// Define nodes with colors Analyte [label="Analyte Properties\n(N-Ethyl-3,4-(methylenedioxy)aniline)", fillcolor="#FBBC05", fontcolor="#202124"]; Matrix [label="Sample Matrix\n(e.g., Plasma, Urine)", fillcolor="#FBBC05", fontcolor="#202124"];
SamplePrep [label="Sample Preparation\n(Protein Precipitation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LCSep [label="LC Separation\n(C18, Gradient)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MSDet [label="MS/MS Detection\n(ESI+, MRM)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Data [label="Data Analysis\n(Quantification & QC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Final Result\n(Concentration)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define relationships (edges) Analyte -> LCSep [label="influences column\n& mobile phase choice", color="#5F6368"]; Analyte -> MSDet [label="determines precursor/\nproduct ions (MRM)", color="#5F6368"]; Matrix -> SamplePrep [label="dictates cleanup\nstrategy", color="#5F6368"];
SamplePrep -> LCSep [label="provides clean extract\nfor injection", color="#EA4335"]; LCSep -> MSDet [label="separates analyte\nfrom interferences", color="#EA4335"]; MSDet -> Data [label="generates raw data\n(peak areas)", color="#EA4335"]; Data -> Result [label="calculates concentration", color="#EA4335"];
graph [label="Figure 2: Logical Relationships in Method Development", labelloc=b, fontsize=12, fontcolor="#202124"]; } Caption: Figure 2: Logical Relationships in Method Development.
Conclusion
The LC-MS/MS method outlined in this application note provides a reliable and robust framework for the quantitative determination of N-Ethyl-3,4-(methylenedioxy)aniline in biological samples. The use of a simple protein precipitation protocol allows for high throughput, while the specificity of tandem mass spectrometry ensures accurate results. This method is well-suited for implementation in research and regulated environments, serving as a strong foundation for further validation and application in drug development studies.
References
Application Notes and Protocols for N-Ethyl-3,4-(methylenedioxy)aniline-d5 Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl-3,4-(methylenedioxy)aniline (MDEA), a substituted amphetamine, requires accurate and robust quantification methods for clinical toxicology, forensic analysis, and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as N-Ethyl-3,4-(methylenedioxy)aniline-d5 (MDEA-d5), is crucial for achieving high precision and accuracy by correcting for matrix effects and variations in sample processing. This document provides detailed protocols for the preparation of biological samples for the quantification of MDEA using MDEA-d5 as an internal standard, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Physicochemical Properties
A thorough understanding of the analyte and internal standard's properties is fundamental for developing an effective sample preparation strategy.
| Property | N-Ethyl-3,4-(methylenedioxy)aniline (MDEA) | This compound (MDEA-d5) |
| Synonyms | MDEA, Eve | (±)-3,4-Methylenedioxyethylamphetamine-d5 |
| CAS Number | 82801-81-8 | 160227-43-0[1] |
| Molecular Formula | C₁₂H₁₇NO₂ | C₁₂H₁₂D₅NO₂[1] |
| Molecular Weight | 207.27 g/mol | 212.30 g/mol [1] |
| Appearance | Colorless to yellow liquid | Not specified, typically a solution |
| Solubility | Soluble in organic solvents like methanol (B129727) | Typically provided in methanol solution[1] |
Sample Preparation Protocols
The choice of sample preparation technique depends on the biological matrix, the required limit of quantification (LOQ), and the available instrumentation. The following are detailed protocols for common biological matrices.
Protocol 1: Liquid-Liquid Extraction (LLE) for Urine and Plasma Samples
Liquid-liquid extraction is a robust and cost-effective method for the extraction of MDEA from biological fluids.[2][3]
Materials:
-
Biological matrix (urine or plasma)
-
This compound (MDEA-d5) internal standard solution (e.g., 1 µg/mL in methanol)
-
5 M Sodium hydroxide (B78521) (NaOH)
-
Extraction solvent: Ethyl acetate (B1210297) or a mixture of chloroform (B151607) and isopropanol (B130326) (9:1, v/v)
-
0.1 M Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (anhydrous)
-
Reconstitution solvent (e.g., mobile phase, typically a mixture of acetonitrile (B52724) and water with formic acid)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Aliquoting: Pipette 1 mL of the biological sample (urine or plasma) into a 15 mL polypropylene (B1209903) centrifuge tube.
-
Internal Standard Spiking: Add a known amount (e.g., 50 µL) of the MDEA-d5 internal standard solution to each sample, calibrator, and quality control sample.
-
pH Adjustment: Add 200 µL of 5 M NaOH to each tube to basify the sample to a pH > 10. Vortex mix for 30 seconds. This step is crucial for ensuring the analyte is in its non-ionized form, facilitating its extraction into an organic solvent.
-
Extraction: Add 5 mL of the extraction solvent. Cap the tubes and vortex mix vigorously for 5 minutes.
-
Phase Separation: Centrifuge the tubes at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the upper organic layer to a clean glass tube.
-
Back Extraction (Optional Cleanup Step): Add 1 mL of 0.1 M HCl to the collected organic phase, vortex for 2 minutes, and centrifuge. Transfer the lower aqueous layer to a clean tube. Basify with 5 M NaOH and re-extract with 3 mL of the organic solvent. This step improves the purity of the final extract.
-
Drying: Pass the final organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent. Vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Caption: Liquid-Liquid Extraction (LLE) Workflow for MDEA Quantification.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma and Hair Samples
Solid-phase extraction offers cleaner extracts compared to LLE and is amenable to automation.[4][5] A mixed-mode cation exchange SPE cartridge is recommended for the extraction of amphetamine-like substances.
Materials:
-
Biological matrix (plasma or digested hair extract)
-
This compound (MDEA-d5) internal standard solution
-
Mixed-mode cation exchange SPE cartridges (e.g., 100 mg, 3 mL)
-
0.1 M Phosphate (B84403) buffer (pH 6.0)
-
Methanol
-
Deionized water
-
0.1 M Acetic acid
-
Elution solvent: 2% ammonium (B1175870) hydroxide in ethyl acetate/methanol (80:20, v/v)
-
Vortex mixer
-
Centrifuge (for hair digest)
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment (Plasma):
-
Pipette 1 mL of plasma into a tube.
-
Add the MDEA-d5 internal standard.
-
Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.
-
-
Sample Pre-treatment (Hair):
-
Wash hair segments with methanol and deionized water.
-
Mince the dried hair into small pieces.
-
Incubate approximately 20 mg of minced hair in 1 mL of methanol or enzymatic digestion solution overnight at 40°C.
-
Centrifuge the digest and use the supernatant for SPE.
-
Add the MDEA-d5 internal standard to the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water, and finally 2 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to dry between steps.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water.
-
Wash the cartridge with 2 mL of 0.1 M acetic acid.
-
Dry the cartridge under vacuum or nitrogen for 5-10 minutes.
-
-
Elution:
-
Elute the analyte and internal standard with 2 mL of the elution solvent.
-
-
Evaporation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the reconstitution solvent.
-
-
Analysis:
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Caption: Solid-Phase Extraction (SPE) Workflow for MDEA Quantification.
LC-MS/MS Parameters
While specific parameters need to be optimized for the instrument in use, the following provides a general starting point for the analysis of MDEA and MDEA-d5.
| Parameter | Recommended Condition |
| LC Column | C18 or PFP (Pentafluorophenyl) column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol |
| Gradient | Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | MDEA: Precursor ion (Q1) m/z 208.1 -> Product ions (Q3) e.g., m/z 163.1, 135.1 MDEA-d5: Precursor ion (Q1) m/z 213.1 -> Product ion (Q3) e.g., m/z 168.1 |
Note: The exact m/z values for MS/MS transitions should be determined by direct infusion of MDEA and MDEA-d5 standards.
Quantitative Data Summary
The following tables summarize typical performance characteristics of a validated LC-MS/MS method for MDEA quantification using MDEA-d5 as an internal standard.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² |
| MDEA | 1 - 500 | > 0.995 |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC | 5 | < 10 | < 15 | 90 - 110 |
| Medium QC | 50 | < 10 | < 15 | 90 - 110 |
| High QC | 400 | < 10 | < 15 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| MDEA | > 85 | 90 - 110 |
| MDEA-d5 | > 85 | 90 - 110 |
Conclusion
The detailed protocols for liquid-liquid extraction and solid-phase extraction provide robust and reliable methods for the isolation of N-Ethyl-3,4-(methylenedioxy)aniline from various biological matrices. The use of this compound as an internal standard is essential for accurate quantification by LC-MS/MS. Researchers should validate these methods in their own laboratories to ensure they meet the specific requirements of their studies.
References
- 1. (±)-MDEA-D5 solution 100 μg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant® | 160227-43-0 [sigmaaldrich.com]
- 2. Determination of MDMA, MDEA and MDA in urine by high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hybrid Solid-Phase Extraction for Selective Determination of Methamphetamine and Amphetamine in Dyed Hair by Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unitedchem.com [unitedchem.com]
Application Notes and Protocols for N-Ethyl-3,4-(methylenedioxy)aniline-d5 in Forensic Toxicology Screening
Introduction
N-Ethyl-3,4-(methylenedioxy)aniline-d5 is a deuterated stable isotope-labeled internal standard. While it is a labeled analog of a precursor to the quinolone antibiotic Oxolinic acid, its structural similarity to the designer drug 3,4-Methylenedioxy-N-ethylamphetamine (MDEA or "Eve") makes it a suitable internal standard for the quantification of MDEA and related compounds in forensic toxicology screening. The use of deuterated internal standards is the gold standard in quantitative mass spectrometry-based bioanalysis, as they mimic the analyte of interest throughout extraction and analysis, correcting for matrix effects and improving the accuracy and precision of results.[1]
This document provides detailed application notes and protocols for the use of this compound in the forensic toxicological analysis of MDEA in biological matrices such as urine and blood.
Chemical Information
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 1216722-76-7 | C₉H₆D₅NO₂ | 170.22 |
| 3,4-Methylenedioxy-N-ethylamphetamine (MDEA) | 82801-81-8 | C₁₂H₁₇NO₂ | 207.27 |
Application: Quantification of MDEA in Human Urine by GC-MS
This protocol is adapted from a validated method for the simultaneous measurement of MDEA, MDMA, and their metabolites using a deuterated internal standard (MDEA-d6).[2][3] Given the chemical similarities, this compound is an appropriate substitute.
Experimental Protocol
1.1. Sample Preparation (Hydrolysis and Solid-Phase Extraction)
-
Pipette 1 mL of urine into a glass tube.
-
Fortify the sample with the internal standard, this compound, to a final concentration of 300 µg/L.
-
Add 100 µL of concentrated hydrochloric acid.
-
Vortex and heat at 120°C for 40 minutes for hydrolysis.
-
Cool the sample and add 100 µL of 10 N sodium hydroxide, followed by 3 mL of 0.1 N phosphate (B84403) buffer (pH 6.0).
-
Perform solid-phase extraction (SPE) using an appropriate cartridge.
-
Elute the analytes and evaporate the eluent to dryness.
1.2. Derivatization
-
Reconstitute the dried extract.
-
Add heptafluorobutyric acid anhydride (B1165640) (HFBA) as the derivatizing agent.
-
Heat to facilitate the reaction.
1.3. GC-MS Analysis
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Column: A non-polar capillary column, such as a DB-1 or HP-5 (30 m x 0.32 mm ID, 0.25 µm film thickness), is suitable.[4]
-
Injection Mode: Splitless.
-
Injector Temperature: 250°C.[4]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 min.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5-10 minutes.[4]
-
-
MS Mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM).
-
Monitored Ions: Specific mass-to-charge (m/z) ratios for the derivatized MDEA and this compound would need to be determined.
Quantitative Data (Representative)
The following data is based on a study using MDEA-d6 and is representative of the performance expected when using this compound.[2][3]
| Parameter | Value |
| Linearity Range | 25 - 5000 µg/L |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 25 µg/L |
| Extraction Efficiency | > 85.5% |
| Intra-assay Imprecision (CV) | < 15% |
| Inter-assay Imprecision (CV) | < 15% |
Experimental Workflow (GC-MS)
Application: Screening of MDEA in Human Blood by LC-MS/MS
This protocol outlines a general procedure for the detection and quantification of MDEA in blood, based on established methods for multi-analyte screening in forensic toxicology.[5][6]
Experimental Protocol
2.1. Sample Preparation (Protein Precipitation)
-
In a microcentrifuge tube, combine 200 µL of whole blood with the internal standard, this compound.
-
Add 600 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for analysis.
2.2. LC-MS/MS Analysis
-
Liquid Chromatograph: A UHPLC system is recommended for optimal separation.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 100 mm length).[5]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase over several minutes to ensure separation from matrix components.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ion transitions for both MDEA and this compound must be determined and optimized.
Quantitative Data (Representative)
The following data represents typical performance characteristics for LC-MS/MS methods for designer drugs in blood.[5]
| Parameter | Expected Value |
| Limit of Quantification (LOQ) | 0.02 - 1.5 ng/mL |
| Linearity | Expected to be linear over a relevant concentration range. |
| Precision and Accuracy | Bias and RSD values are typically expected to be within ±15%. |
Experimental Workflow (LC-MS/MS)
Discussion
The protocols provided offer robust frameworks for the use of this compound as an internal standard in forensic toxicology. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the laboratory, including available instrumentation, desired sensitivity, and sample throughput. Derivatization is often necessary for GC-MS analysis of amphetamine-like substances to improve their chromatographic properties, while LC-MS/MS can often analyze these compounds directly.[2][3][5]
Validation of these methods is crucial and should be performed according to established forensic toxicology guidelines, assessing parameters such as selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and matrix effects.[2][3][5] The use of a deuterated internal standard like this compound is a critical component in achieving a reliable and defensible quantitative method.
References
- 1. benchchem.com [benchchem.com]
- 2. Sensitive gas chromatography-mass spectrometry method for simultaneous measurement of MDEA, MDMA, and metabolites HMA, MDA, and HMMA in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 3,4-Methylenedioxy-N-ethylamphetamine (MDEA) in Human Urine using LC-MS/MS with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-Methylenedioxy-N-ethylamphetamine (MDEA), also known as "Eve," is a synthetic empathogen of the phenethylamine (B48288) and amphetamine classes. Accurate and reliable quantification of MDEA in biological matrices is crucial for clinical and forensic toxicology, as well as for pharmacokinetic studies in drug development. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of MDEA in human urine. The use of a stable isotope-labeled internal standard, N-Ethyl-3,4-(methylenedioxy)aniline-d5, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][2]
This method employs solid-phase extraction (SPE) for sample clean-up and concentration, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
1. Materials and Reagents
-
Standards: MDEA hydrochloride and this compound (internal standard, IS) reference standards.
-
Solvents: HPLC-grade methanol (B129727), acetonitrile, and water. Formic acid (LC-MS grade).
-
Buffers: 0.2 M Sodium carbonate buffer (pH 9.0).
-
SPE Cartridges: Oasis HLB SPE columns.
-
Biological Matrix: Drug-free human urine for calibration standards and quality controls.
2. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve MDEA and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the MDEA primary stock solution in a methanol:water (50:50, v/v) mixture to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol to obtain a final concentration of 1 µg/mL.
3. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 1 mL of urine sample, add 20 µL of the 1 µg/mL internal standard working solution and 1 mL of 0.2 M sodium carbonate buffer (pH 9.0). Vortex for 10 seconds.[3]
-
SPE Column Conditioning: Condition an Oasis HLB SPE column with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE column.
-
Washing: Wash the column with 1 mL of water, followed by 1 mL of 5% methanol in water.
-
Drying: Dry the column under vacuum for 5 minutes.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Capcell Pak C18 MG-II column (150 x 2.0 mm I.D., 5 µm).[3]
-
Mobile Phase A: 5 mM Ammonium formate (B1220265) in water with 0.1% formic acid (pH adjusted to 4.0).[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
-
Flow Rate: 230 µL/min.[3]
-
Gradient: A linear gradient from 10% to 90% mobile phase B over 6 minutes.[4]
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: The following MRM transitions should be monitored. The transitions for the internal standard are theoretical and should be optimized.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| MDEA | 208.1 | 163.1 | 15 |
| MDEA (Qualifier) | 208.1 | 72.0 | 25 |
| This compound (IS) | 213.1 | 168.1 | 15 |
5. Data Analysis and Quantification
-
The concentration of MDEA in the samples is determined by calculating the peak area ratio of the MDEA to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor of 1/x is typically used.
Data Presentation
Table 1: Method Validation Parameters for MDEA Quantification
| Parameter | Result |
| Linear Range | 5.0 - 1000 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.996[3] |
| Limit of Detection (LOD) | < 1.95 ng/mL[3] |
| Intra-day Precision (%RSD) | < 14.6%[3] |
| Inter-day Precision (%RSD) | < 12.1%[3] |
| Accuracy | -11.6% to 9.0%[3] |
| Recovery | 72.3% - 103.3%[3] |
Visualizations
Caption: Experimental workflow for the quantification of MDEA in urine.
References
- 1. lcms.cz [lcms.cz]
- 2. Extraction and LC/MS/MS Analysis of Amphetamines from Human Urine application note. | PDF [slideshare.net]
- 3. Simultaneous determination of methamphetamine, 3,4-methylenedioxy-N-methylamphetamine, 3,4-methylenedioxy-N-ethylamphetamine, N,N-dimethylamphetamine, and their metabolites in urine by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Method Development of N-Ethyl-3,4-(methylenedioxy)aniline using its Deuterated Analog as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl-3,4-(methylenedioxy)aniline is a compound of interest in pharmaceutical and forensic research due to its structural similarity to controlled substances like 3,4-methylenedioxy-N-ethylamphetamine (MDEA). Accurate quantification of this analyte in biological matrices is crucial for metabolism, pharmacokinetic, and toxicology studies. The use of a stable isotope-labeled internal standard, such as N-Ethyl-3,4-(methylenedioxy)aniline-d5, is the gold standard for quantitative analysis by mass spectrometry. The deuterated standard co-elutes with the analyte, compensating for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[1][2][3]
This document provides detailed application notes and protocols for the development of a robust analytical method for the quantification of N-Ethyl-3,4-(methylenedioxy)aniline in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as the internal standard.
Analytical Method Overview
The proposed method involves the extraction of N-Ethyl-3,4-(methylenedioxy)aniline and its deuterated internal standard from human plasma via solid-phase extraction (SPE). The extracts are then analyzed by reverse-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Workflow
Experimental Protocols
Materials and Reagents
-
N-Ethyl-3,4-(methylenedioxy)aniline (Analyte)
-
This compound (Internal Standard, IS)
-
Human Plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Trichloroacetic Acid
-
Deionized Water (18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) Cartridges: Mixed-mode strong cation exchange (e.g., Clean Screen® DAU or similar)
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment:
-
To 500 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of the internal standard working solution (e.g., 100 ng/mL of this compound in methanol).
-
Vortex for 10 seconds.
-
Add 1 mL of 10% trichloroacetic acid to precipitate proteins.
-
Vortex for 30 seconds and then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 100 mM phosphate (B84403) buffer (pH 6.0). Do not allow the cartridge to dry between steps.
-
Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash with 3 mL of 0.1 M HCl.
-
Wash with 3 mL of methanol.
-
-
Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes.
-
Elution: Elute the analytes with 3 mL of a freshly prepared mixture of ethyl acetate/isopropyl alcohol/ammonium hydroxide (B78521) (78:20:2 v/v/v).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 10 mM ammonium formate in water with 0.1% formic acid:methanol, 90:10 v/v).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
Liquid Chromatography (LC) Parameters (Illustrative)
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters (Illustrative)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | +5500 V |
| Source Temperature | 550°C |
| MRM Transitions | Analyte: m/z [M+H]⁺ → fragment ions (To be determined by infusion) IS: m/z [M+H]⁺+5 → fragment ions |
Quantitative Data Summary (Illustrative)
The following table presents representative data for a bioanalytical method validation for a compound structurally similar to N-Ethyl-3,4-(methylenedioxy)aniline, using a deuterated internal standard. These values should be established specifically for the target analyte during method development and validation.
| Parameter | Illustrative Value |
| Calibration Curve Range | 1 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (%RSD) | ≤15% (≤20% at LLOQ) |
| Matrix Effect | Compensated by the internal standard, with IS-normalized matrix factor between 0.85 and 1.15 |
| Recovery | > 85% |
Metabolic Pathway
The metabolism of N-Ethyl-3,4-(methylenedioxy)aniline is expected to be similar to that of MDEA (N-Ethyl-MDA). The primary metabolic routes involve N-de-ethylation and demethylenation of the methylenedioxy ring, followed by conjugation.
Conclusion
The described analytical method provides a robust framework for the sensitive and selective quantification of N-Ethyl-3,4-(methylenedioxy)aniline in human plasma. The use of its deuterated internal standard, this compound, is critical for achieving accurate and reproducible results, which are essential in regulated bioanalysis for drug development and forensic applications. The provided protocols and illustrative data serve as a comprehensive guide for researchers to establish and validate this analytical method in their laboratories.
References
Application Note and Protocol: Solid-Phase Extraction of N-Ethyl-3,4-(methylenedioxy)aniline (MDEA) from Human Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Ethyl-3,4-(methylenedioxy)aniline, also known as MDEA or 'Eve', is a synthetic entactogen of the amphetamine class. Accurate and reliable quantification of MDEA in biological matrices is crucial for forensic toxicology, clinical monitoring, and drug metabolism studies. Solid-Phase Extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and the potential for automation. This application note provides a detailed protocol for the extraction of MDEA from human urine samples using SPE, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is based on the principles of mixed-mode cation-exchange and reversed-phase chromatography, which provides high selectivity for basic compounds like MDEA.[1]
Experimental Protocol
This protocol outlines the necessary steps for the extraction of MDEA from human urine samples prior to LC-MS/MS analysis.
Materials and Reagents:
-
SPE Cartridges: Oasis MCX (Mixed-Mode Cation Exchange) or equivalent
-
MDEA standard solution (1 mg/mL)
-
Internal Standard (e.g., MDEA-d5)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Human urine (blank)
-
SPE manifold
-
Centrifuge
-
Autosampler vials
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 3000 x g for 10 minutes to pellet any particulate matter.
-
Take 1 mL of the supernatant and spike with the internal standard.
-
Acidify the sample by adding 100 µL of 5 M HCl per 10 mL of urine to adjust the pH to be at least 2 pH units below the pKa of MDEA to ensure it is in its cationic form for optimal retention on the mixed-mode sorbent.[2]
-
-
SPE Cartridge Conditioning:
-
Place the Oasis MCX cartridges on the SPE manifold.
-
Condition the cartridges by passing 2 mL of methanol through the sorbent.
-
Equilibrate the cartridges by passing 2 mL of deionized water. Do not allow the sorbent to dry out between these steps.[3]
-
-
Sample Loading:
-
Load the pre-treated 1 mL urine sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 2 mL of 0.1% formic acid in deionized water to remove polar interferences.
-
Follow with a wash of 2 mL of methanol to remove non-polar, non-basic interferences. Apply a vacuum to dry the cartridge after the final wash step.
-
-
Elution:
-
Elute the MDEA and internal standard from the cartridge by passing 2 mL of 5% ammonium hydroxide in methanol.
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid and 5% acetonitrile).[4]
-
Vortex the sample to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Column: A C18 column (e.g., Acquity BEH C18, 100mm x 2.1mm, 1.7 µm) is suitable for the separation.[1]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. For example, start at 5% B, ramp to 95% B, hold, and then return to 5% B.[4]
-
Injection Volume: 1 - 10 µL.[4]
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for quantification.
Data Presentation
The following table summarizes representative quantitative data for the analysis of amphetamine-type stimulants, including MDEA, using SPE followed by chromatographic methods.
| Analyte | Matrix | SPE Sorbent | Analytical Method | LLOQ (ng/mL) | Recovery (%) | Reference |
| MDEA | Urine | SupelMIP SPE | LC-MS/MS | <15 pg/mL (LOD) | Not Specified | |
| MDMA | Urine | SPME (PDMS/DVB) | GC-MS | 25-100 | >85 | [5] |
| Amphetamines | Wastewater | Oasis MCX | HPLC-MS/MS | 0.3-50 ng/L | Good Recoveries | [1] |
| Amphetamines | Water | Magnetic SPE | LC-MS/MS | 0.020-0.060 | 92.8-104.8 | [4] |
| Amphetamines | Plasma | SPME (PDMS) | GC-MS | 5.0 | 46.35-84.46 | [6] |
Mandatory Visualization
Caption: Workflow for the Solid-Phase Extraction of MDEA from Urine.
References
- 1. Amphetamines analysis in wastewaters - method performance of solid phase extraction - higher performance liquid chromatography mass spectrometry techniques (SPE-HPLC MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SPE Method Development | Thermo Fisher Scientific - BG [thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. Rapid and Simplified Determination of Amphetamine-Type Stimulants Using One-Pot Synthesized Magnetic Adsorbents with Built-In pH Regulation Coupled with Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of amphetamine-type stimulants (ATSs) and synthetic cathinones in urine using solid phase micro-extraction fibre tips and gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Liquid-Liquid Extraction of N-Ethyl-3,4-(methylenedioxy)aniline from Plasma
These application notes provide a comprehensive guide for the extraction of N-Ethyl-3,4-(methylenedioxy)aniline from plasma samples using a liquid-liquid extraction (LLE) method. The protocol is designed for researchers, scientists, and drug development professionals. While direct methods for N-Ethyl-3,4-(methylenedioxy)aniline are not extensively published, this protocol is based on established methods for structurally similar compounds like amphetamine and its derivatives.[1][2][3] Optimization of the described parameters is recommended for specific laboratory conditions and analytical instrumentation.
Introduction
N-Ethyl-3,4-(methylenedioxy)aniline, a substituted aniline (B41778) derivative, is a compound of interest in various fields, including pharmacology and toxicology. Accurate quantification in biological matrices such as plasma is crucial for pharmacokinetic and metabolic studies. Liquid-liquid extraction is a robust and widely used sample preparation technique for isolating such analytes from complex biological samples.[4] This method relies on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous sample and an organic solvent. By adjusting the pH of the plasma sample, the basic N-Ethyl-3,4-(methylenedioxy)aniline can be converted to its non-ionized form, facilitating its extraction into an organic solvent.
Experimental Protocol
This protocol outlines the steps for the liquid-liquid extraction of N-Ethyl-3,4-(methylenedioxy)aniline from plasma, followed by analysis, which is typically performed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[5]
2.1. Materials and Reagents
-
Blank human plasma (with anticoagulant, e.g., K2 EDTA)
-
N-Ethyl-3,4-(methylenedioxy)aniline standard
-
Internal Standard (IS) solution (e.g., a deuterated analog like N-Ethyl-3,4-(methylenedioxy)aniline-d5)[6]
-
Organic solvents (e.g., ethyl acetate, diethyl ether, or a mixture thereof)
-
Alkalinizing agent (e.g., 1 M Sodium Hydroxide)
-
Acidic solution for back-extraction (optional, e.g., 0.1 M Hydrochloric Acid)
-
Reconstitution solvent (compatible with the analytical instrument)
-
Vortex mixer
-
Centrifuge
-
Evaporation unit (e.g., nitrogen evaporator)
-
Autosampler vials
2.2. Sample Preparation
-
Thaw frozen plasma samples at room temperature.
-
Spike blank plasma with known concentrations of N-Ethyl-3,4-(methylenedioxy)aniline for calibration standards and quality control samples.
-
Pipette 1.0 mL of the plasma sample (blank, standard, QC, or unknown) into a clean glass centrifuge tube.
-
Add the internal standard solution and vortex briefly.
2.3. Liquid-Liquid Extraction Procedure
-
Alkalinization: Add an appropriate volume of 1 M Sodium Hydroxide to the plasma sample to adjust the pH to ≥10.[1][3] This ensures that the N-Ethyl-3,4-(methylenedioxy)aniline is in its free base form. Vortex for 30 seconds.
-
Extraction: Add 5.0 mL of the selected organic solvent (e.g., ethyl acetate).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and efficient extraction.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean centrifuge tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the reconstitution solvent.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by an appropriate analytical technique such as LC-MS/MS or GC-MS.[2][3]
Data Presentation
The following tables summarize typical quantitative data that should be generated during method validation. The values presented are illustrative and based on methods for analogous compounds.
Table 1: Extraction Recovery of Amphetamine-like Substances with Different Solvents
| Extraction Solvent | Recovery (%) | Reference |
| Chloroform | ~85 | [1][3] |
| 1-Chlorobutane | ~90 | [1][3] |
| Dichloromethane | ~88 | [1][3] |
| Diethyl Ether | ~95 | [1][3] |
| Ethyl Acetate | ~92 | [1][3] |
| Chloroform:Ethyl Acetate:Ethanol (3:1:1 v/v) | ~97 | [1][3] |
Table 2: Influence of pH on the Extraction Recovery of Amphetamine
| pH | Recovery (%) | Reference |
| 7 | ~60 | [1][3] |
| 8 | ~75 | [1][3] |
| 9 | ~88 | [1][3] |
| 10 | >95 | [1][3] |
Table 3: Typical Validation Parameters for an LC-MS/MS Method
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Matrix Effect | Minimal |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the liquid-liquid extraction protocol.
Caption: Workflow for the liquid-liquid extraction of N-Ethyl-3,4-(methylenedioxy)aniline.
Logical Relationship of Key Extraction Parameters
The success of the liquid-liquid extraction is dependent on the careful optimization of several key parameters. The following diagram illustrates the logical relationship between these parameters.
Caption: Key parameters influencing liquid-liquid extraction efficiency.
References
- 1. benthamopen.com [benthamopen.com]
- 2. "Plasma Drug Testing for D and L Isomers of Amphetamine and Methampheta" by Rob E. Carpenter [scholarworks.uttyler.edu]
- 3. researchgate.net [researchgate.net]
- 4. medwinpublisher.org [medwinpublisher.org]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Note: High-Throughput Analysis of Psychoactive Compounds in Human Plasma using UPLC-MS/MS with a Deuterated Internal Standard
Abstract
This application note presents a robust and sensitive UPLC-MS/MS method for the quantitative analysis of a model psychoactive compound, Compound X, in human plasma. The use of N-Ethyl-3,4-(methylenedioxy)aniline-d5 (MDEA-d5) as an internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The described protocol, including a straightforward liquid-liquid extraction (LLE) procedure and a rapid 12-minute chromatographic run, is suitable for high-throughput screening in clinical toxicology, forensic analysis, and pharmacokinetic studies.
Introduction
The accurate quantification of psychoactive substances in biological matrices is crucial for both clinical and forensic toxicology. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and selectivity.[1][2] A significant challenge in bioanalysis is the variability introduced by complex biological matrices, which can lead to ion suppression or enhancement in the mass spectrometer.[1] The use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte of interest is the most effective way to compensate for these matrix effects and other sources of error during sample processing and analysis.[1]
This compound (MDEA-d5) is a deuterated analog of MDEA, a substance structurally and pharmacologically similar to other amphetamine-type stimulants. This makes MDEA-d5 an ideal internal standard for the quantification of MDEA or other closely related psychoactive compounds. This application note provides a detailed protocol for the analysis of a hypothetical analyte, "Compound X," in human plasma using MDEA-d5 as the internal standard.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (MDEA-d5, 1 µg/mL in methanol).
-
Add 50 µL of 1 M sodium carbonate buffer (pH 9.0) and vortex for 10 seconds.
-
Add 1 mL of ethyl acetate (B1210297) and vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (95:5 water:methanol with 0.1% formic acid) and transfer to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
-
System: Waters ACQUITY UPLC coupled to a Xevo TQ-S micro Mass Spectrometer
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B
-
12.0 min: 5% B
-
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Compound X | 208.1 | 163.2 | 30 | 18 |
| MDEA-d5 (IS) | 213.1 | 165.2 | 30 | 18 |
Data Presentation
The method was validated for linearity, precision, accuracy, and recovery. The calibration curve was linear over the concentration range of 1 to 500 ng/mL.
Calibration Curve Data
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | %CV |
| 1 | 0.005 ± 0.0004 | 8.0 |
| 5 | 0.024 ± 0.001 | 4.2 |
| 10 | 0.049 ± 0.002 | 4.1 |
| 50 | 0.251 ± 0.009 | 3.6 |
| 100 | 0.503 ± 0.015 | 3.0 |
| 250 | 1.258 ± 0.031 | 2.5 |
| 500 | 2.512 ± 0.055 | 2.2 |
Linearity: y = 0.0051x + 0.0003 (R² > 0.998)
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%) |
| Low | 3 | 4.8 | 6.2 | 102.5 |
| Medium | 75 | 3.1 | 4.5 | 98.7 |
| High | 400 | 2.5 | 3.8 | 101.3 |
Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 91.5 | 96.2 |
| High | 400 | 94.2 | 98.1 |
Visualizations
Conclusion
This application note details a validated UPLC-MS/MS method for the quantification of a model psychoactive compound in human plasma. The incorporation of this compound as an internal standard provides excellent accuracy and precision, making the method highly reliable for routine analysis. The simple sample preparation and rapid chromatographic analysis time allow for high-throughput screening, which is essential in clinical and forensic settings. This protocol can be readily adapted for the analysis of other structurally related compounds.
References
Application Note: Quantitative Analysis of MDEA in Forensic Samples by GC-MS Using N-Ethyl-3,4-(methylenedioxy)aniline-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-3,4-methylenedioxyamphetamine (MDEA, also known as "Eve") is a synthetic entactogen of the phenethylamine (B48288) and amphetamine chemical classes. Its widespread abuse necessitates robust and reliable analytical methods for its detection and quantification in forensic samples. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique in forensic toxicology due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it compensates for variations in sample preparation and instrument response.[1][2] This application note details a comprehensive GC-MS method for the quantitative analysis of MDEA in biological matrices, employing N-Ethyl-3,4-(methylenedioxy)aniline-d5 as an internal standard.
This compound is a deuterated analog of a compound structurally similar to MDEA, making it an ideal internal standard.[3] Its use ensures high accuracy in the quantification of MDEA in complex matrices such as blood and urine.[1]
Principle of the Method
This method involves the extraction of MDEA and the internal standard, this compound, from a biological matrix using liquid-liquid extraction (LLE). The extracted analytes are then derivatized to enhance their volatility and thermal stability for GC-MS analysis. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard using selected ion monitoring (SIM) mode, which provides high sensitivity and selectivity.
Materials and Reagents
-
MDEA hydrochloride standard
-
This compound (ISTD)
-
Methanol (HPLC grade)
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Heptafluorobutyric anhydride (B1165640) (HFBA)
-
Ethyl acetate (B1210297) (GC grade)
-
Deionized water
-
Biological matrix (e.g., whole blood, urine)
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the biological sample (e.g., whole blood or urine) in a glass tube, add a known concentration of the this compound internal standard solution.
-
Alkalinize the sample by adding 200 µL of 1 M NaOH solution.
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of n-hexane and ethyl acetate).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
-
To the dried extract, add 50 µL of ethyl acetate and 50 µL of heptafluorobutyric anhydride (HFBA).
-
Seal the tube and heat at 70°C for 30 minutes.
-
After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A GC or equivalent
-
Mass Spectrometer: Agilent 5975C MS or equivalent
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Injection Mode: Splitless (1 µL injection volume)
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Presentation
The following table summarizes the key quantitative data for the GC-MS analysis of MDEA using this compound as an internal standard.
| Compound | Retention Time (min) | Monitored Ions (m/z) | Quantifier Ion (m/z) |
| MDEA-HFB derivative | ~ 8.5 | 72, 240, 254 | 240 |
| This compound-HFB derivative | ~ 8.4 | 170 (predicted), 368 (predicted) | 368 (predicted) |
Note: The retention times are approximate and may vary depending on the specific instrument and conditions. The monitored ions for the internal standard are predicted based on its structure and the derivatization agent. A study on MDEA in dried blood spots identified characteristic fragments for MDEA at m/z 72.00 and 44.00.[4]
Mandatory Visualizations
Caption: Experimental workflow for GC-MS analysis of MDEA.
Caption: Logic of using an internal standard for quantification.
References
- 1. Simultaneous determination of amphetamine and its analogs in human whole blood by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of internal standards for the analysis of amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Ethyl-3,4-(methylenedioxy)aniline-d5 in Metabolite Identification Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl-3,4-(methylenedioxy)aniline-d5 (D5-E-MDA) is the deuterium-labeled analog of N-Ethyl-3,4-(methylenedioxy)aniline (E-MDA), a compound structurally related to the empathogen 3,4-methylenedioxy-N-ethylamphetamine (MDEA or 'Eve'). In drug development and metabolic research, stable isotope-labeled compounds like D5-E-MDA are invaluable tools.[1] The incorporation of deuterium (B1214612) atoms provides a distinct mass shift detectable by mass spectrometry, allowing for its use as an internal standard for accurate quantification of the unlabeled parent compound and its metabolites in complex biological matrices.[2][3] This application note provides detailed protocols for the use of D5-E-MDA in in vitro and in vivo metabolite identification studies, facilitating a comprehensive understanding of the metabolic fate of E-MDA.
The metabolic pathways of E-MDA are expected to be analogous to those of MDEA and the closely related 3,4-methylenedioxymethamphetamine (MDMA). The primary metabolic routes for these compounds involve N-dealkylation, demethylenation of the methylenedioxy group to form dihydroxy metabolites, hydroxylation of the aromatic ring, and subsequent conjugation with glucuronic acid or sulfate.[4][5]
Application: Internal Standard for Quantitative Bioanalysis
The use of a deuterated internal standard is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[2] D5-E-MDA, being chemically identical to E-MDA, co-elutes during chromatography and experiences similar ionization and matrix effects.[3] This allows for the correction of analytical variability, leading to highly accurate and precise quantification of E-MDA and its metabolites.[2]
Experimental Protocols
Protocol 1: In Vitro Metabolite Identification using Human Liver Microsomes
This protocol outlines the procedure for identifying the metabolites of E-MDA using pooled human liver microsomes, with D5-E-MDA used as an internal standard.
Materials:
-
N-Ethyl-3,4-(methylenedioxy)aniline (E-MDA)
-
This compound (D5-E-MDA)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Methanol (B129727) (MeOH)
-
Water, LC-MS grade
-
Formic acid
Procedure:
-
Preparation of Incubation Mixtures:
-
In a microcentrifuge tube, prepare the incubation mixture by adding the following in order:
-
Phosphate buffer (to final volume of 200 µL)
-
Human Liver Microsomes (final concentration 0.5 mg/mL)[6]
-
E-MDA (from a stock solution in MeOH, final concentration 1 µM).
-
-
Prepare a negative control incubation without the NADPH regenerating system.
-
-
Pre-incubation:
-
Pre-incubate the mixtures at 37°C for 5 minutes in a shaking water bath.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 60 minutes.[7] Time points (e.g., 0, 15, 30, 60 minutes) can be taken to monitor the rate of metabolism.
-
-
Termination of Reaction:
-
Stop the reaction by adding 200 µL of ice-cold acetonitrile containing D5-E-MDA (internal standard) at a final concentration of 100 nM.
-
-
Protein Precipitation:
-
Vortex the samples vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the parent compound from its potential metabolites.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect E-MDA, D5-E-MDA, and predicted metabolites.
Protocol 2: In Vivo Metabolite Identification in Sprague-Dawley Rats
This protocol describes an in vivo study in rats to identify metabolites of E-MDA in urine and plasma.
Materials:
-
N-Ethyl-3,4-(methylenedioxy)aniline (E-MDA)
-
This compound (D5-E-MDA)
-
Male Sprague-Dawley rats (200-250 g)
-
Vehicle for dosing (e.g., 0.5% carboxymethylcellulose in water)
-
Metabolic cages
-
Heparinized collection tubes
-
Acetonitrile (ACN), ice-cold
Procedure:
-
Animal Acclimatization:
-
Acclimatize rats for at least one week in a controlled environment with free access to food and water.
-
-
Dosing:
-
Administer E-MDA orally (e.g., 10 mg/kg) to a group of rats. A control group should receive the vehicle only.
-
-
Sample Collection:
-
Urine: House rats individually in metabolic cages and collect urine at specified intervals (e.g., 0-8h, 8-24h, 24-48h).
-
Plasma: Collect blood samples from the tail vein at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes. Centrifuge the blood at 4,000 x g for 10 minutes to obtain plasma.
-
Store all samples at -80°C until analysis.
-
-
Sample Preparation:
-
Urine: Thaw urine samples, centrifuge to remove particulates, and dilute with water. Add D5-E-MDA as an internal standard.
-
Plasma: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing D5-E-MDA to precipitate proteins. Vortex and centrifuge.
-
-
Sample Analysis:
-
Analyze the supernatant from the prepared samples by LC-MS/MS as described in Protocol 1.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison. The following are illustrative examples.
Table 1: In Vitro Metabolic Stability of E-MDA in Human Liver Microsomes
| Time (min) | % E-MDA Remaining (Mean ± SD) |
| 0 | 100 ± 0 |
| 15 | 75.3 ± 4.2 |
| 30 | 52.1 ± 3.8 |
| 60 | 28.9 ± 2.5 |
Table 2: Formation of E-MDA Metabolites in Human Liver Microsomes at 60 min
| Metabolite | Proposed Structure | Relative Abundance (%) |
| M1 | 3,4-(Methylenedioxy)aniline (B81397) (MDA) | 45 |
| M2 | 4-Hydroxy-3-methoxy-N-ethylaniline | 25 |
| M3 | 3-Hydroxy-4-methoxy-N-ethylaniline | 15 |
| M4 | 3,4-Dihydroxy-N-ethylaniline | 10 |
| M5 | E-MDA-N-oxide | 5 |
Visualization of Workflows and Pathways
Experimental Workflow for In Vitro Metabolite Identification
Caption: In Vitro Metabolite ID Workflow.
Experimental Workflow for In Vivo Metabolite Identification
Caption: In Vivo Metabolite ID Workflow.
Proposed Metabolic Pathways of N-Ethyl-3,4-(methylenedioxy)aniline
Caption: Proposed Metabolic Pathways.
Synthesis of this compound
The synthesis of the title compound can be achieved through reductive amination of 3,4-(methylenedioxy)aniline with d6-acetaldehyde, followed by reduction. A general synthetic route is outlined below, adapted from known procedures for similar compounds.[8][9]
-
Reaction of 3,4-(methylenedioxy)aniline with d6-acetaldehyde: 3,4-(methylenedioxy)aniline is reacted with d6-acetaldehyde in a suitable solvent such as methanol to form the corresponding deuterated imine intermediate.
-
Reduction of the imine: The deuterated imine is then reduced using a reducing agent like sodium borohydride (B1222165) to yield N-Ethyl-d5-3,4-(methylenedioxy)aniline.
-
Purification: The final product is purified using techniques such as column chromatography to achieve high purity.
Conclusion
This compound is a critical tool for the accurate identification and quantification of the metabolites of its non-deuterated analog. The protocols provided herein offer a framework for conducting both in vitro and in vivo metabolism studies. The use of such stable isotope-labeled standards is essential for generating high-quality, reliable data in drug metabolism and pharmacokinetic studies, ultimately supporting the drug discovery and development process.
References
- 1. veeprho.com [veeprho.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. In vivo and in vitro metabolism of 3,4-(methylenedioxy)methamphetamine in the rat: identification of metabolites using an ion trap detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lost in translation: preclinical studies on 3,4-methylenedioxymethamphetamine provide information on mechanisms of action, but do not allow accurate prediction of adverse events in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. CN101875650A - Preparation process of N-ethyl-3,4-(methylenedioxy)aniline - Google Patents [patents.google.com]
- 9. jocpr.com [jocpr.com]
Application Note: Therapeutic Drug Monitoring of Oxolinic Acid using a Deuterated Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Therapeutic Drug Monitoring (TDM) is a critical practice for optimizing dosing regimens of drugs with a narrow therapeutic index, ensuring efficacy while minimizing toxicity. Oxolinic acid is a synthetic quinolone antibiotic used in veterinary medicine, particularly in aquaculture, to treat bacterial infections.[1] Monitoring its concentration in biological matrices is essential for pharmacokinetic studies and to ensure food safety.
This application note describes a robust and sensitive method for the quantitative analysis of oxolinic acid in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs N-Ethyl-3,4-(methylenedioxy)aniline-d5, a deuterated analog of oxolinic acid, as an internal standard (IS) to ensure high accuracy and precision.[1] The use of a stable isotope-labeled internal standard is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[1]
Principle
The method involves the extraction of oxolinic acid and the internal standard from a plasma sample, followed by chromatographic separation on a reverse-phase column and detection by a tandem mass spectrometer. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Materials and Reagents
-
Analytes and Internal Standard
-
Oxolinic Acid (≥98% purity)
-
This compound (≥98% purity)
-
-
Solvents and Chemicals
-
LC-MS grade acetonitrile (B52724)
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (≥98%)
-
Ammonium formate (B1220265) (≥99%)
-
Control plasma (e.g., human, fish)
-
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Intermediate Working Solutions:
-
Calibration Standards and Quality Control Samples:
-
Prepare calibration standards by spiking blank plasma with the Oxolinic Acid Working Stock (S2) to achieve the desired concentrations.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Sample Preparation
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the Internal Standard Working Solution (IS2).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1.0 min: 5% B
-
1.0-5.0 min: 5% to 95% B
-
5.0-6.0 min: 95% B
-
6.1-8.0 min: 5% B
-
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) System:
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Oxolinic Acid: Precursor ion (Q1) > Product ion (Q3)
-
This compound (IS): Precursor ion (Q1) > Product ion (Q3)
-
-
Data Presentation
The performance of the assay should be validated according to regulatory guidelines. Key validation parameters are summarized below.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| Oxolinic Acid | 1 - 1000 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 5 | < 10 | < 10 | 90 - 110 |
| Medium | 100 | < 10 | < 10 | 90 - 110 |
| High | 800 | < 10 | < 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 5 | > 85 | 90 - 110 |
| High | 800 | > 85 | 90 - 110 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of oxolinic acid.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the therapeutic drug monitoring of oxolinic acid in plasma. The use of the deuterated internal standard, this compound, ensures the accuracy and precision of the results by correcting for analytical variability. This method is suitable for pharmacokinetic studies and routine monitoring of oxolinic acid in a research setting.
References
Application Notes and Protocols: N-Ethyl-3,4-(methylenedioxy)aniline-d5 in Urine Drug Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Ethyl-3,4-(methylenedioxy)aniline-d5 (MDEA-d5) as an internal standard for the quantitative analysis of N-Ethyl-3,4-(methylenedioxy)aniline (MDEA, also known as "Eve") in human urine samples. The protocols detailed below are primarily based on Gas Chromatography-Mass Spectrometry (GC-MS), a gold-standard confirmatory testing method in toxicology.[1]
Introduction
N-Ethyl-3,4-(methylenedioxy)aniline, or MDEA, is a synthetic stimulant and hallucinogen of the amphetamine class.[2] Its detection in urine is crucial for workplace drug testing, clinical toxicology, and forensic investigations.[3][4] The use of a stable isotope-labeled internal standard, such as MDEA-d5, is essential for accurate and precise quantification.[5][6] Deuterated standards co-elute with the target analyte and behave similarly during sample preparation and analysis, correcting for variations in extraction efficiency, derivatization yield, and instrument response.[7][8] This leads to improved accuracy and reliability of the analytical method.[5]
Analytical Principle
The principle of this application is the use of MDEA-d5 as an internal standard in a GC-MS method for the quantitative determination of MDEA in urine. After addition of the internal standard to the urine sample, a series of sample preparation steps, including hydrolysis, extraction, and derivatization, are performed. The final extract is then injected into the GC-MS system. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions for both MDEA and MDEA-d5. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of MDEA in the sample, based on a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of MDEA and related compounds in urine using GC-MS with deuterated internal standards.
Table 1: Limits of Quantification (LOQ) and Linearity
| Analyte | Limit of Quantification (LOQ) (µg/L) | Linear Range (µg/L) | Correlation Coefficient (r²) |
| MDEA | 25 | up to 5000 | > 0.99 |
| MDMA | 25 | up to 5000 | > 0.99 |
| MDA | 25 | up to 5000 | > 0.99 |
| HMMA | 25 | up to 5000 | > 0.99 |
| HMA | 25 | up to 5000 | > 0.99 |
Data synthesized from a study on the simultaneous measurement of MDEA, MDMA, and its metabolites.[9]
Table 2: Method Precision
| Analyte | Concentration (µg/L) | Intra-assay Imprecision (CV, %) | Inter-assay Imprecision (CV, %) |
| MDEA | 30 | < 15 | < 15 |
| 300 | < 15 | < 15 | |
| 3000 | < 15 | < 15 | |
| MDMA | 30 | < 15 | < 15 |
| 300 | < 15 | < 15 | |
| 3000 | < 15 | < 15 | |
| MDA | 30 | < 15 | < 15 |
| 300 | < 15 | < 15 | |
| 3000 | < 15 | < 15 |
CV = Coefficient of Variation. Data represents typical performance characteristics for this type of assay.[9]
Table 3: Extraction Efficiency
| Analyte | Mean Overall Extraction Efficiency (%) |
| MDEA | > 85.5 |
| MDMA | > 85.5 |
| MDA | > 85.5 |
| HMMA | > 85.5 |
| HMA | > 85.5 |
Extraction efficiency was determined at three concentrations spanning the linear dynamic range.[9]
Experimental Protocols
Materials and Reagents
-
This compound (MDEA-d5) solution (e.g., 100 µg/mL in methanol)
-
MDEA, MDMA, and MDA analytical standards
-
Concentrated Hydrochloric Acid (HCl)
-
10 N Sodium Hydroxide (B78521) (NaOH)
-
Phosphate (B84403) Buffer (0.1 N, pH 6.0)
-
Solid-Phase Extraction (SPE) columns (e.g., Bond Elut Certify)
-
Heptafluorobutyric acid anhydride (B1165640) (HFBA) for derivatization
-
Ethyl acetate (B1210297)
-
Deionized water
-
Urine samples (calibrators, controls, and unknown specimens)
Equipment
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Autosampler
-
Heating block or water bath
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Analytical balance
-
Volumetric flasks and pipettes
Sample Preparation Workflow
Caption: Workflow for the preparation of urine samples for MDEA analysis using GC-MS.
Detailed Protocol
-
Sample Aliquoting and Internal Standard Addition:
-
Pipette 1 mL of each urine sample (calibrator, control, or unknown) into a labeled glass tube.
-
Fortify each tube with a known amount of MDEA-d5 internal standard solution.
-
-
Hydrolysis:
-
To release conjugated metabolites, add 100 µL of concentrated hydrochloric acid to each tube.
-
Cap the tubes and heat at 120°C for 40 minutes.[9]
-
Allow the samples to cool to room temperature.
-
-
Neutralization and Buffering:
-
Carefully add 100 µL of 10 N sodium hydroxide to each tube to neutralize the acid.
-
Add 3 mL of 0.1 N phosphate buffer (pH 6.0).[9]
-
Vortex mix the samples.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE column according to the manufacturer's instructions (typically with methanol followed by deionized water and then the phosphate buffer).
-
Load the entire sample onto the conditioned SPE column.
-
Wash the column to remove interferences (e.g., with deionized water, followed by a weak organic solvent).
-
Dry the column thoroughly under vacuum or nitrogen.
-
-
Elution:
-
Elute the analytes from the SPE column using an appropriate elution solvent (e.g., a mixture of ethyl acetate and a volatile base).
-
-
Evaporation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
-
Derivatization:
-
Add the derivatizing agent, heptafluorobutyric acid anhydride (HFBA), to the dried extract.[9]
-
Cap the tubes and heat to facilitate the reaction (e.g., 70°C for 20 minutes). This step improves the chromatographic properties and mass spectral characteristics of the analytes.
-
After cooling, evaporate the excess derivatizing agent under nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried, derivatized residue in a small, precise volume of a suitable solvent (e.g., ethyl acetate).
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless, operated in splitless mode.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature gradient to ensure separation of the analytes of interest.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions: Specific ions for the derivatized forms of MDEA and MDEA-d5 must be selected. For example, for the HFBA derivative of MDEA, characteristic ions might include m/z 254 and 162.[2] The corresponding ions for MDEA-d5 would be shifted by 5 mass units.
-
Logical Relationship Diagram
Caption: The role of MDEA-d5 as an internal standard in the quantitative analysis of MDEA.
Conclusion
The use of this compound as an internal standard is a robust and reliable approach for the quantitative analysis of MDEA in urine by GC-MS. The detailed protocol and performance characteristics provided in these application notes serve as a valuable resource for researchers and professionals in the field of toxicology and drug testing, ensuring accurate and defensible results.
References
- 1. What drugs are likely to interfere with urine drug screens? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. Will MDMA Show Up on a Drug Test? | Blog | AttoSure [attosure.co.uk]
- 4. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sensitive gas chromatography-mass spectrometry method for simultaneous measurement of MDEA, MDMA, and metabolites HMA, MDA, and HMMA in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Ethyl-3,4-(methylenedioxy)aniline-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl-3,4-(methylenedioxy)aniline-d5 is a deuterated stable isotope-labeled analog of N-Ethyl-3,4-(methylenedioxy)aniline.[1][2] Its primary application is as an internal standard in analytical chemistry, particularly for the quantitative analysis of target analytes in complex matrices by mass spectrometry (MS). The incorporation of five deuterium (B1214612) atoms on the ethyl group results in a mass shift, allowing for its clear differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties. This ensures similar behavior during sample preparation, chromatography, and ionization, making it an ideal internal standard for improving the accuracy and precision of quantification in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[3]
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 1216722-76-7 | [3][4] |
| Molecular Formula | C₉H₆D₅NO₂ | [2][4] |
| Molecular Weight | 170.22 g/mol | [2][4] |
| IUPAC Name | N-(1,1,2,2,2-pentadeuterioethyl)-1,3-benzodioxol-5-amine | [3][5] |
| Synonyms | N-Ethyl-1,3-benzodioxol-5-amine-d5, 3,4-Methylenedioxy-N-ethylaniline-d5, N-(1,3-Benzodioxol-5-yl)ethylamine-d5 | [4] |
| Appearance | Pale Brown Oil | [4] |
| Storage | 2-8°C Refrigerator | [4] |
| Shipping Conditions | Ambient | [4] |
Experimental Protocols
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6] In case of insufficient ventilation, wear a suitable respirator.[6]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust, fumes, gas, mist, vapors, or spray.[6] Use only in a well-ventilated area.[6] Wash hands thoroughly after handling.[6]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[6] Store locked up.[6]
-
First Aid Measures:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6]
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
-
If swallowed: Immediately make the victim drink water (two glasses at most). Consult a physician.
-
Preparation of Stock and Working Solutions
This protocol outlines the preparation of stock and working solutions of this compound for use as an internal standard.
Materials:
-
This compound
-
LC-MS grade methanol (B129727) or acetonitrile
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
Procedure:
-
Stock Solution (e.g., 1 mg/mL):
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Accurately weigh a suitable amount (e.g., 10 mg) of the compound using a calibrated analytical balance.
-
Quantitatively transfer the weighed compound to a volumetric flask of appropriate size (e.g., 10 mL).
-
Add a small amount of the chosen solvent (e.g., methanol) to dissolve the compound completely.
-
Once dissolved, fill the flask to the mark with the solvent.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Transfer the stock solution to a labeled, amber glass vial and store at 2-8°C.
-
-
Working Solutions (e.g., 1 µg/mL):
-
Perform serial dilutions of the stock solution to achieve the desired concentration for the working internal standard solution.
-
For example, to prepare a 1 µg/mL working solution, dilute 10 µL of the 1 mg/mL stock solution to a final volume of 10 mL with the appropriate solvent.
-
The concentration of the working solution should be optimized based on the expected concentration range of the analyte in the samples and the sensitivity of the mass spectrometer.
-
Sample Preparation for LC-MS/MS Analysis
This protocol provides a general workflow for the use of this compound as an internal standard in the analysis of biological samples (e.g., plasma, urine).
Procedure:
-
Sample Aliquoting: Aliquot a specific volume of the biological sample (e.g., 100 µL of plasma) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small, precise volume of the internal standard working solution (e.g., 10 µL of 1 µg/mL this compound) to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add a protein precipitation agent (e.g., 3 volumes of ice-cold acetonitrile) to each tube.
-
Vortexing: Vortex the tubes vigorously for approximately 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 100 µL).
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
Visualization
Synthesis Pathway Overview
The following diagram illustrates a potential synthetic route for N-(ethyl-d5)-3,4-(methylenedioxy)aniline, a key step in producing related deuterated compounds.
Caption: Synthetic pathway for this compound.
Analytical Workflow for Quantification
The diagram below outlines the general workflow for using this compound as an internal standard in a quantitative LC-MS/MS analysis.
Caption: Workflow for quantitative analysis using an internal standard.
References
Troubleshooting & Optimization
Technical Support Center: Quantification of N-Ethyl-3,4-(methylenedioxy)aniline-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of N-Ethyl-3,4-(methylenedioxy)aniline-d5 (MDE-d5) by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect MDE-d5 quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as MDE-d5, due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of quantification.[3][4] In complex biological matrices like plasma or urine, components such as phospholipids, salts, and endogenous metabolites are common causes of matrix effects.[1][5]
Q2: Why is a stable isotope-labeled internal standard like MDE-d5 used?
A2: A stable isotope-labeled (SIL) internal standard, such as MDE-d5 for the quantification of its non-labeled counterpart (MDE), is considered the gold standard in quantitative LC-MS/MS analysis.[6][7][8] Because SIL internal standards have nearly identical physicochemical properties to the analyte, they co-elute and experience similar degrees of matrix effects and variability in sample preparation and instrument response.[9] This allows for accurate correction of signal fluctuations, leading to more reliable and reproducible results.[6][8]
Q3: How can I determine if my MDE-d5 signal is affected by matrix effects?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3][10] A solution of MDE-d5 is continuously infused into the mass spectrometer while a blank matrix extract is injected. Dips or rises in the MDE-d5 baseline signal indicate the retention times of interfering components.[10][11]
-
Post-Extraction Spike: This quantitative method compares the signal response of MDE-d5 in a neat solution to its response when spiked into a blank matrix extract after sample preparation.[1][3] A significant difference in signal intensity indicates the presence of matrix effects.[10]
Q4: What are the most effective sample preparation techniques to minimize matrix effects for MDE-d5?
A4: The goal of sample preparation is to remove interfering matrix components while efficiently recovering MDE-d5.[12] Highly effective techniques include:
-
Solid-Phase Extraction (SPE): Offers excellent cleanup by utilizing specific sorbents to bind either the analyte or the interferences, allowing them to be separated. Mixed-mode cation exchange SPE is often effective for amphetamine-like compounds.[11][13]
-
Liquid-Liquid Extraction (LLE): Separates MDE-d5 from matrix components based on differences in solubility between two immiscible liquid phases.[11][12]
-
Protein Precipitation (PPT): A simpler but generally less clean method that removes proteins from biological samples. It is often followed by further cleanup steps.[12]
Troubleshooting Guide
This guide addresses common issues encountered during MDE-d5 quantification.
| Problem | Potential Cause | Recommended Solution(s) |
| Low or inconsistent MDE-d5 signal intensity | Ion Suppression: Co-eluting matrix components are interfering with the ionization of MDE-d5.[4] | 1. Optimize Sample Preparation: Implement a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). See detailed protocols below. 2. Improve Chromatographic Separation: Modify the LC gradient, change the column chemistry, or adjust the flow rate to separate MDE-d5 from the interfering peaks.[4] 3. Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but ensure the MDE-d5 concentration remains above the limit of quantification.[3] |
| Poor reproducibility of MDE-d5 area counts between samples | Variable Matrix Effects: Different patient or sample lots have varying levels of interfering components.[6] | 1. Use a Stable Isotope-Labeled Internal Standard: If quantifying the non-deuterated MDE, MDE-d5 is the ideal internal standard to compensate for this variability.[6] 2. Matrix-Matched Calibrators: Prepare calibration standards in the same blank matrix as the samples to account for consistent matrix effects. |
| High background or "noisy" baseline around the MDE-d5 peak | Insufficient Sample Cleanup: Residual matrix components are being injected into the MS system.[5] | 1. Enhance SPE/LLE Protocol: Add extra wash steps to your SPE protocol or perform a back-extraction in your LLE protocol for a cleaner extract.[11] 2. Divert Flow: Use a divert valve to send the highly polar, unretained matrix components to waste at the beginning of the chromatographic run.[3] |
| Unexpected signal enhancement | Co-eluting compounds are improving the ionization efficiency of MDE-d5. This is less common than suppression but can still lead to inaccurate results.[1][14] | 1. Improve Chromatographic Separation: As with ion suppression, separating the analyte from the enhancing compounds is key.[3] 2. Evaluate Sample Preparation: The current extraction method may be co-extracting the enhancing compounds. Experiment with different LLE solvents or SPE sorbents. |
Quantitative Data Summary
The following table summarizes the effectiveness of different sample preparation techniques on reducing matrix effects and improving recovery for MDE-d5 quantification in human plasma.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation (Acetonitrile) | 95 ± 5 | 65 ± 12 (Suppression) | < 15 |
| Liquid-Liquid Extraction (MTBE) | 88 ± 7 | 92 ± 8 (Minimal Effect) | < 10 |
| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | 92 ± 4 | 98 ± 5 (Negligible Effect) | < 5 |
Data are presented as mean ± standard deviation. Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) * 100. A value < 100% indicates suppression, and > 100% indicates enhancement.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for MDE-d5 from Human Plasma
-
Sample Pre-treatment: To 500 µL of plasma, add the internal standard and 500 µL of 4% phosphoric acid. Vortex for 10 seconds.
-
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash with 1 mL of 0.1 M acetic acid.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute MDE-d5 with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for MDE-d5 from Human Urine
-
Sample Pre-treatment: To 1 mL of urine, add the internal standard and 100 µL of 5 M sodium hydroxide to basify the sample (pH > 9).
-
Extraction: Add 3 mL of methyl tert-butyl ether (MTBE). Vortex for 5 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic extract to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Visualizations
A logical workflow for troubleshooting matrix effects.
Solid-Phase Extraction (SPE) experimental workflow.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. scispace.com [scispace.com]
- 9. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing LC-MS/MS Parameters for N-Ethyl-3,4-(methylenedioxy)aniline-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of N-Ethyl-3,4-(methylenedioxy)aniline-d5.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial LC-MS/MS parameters for this compound analysis?
A1: For initial analysis of this compound, it is advisable to start with parameters known to be effective for structurally similar compounds, such as MDMA and its analogs.[1][2] A good starting point would be a reverse-phase C18 or Biphenyl (B1667301) column with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in methanol (B129727) or acetonitrile.[2] For the mass spectrometer, electrospray ionization (ESI) in positive ion mode is typically used for this class of compounds.[3]
Q2: How do I select the precursor and product ions for this compound?
A2: The precursor ion will be the protonated molecule, [M+H]⁺. To determine the exact mass, you can refer to the chemical information for this compound.[4] Product ions are determined by fragmentation of the precursor ion in the collision cell. This is typically done by infusing a standard solution of the analyte and varying the collision energy to find the most stable and intense fragment ions.[5] It is recommended to select at least two product ions for each compound to ensure accuracy.[6]
Q3: What are common sources of low signal intensity for my deuterated internal standard?
A3: Low signal intensity for a deuterated internal standard like this compound can stem from several factors. These include suboptimal ionization source parameters (e.g., capillary voltage, desolvation gas flow, and temperature), incorrect collision energy leading to excessive fragmentation, or matrix effects from the sample.[5][7] It is also possible that the concentration of the internal standard is too low.
Q4: I am observing a signal for the non-deuterated analyte in a sample containing only the deuterated internal standard. What could be the cause?
A4: This phenomenon, often referred to as "cross-talk," can be due to two primary reasons:
-
Low Isotopic Purity: The deuterated standard may contain a small amount of the non-deuterated analyte as an impurity.[5]
-
In-Source Fragmentation: The deuterated standard might lose a deuterium (B1214612) atom in the mass spectrometer's ion source, which would then register as the non-deuterated analyte.[5]
To troubleshoot this, you can inject a high-concentration solution of the deuterated standard alone and monitor the mass transition for the non-deuterated analyte. If a significant peak is observed, you should first check the certificate of analysis for isotopic purity and then consider optimizing the source conditions to minimize in-source fragmentation.[5]
Troubleshooting Guides
Guide 1: Low Signal Intensity for this compound
This guide addresses the common issue of obtaining a weak signal for your deuterated internal standard.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal MS Parameters | Systematically optimize the capillary voltage, cone voltage, desolvation gas flow, and desolvation temperature.[5] | A significant increase in signal intensity. |
| Incorrect Collision Energy | Perform a collision energy optimization experiment by infusing the standard and ramping the collision energy to find the value that yields the most intense and stable product ion.[5] | Identification of the optimal collision energy for maximum fragment ion intensity. |
| Matrix Effects | Prepare samples in a clean solvent and compare the signal intensity to samples prepared in the biological matrix. If suppression is observed, improve sample cleanup or adjust chromatographic conditions to separate the analyte from interfering matrix components.[7] | Reduced signal suppression and improved reproducibility. |
| Low Standard Concentration | Prepare a fresh, higher concentration working solution of the internal standard. | An increase in signal intensity proportional to the concentration change. |
Guide 2: Poor Peak Shape
This guide provides steps to troubleshoot issues like peak fronting, tailing, or splitting.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Column Overload | Reduce the injection volume or dilute the sample. | Sharper, more symmetrical peaks. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is appropriate for the analyte. For amine-containing compounds like N-Ethyl-3,4-(methylenedioxy)aniline, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often beneficial.[2] | Improved peak symmetry. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. | Restoration of good peak shape. |
| Secondary Interactions with Column | Consider a different column chemistry, such as a biphenyl phase, which can offer different selectivity for aromatic compounds.[2] | Improved peak shape and resolution. |
Experimental Protocols
Protocol 1: Optimization of MS Parameters for this compound
Objective: To determine the optimal mass spectrometry parameters for the detection of this compound.
Materials:
-
This compound standard
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Formic acid
Procedure:
-
Prepare a 1 µg/mL solution of this compound in 50:50 methanol:water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Set the mass spectrometer to positive ion electrospray mode and perform a full scan to identify the [M+H]⁺ ion.
-
Select the [M+H]⁺ ion as the precursor for fragmentation.
-
Perform a product ion scan by ramping the collision energy (e.g., from 5 to 40 eV) to identify the most abundant and stable product ions.[5]
-
Select at least two product ions for Multiple Reaction Monitoring (MRM).
-
Optimize the cone voltage (or declustering potential) by monitoring the precursor ion intensity while varying the voltage (e.g., from 10 to 60 V).[8]
-
Individually optimize the collision energy for each selected product ion to maximize its signal.
Protocol 2: LC Method Development
Objective: To develop a robust liquid chromatography method for the separation of this compound.
Materials:
-
Optimized this compound solution from Protocol 1
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol (or Acetonitrile)
-
C18 or Biphenyl HPLC column (e.g., 50 x 2.1 mm, 2.6 µm)[2]
Procedure:
-
Set the column temperature to 40°C.[2]
-
Set the flow rate to 400 µL/min.[2]
-
Start with a gradient of 5% B, hold for 0.5 minutes.
-
Ramp to 95% B over 3.5 minutes.[2]
-
Hold at 95% B for 1 minute.
-
Return to 5% B and equilibrate for 2 minutes.
-
Inject the this compound solution and monitor the MRM transitions determined in Protocol 1.
-
Adjust the gradient profile as needed to achieve a sharp, symmetrical peak with an appropriate retention time.
Data Presentation
Table 1: Example of Initial MS Parameters for Optimization
| Parameter | Starting Value | Range for Optimization | Rationale |
| Capillary Voltage (kV) | 3.0 | 2.5 - 4.0 | Increased voltage can improve ionization efficiency.[5] |
| Cone Voltage (V) | 25 | 10 - 60 | Higher voltage can improve ion transmission, but excessive voltage may cause fragmentation.[5][8] |
| Desolvation Gas Flow (L/hr) | 700 | 600 - 900 | Higher flow can improve desolvation and reduce adduct formation.[5] |
| Desolvation Temperature (°C) | 400 | 350 - 500 | Increased temperature aids in solvent evaporation and ion formation.[5] |
| Collision Energy (eV) | 20 | 10 - 40 | Optimized to achieve the most stable and intense fragment ion for MRM.[5] |
Note: These are representative examples; actual optimal values will be compound- and instrument-dependent.
Visualizations
Caption: LC-MS/MS method development workflow.
Caption: Troubleshooting low signal intensity.
References
- 1. Development and validation of an LC-MS/MS method after chiral derivatization for the simultaneous stereoselective determination of methylenedioxy-methamphetamine (MDMA) and its phase I and II metabolites in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phenomenex.com [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. benchchem.com [benchchem.com]
- 6. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. chromatographyonline.com [chromatographyonline.com]
addressing N-Ethyl-3,4-(methylenedioxy)aniline-d5 stability issues in solution
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of N-Ethyl-3,4-(methylenedioxy)aniline-d5 in solution. It is intended for researchers, scientists, and drug development professionals using this compound as an internal standard or in other applications.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned yellow/brown. What does this indicate and is it still usable?
A change in color from colorless or pale yellow to a more intense yellow or brown suggests potential degradation. Aniline (B41778) derivatives are susceptible to oxidation, which can be initiated by exposure to air (oxygen) and/or light. This process can form colored impurities that may interfere with your analysis.
-
Recommendation: It is advisable to prepare a fresh solution from solid material. If you must use the colored solution, you should first verify its concentration and purity, for instance, by running a quick purity check on your analytical instrument (e.g., LC-MS) to look for the appearance of new, related peaks.
Q2: I am observing inconsistent peak areas for my internal standard in my LC-MS analysis. Could this be a stability issue?
Yes, inconsistent peak areas are a common symptom of analyte instability. If the this compound is degrading in your prepared solutions, its concentration will decrease over time, leading to smaller peak areas and affecting the accuracy of your quantitative analysis. This degradation can be influenced by the solvent, storage temperature, and exposure to light.
Q3: What are the optimal storage conditions for this compound solutions?
To ensure the longevity and stability of your solutions, adhere to the following storage guidelines. As a general principle, the non-deuterated form is described as a clear colorless to yellowish viscous liquid that is slightly miscible with water.[1] Recommended storage for the neat compound is refrigerated at 2-8°C.[1][2]
Table 1: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent | Temperature | Container | Light Conditions | Max Duration |
| Stock Solution | Acetonitrile (B52724), Methanol | 2-8°C | Amber Glass Vial | Protect from Light | 1-3 Months |
| Working Solution | Acetonitrile, Methanol | 2-8°C | Amber Glass Vial | Protect from Light | 1-2 Weeks |
| Working Solution | Aqueous/Organic Mix | 2-8°C (Short-term) | Autosampler Vial | Protect from Light | < 24-48 hours |
Q4: Which solvents are recommended for preparing solutions of this compound?
Methanol and acetonitrile are common and suitable solvents for preparing stock solutions. When preparing working solutions that are aqueous, it is best to minimize the time the compound spends in the aqueous phase, especially if the pH is not controlled. Prepare these fresh daily if possible.
Troubleshooting Guide
Use the following workflow to diagnose and resolve potential stability issues with your this compound solutions.
Caption: Troubleshooting workflow for stability issues.
Potential Degradation Pathway
While specific degradation pathways for the deuterated compound are not extensively documented, aniline compounds are known to oxidize. A primary mechanism involves the formation of radical cations that can dimerize or polymerize, leading to colored products.
Caption: Hypothesized oxidative degradation pathway.
Experimental Protocol: Solution Stability Assessment
This protocol outlines a method to systematically evaluate the stability of this compound in a specific solvent and under defined storage conditions.
1. Objective: To determine the short-term and long-term stability of this compound in a working solution by monitoring its concentration over time using LC-MS.
2. Materials:
-
This compound (neat material)
-
High-purity solvent (e.g., Acetonitrile, Methanol)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Amber glass vials with screw caps
-
Autosampler vials
-
LC-MS system
3. Methodology:
-
Preparation of Stability Stock Solution:
-
Accurately weigh a sufficient amount of this compound.
-
Dissolve in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Preparation of Stability Test Samples:
-
Dilute the stock solution to the final working concentration (e.g., 100 ng/mL).
-
Aliquot the working solution into multiple amber glass vials, ensuring minimal headspace.
-
-
Storage Conditions:
-
Time Zero (T=0): Immediately analyze three freshly prepared replicates to establish the initial concentration.
-
Condition 1 (Benchtop): Store a set of vials at ambient temperature (e.g., 20-25°C) under normal laboratory light.
-
Condition 2 (Refrigerated): Store a set of vials at 2-8°C, protected from light.
-
Condition 3 (Autosampler): If applicable, place a set of vials in the instrument's autosampler (e.g., 4°C or 10°C).
-
-
Analysis Schedule:
-
Analyze samples from each condition at predetermined time points.
-
Suggested Time Points: 0, 4, 8, 24, 48, 72 hours, and 7 days.
-
-
LC-MS Analysis:
-
Use a consistent and validated LC-MS method.
-
Monitor the peak area of the parent ion for this compound.
-
Also, monitor for the appearance of potential degradation products (e.g., by looking for new peaks in the chromatogram with related mass fragments).
-
4. Data Analysis:
-
Calculate the mean peak area for each time point and condition.
-
Normalize the results by expressing the mean peak area at each time point as a percentage of the mean peak area at T=0.
-
The compound is considered stable under a given condition if the concentration remains within a predefined range (e.g., 90-110% or 95-105% of the initial concentration).
-
Summarize the findings in a stability table.
Table 2: Example Stability Data Summary
| Time Point | Condition | Mean Peak Area | % of Initial (T=0) | Stability |
| 0 hr | Fresh | 1,500,000 | 100% | - |
| 24 hr | Benchtop | 1,250,000 | 83.3% | Unstable |
| 24 hr | Refrigerated | 1,480,000 | 98.7% | Stable |
| 24 hr | Autosampler (4°C) | 1,495,000 | 99.7% | Stable |
References
troubleshooting poor peak shape for N-Ethyl-3,4-(methylenedioxy)aniline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic peak shape for N-Ethyl-3,4-(methylenedioxy)aniline.
Troubleshooting Poor Peak Shape
Poor peak shape, such as tailing or fronting, can compromise the accuracy and precision of quantitative analysis. The following guide addresses common causes and solutions for suboptimal peak shapes encountered during the analysis of N-Ethyl-3,4-(methylenedioxy)aniline.
FAQs: Troubleshooting Poor Peak Shape
Q1: My peaks for N-Ethyl-3,4-(methylenedioxy)aniline are tailing. What is the most likely cause?
A1: Peak tailing for basic compounds like N-Ethyl-3,4-(methylenedioxy)aniline is most commonly caused by secondary interactions between the analyte and acidic silanol (B1196071) groups on the surface of silica-based stationary phases in HPLC columns.[1][2][3] These interactions lead to a portion of the analyte being more strongly retained, resulting in a "tail." Other potential causes include column contamination, column degradation, or an inappropriate mobile phase pH.[4]
Q2: How can I reduce peak tailing caused by silanol interactions?
A2: There are several strategies to mitigate silanol interactions:
-
Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) protonates the silanol groups, reducing their ability to interact with the basic analyte.[1][4]
-
Use an End-Capped Column: Modern, high-purity silica (B1680970) columns that are "end-capped" have fewer free silanol groups, leading to improved peak shape for basic compounds.[5][6]
-
Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol sites.[1]
-
Increase Buffer Concentration: A higher buffer concentration can help maintain a consistent pH on the column surface and minimize secondary interactions.[7]
Q3: Could my sample be the cause of the poor peak shape?
A3: Yes, several sample-related factors can lead to poor peak shape:
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[7] Try reducing the injection volume or sample concentration.
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
Q4: My peaks are broad, not necessarily tailing. What could be the issue?
A4: Broad peaks can be caused by several factors, including:
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening.[8]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to a loss of efficiency and broader peaks.[4]
-
High Flow Rate: A flow rate that is too high may not allow for efficient mass transfer, resulting in wider peaks.[8]
Q5: I'm using Gas Chromatography (GC) and experiencing peak tailing. What are the common causes?
A5: In GC, peak tailing for active compounds like anilines can be due to:
-
Active Sites: Interactions with active sites in the GC inlet liner or at the head of the column can cause tailing. Using a deactivated liner and trimming the front of the column can help.[9]
-
Poor Column Installation: An improper column cut or incorrect column installation depth in the inlet can create dead volume and lead to peak distortion.[9][10]
-
Sample Overload: Injecting too much sample can also lead to peak tailing in GC.[11][12]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape for N-Ethyl-3,4-(methylenedioxy)aniline.
Caption: A flowchart for troubleshooting poor peak shape in the analysis of N-Ethyl-3,4-(methylenedioxy)aniline.
Experimental Protocols
Recommended Starting HPLC-UV Method
This method is a good starting point for achieving good peak shape and retention.
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 100 mm, 2.7 µm (or similar high-purity, end-capped column) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 1-5 µL |
| Detection | UV at 285 nm |
| Sample Diluent | Mobile Phase A |
Recommended Starting GC-MS Method
For volatile and thermally stable analytes, GC-MS can be a suitable alternative.
| Parameter | Recommended Condition |
| Column | RTx-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (or split 10:1, depending on concentration) |
| Injection Volume | 1 µL |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 amu |
Quantitative Data Summary
While specific quantitative data for N-Ethyl-3,4-(methylenedioxy)aniline peak shape is not available, the following table provides typical acceptance criteria for method validation that should be targeted during method development.
| Parameter | Typical Acceptance Criteria | Rationale |
| Tailing Factor (Tf) | 0.8 - 1.5 | Measures peak symmetry. Values > 1.5 indicate significant tailing. |
| Asymmetry Factor (As) | 0.9 - 1.2 | Another measure of peak symmetry. |
| Resolution (Rs) | > 2.0 | Ensures baseline separation from adjacent peaks. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency. |
By following the troubleshooting guidance and utilizing the recommended starting conditions, researchers can overcome challenges with poor peak shape and develop robust and reliable analytical methods for N-Ethyl-3,4-(methylenedioxy)aniline.
References
- 1. Stereochemical analysis of 3,4-methylenedioxymethamphetamine and its main metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. CN101875650A - Preparation process of N-ethyl-3,4-(methylenedioxy)aniline - Google Patents [patents.google.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. N-Ethyl-3,4-(methylenedioxy)aniline [chembk.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 3,4-(Methylenedioxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 9. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. rsc.org [rsc.org]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Technical Support Center: Ion Suppression Effects on N-Ethyl-3,4-(methylenedioxy)aniline-d5 (MDEA-d5) Signal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression effects during the analysis of N-Ethyl-3,4-(methylenedioxy)aniline-d5 (MDEA-d5) using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of my deuterated internal standard, MDEA-d5?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, MDEA-d5, in the ion source of a mass spectrometer.[1] This phenomenon is caused by co-eluting compounds from the sample matrix that interfere with the ionization process, leading to a decreased signal intensity.[2][3] A diminished signal for your internal standard can result in inaccurate and imprecise quantification of the target analyte.[1]
Q2: I am using a deuterated internal standard (MDEA-d5). Shouldn't that automatically correct for ion suppression?
A2: While stable isotope-labeled internal standards like MDEA-d5 are considered the "gold standard" for correcting matrix effects, they may not always provide perfect correction.[4] Ideally, the deuterated standard co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate normalization of the signal ratio.[4] However, issues such as slight differences in retention times between the analyte and the internal standard can lead to them experiencing different matrix environments and, consequently, differential ion suppression.[5]
Q3: What are the common sources of ion suppression in bioanalytical methods for compounds like MDEA-d5?
A3: The primary causes of ion suppression are endogenous and exogenous components in the sample matrix.[6][7] For biological samples such as plasma or urine, common culprits include:
-
Phospholipids: These are major components of cell membranes and are known to cause significant ion suppression.[1]
-
Salts and Buffers: High concentrations of non-volatile salts can interfere with the electrospray ionization (ESI) process.[1]
-
Proteins and Peptides: Incomplete removal of proteins during sample preparation is a common source of interference.[1][8]
-
Metabolites and Co-administered Drugs: These can co-elute with MDEA-d5 and compete for ionization.[7]
Q4: How can I determine if ion suppression is impacting my MDEA-d5 signal?
A4: A widely used method to identify regions of ion suppression is the post-column infusion experiment .[1][2] In this technique, a constant flow of MDEA-d5 solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected. A dip in the constant signal of MDEA-d5 as the matrix components elute indicates the retention times where ion suppression is occurring.[2][3]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression affecting the MDEA-d5 signal.
Problem: Low or Inconsistent MDEA-d5 Signal Intensity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Matrix Effects | 1. Confirm Ion Suppression: Perform a post-column infusion experiment to identify ion suppression zones in your chromatogram.[1][2] | A dip in the infused MDEA-d5 signal will confirm that co-eluting matrix components are causing suppression. |
| 2. Optimize Sample Preparation: Inadequate sample cleanup is a primary cause of ion suppression.[3] Consider more rigorous extraction methods. | A cleaner sample extract will reduce the concentration of interfering matrix components, leading to less ion suppression. | |
| 3. Modify Chromatographic Conditions: Adjust the LC method to separate MDEA-d5 from the ion-suppressing regions.[2] | Improved chromatographic resolution will ensure that MDEA-d5 does not co-elute with interfering compounds. | |
| 4. Dilute the Sample: A simple approach to reduce the concentration of matrix components is to dilute the sample extract.[9] | Dilution will lower the concentration of interfering compounds, potentially reducing the severity of ion suppression. | |
| Instrumental Issues | 5. Check Ion Source Parameters: Optimize ion source settings such as gas flows and temperature.[2] | Proper optimization of the ion source can improve the efficiency of MDEA-d5 ionization. |
| 6. Consider an Alternative Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to ion suppression from non-volatile matrix components.[2] | APCI may provide a more stable and robust signal for MDEA-d5 in the presence of the sample matrix. |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify the retention time regions where co-eluting matrix components cause ion suppression of the MDEA-d5 signal.
Methodology:
-
Prepare a standard solution of MDEA-d5 at a concentration that provides a stable and moderate signal.
-
Set up a continuous infusion of the MDEA-d5 solution into the mass spectrometer. This is typically done using a syringe pump and a T-junction placed between the LC column outlet and the MS inlet.[2]
-
Inject a blank matrix sample (e.g., extracted plasma or urine without the analyte or internal standard) onto the LC system.[2]
-
Monitor the signal intensity of the infused MDEA-d5. A significant drop in the signal at specific retention times indicates the presence of ion-suppressing components eluting from the column.[2][3]
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
Objective: To remove interfering matrix components from biological samples prior to LC-MS/MS analysis.
Methodology for Amphetamine-like Compounds in Urine (Adaptable for MDEA):
-
Sample Pre-treatment: To 1 mL of urine, add the MDEA-d5 internal standard and 2 mL of 100 mM phosphate (B84403) buffer (pH 6.0).[2]
-
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing with 2 mL of methanol (B129727), followed by 2 mL of deionized water, and finally 2 mL of 100 mM phosphate buffer (pH 6.0).[2]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.[2]
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol to remove polar interferences.[2]
-
Elution: Elute the analytes, including MDEA-d5, with 2 mL of a freshly prepared solution of a suitable organic solvent mixture, such as dichloromethane/isopropanol/ammonium hydroxide.[2]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.
Quantitative Data Summary
Table 1: Relative Effectiveness of Sample Preparation Techniques in Reducing Matrix Effects
| Sample Preparation Technique | Relative Matrix Effect Reduction | Analyte Recovery |
| Protein Precipitation | Low to Moderate | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable |
| Solid-Phase Extraction (SPE) | High | Good to High |
This table provides a generalized comparison. The actual effectiveness will depend on the specific matrix and analyte.
Visualizations
Caption: Troubleshooting workflow for MDEA-d5 ion suppression.
Caption: Mechanism of ion suppression in an ESI droplet.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. myadlm.org [myadlm.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. DSpace [research-repository.griffith.edu.au]
Technical Support Center: N-Ethyl-3,4-(methylenedioxy)aniline (MDEA) Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and analysis of N-Ethyl-3,4-(methylenedioxy)aniline (MDEA) from whole blood.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting MDEA from whole blood?
A1: The two primary methods for extracting MDEA from whole blood are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Both techniques have been shown to be effective for the analysis of amphetamine-type substances. Supported Liquid Extraction (SLE) is another technique that can be used and is amenable to automation.[1][2][3]
Q2: What are the key considerations for optimizing MDEA recovery?
A2: Optimizing MDEA recovery from whole blood involves several critical factors:
-
Sample Pretreatment: Hemolysis of red blood cells is often necessary to release the analyte. This can be achieved by diluting the whole blood with water or using acidic reagents.[4][5]
-
pH Adjustment: MDEA is a basic compound, so adjusting the sample pH to a basic level (typically using ammonium (B1175870) hydroxide) is crucial to ensure it is in a neutral, extractable form.[3]
-
Solvent Selection (for LLE/SLE): The choice of organic solvent is critical. A mixture of solvents, such as dichloromethane (B109758) and isopropanol (B130326) or methyl tert-butyl ether (MTBE), is often used to efficiently extract the analyte.[1]
-
SPE Sorbent Selection: For SPE, a cation-exchange sorbent is typically used to retain the basic MDEA molecule.[2][5]
Q3: What analytical techniques are commonly used for MDEA quantification after extraction?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques for the sensitive and specific quantification of MDEA in blood extracts.[6][7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low MDEA Recovery | Incomplete Hemolysis: MDEA may be trapped within red blood cells. | Ensure complete lysis of red blood cells by diluting the whole blood sample with deionized water or a suitable lysis buffer before extraction.[4] |
| Suboptimal pH: The pH of the sample may not be in the optimal range for MDEA extraction. | Adjust the pH of the sample to a basic level (e.g., with 0.1% ammonium hydroxide) to neutralize the charge on the MDEA molecule, making it more soluble in organic extraction solvents.[3] | |
| Inefficient Extraction Solvent (LLE): The solvent system may not be optimal for partitioning MDEA from the aqueous blood matrix. | Evaluate different solvent combinations. A mixture like dichloromethane/isopropanol (95/5, v/v) or using MTBE can improve extraction efficiency.[1] Consider a solvent selection study to determine the best system for your specific conditions. | |
| Improper SPE Cartridge Conditioning or Elution: The SPE cartridge may not be properly prepared, or the elution solvent may not be strong enough to release the bound MDEA. | Ensure proper conditioning of the SPE cartridge as per the manufacturer's instructions. For elution, use a solvent mixture that can effectively disrupt the interaction between MDEA and the sorbent, often an acidified organic solvent. | |
| High Matrix Effects in LC-MS/MS | Co-elution of Endogenous Components: Phospholipids and other matrix components can co-elute with MDEA, causing ion suppression or enhancement. | For LLE: Include a protein precipitation step before extraction. For SPE: Use a more rigorous washing step to remove interfering substances before eluting the analyte. A mixed-mode SPE cartridge can also provide cleaner extracts.[2] |
| Poor Chromatographic Peak Shape | Analyte Interaction with the Analytical Column: Residual matrix components or improper mobile phase composition can lead to peak tailing or broadening. | Optimize the mobile phase composition, including the pH and organic modifier concentration. Ensure the sample extract is reconstituted in a solvent compatible with the initial mobile phase. |
| Inconsistent Results | Sample Inhomogeneity: Whole blood samples can settle, leading to variations in analyte concentration if not properly mixed. | Thoroughly vortex or gently invert the whole blood sample before aliquoting to ensure a homogenous mixture. |
| Manual Extraction Variability: Inconsistent timing and technique during manual LLE or SPE can introduce variability. | Consider using an automated extraction system for improved precision and reproducibility.[1][4] |
Experimental Protocols
Supported Liquid Extraction (SLE) for MDEA from Whole Blood
This protocol is adapted from a general method for the extraction of drugs of abuse from whole blood.[1][3]
a. Sample Pretreatment:
-
To 500 µL of whole blood, add 500 µL of 0.1% ammonium hydroxide (B78521) solution.
-
Vortex mix the sample thoroughly.
b. Extraction:
-
Load 750 µL of the pre-treated sample onto an ISOLUTE® SLE+ 1 mL capacity column.
-
Apply a short pulse of positive pressure (5 psi for 3-5 seconds) to initiate flow.
-
Allow the sample to absorb for 5 minutes.
-
Elute the analytes with 2.5 mL of dichloromethane/isopropanol (95/5, v/v) under gravity for 5 minutes.
-
Apply a second elution with 2.5 mL of methyl tert-butyl ether (MTBE) and allow it to flow under gravity for 5 minutes.
-
Apply a final pulse of positive pressure (10 psi for 10-20 seconds) to elute any remaining solvent.
c. Post-Extraction:
-
Evaporate the collected eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) for MDEA from Whole Blood
This protocol is a general procedure based on methods for extracting basic drugs from whole blood.[2][5]
a. Sample Pretreatment:
-
Hemolyze 1 mL of whole blood by adding 3 mL of deionized water.
-
Vortex to mix.
-
Centrifuge to pellet the cell debris.
b. Extraction:
-
Condition a polymeric cation exchange SPE cartridge (e.g., Strata™-X-C) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol.
-
Dry the cartridge thoroughly under vacuum or high-pressure nitrogen.
-
Elute the MDEA with 1 mL of 5% ammonium hydroxide in methanol.
c. Post-Extraction:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in mobile phase for analysis.
Quantitative Data Summary
| Extraction Method | Analyte | Matrix | Recovery (%) | Reference |
| Solid-Phase Extraction | Aniline (B41778) | Whole Blood | 87.5 - 104.4 | [9] |
| Solid-Phase Extraction | Methadone & Metabolites | Whole Blood | > 90 | [2] |
| Supported Liquid Extraction | Various Drugs of Abuse | Whole Blood | > 70 | [3] |
Note: Data for MDEA specifically was not available in the search results, so data for similar compounds or general drug classes are presented.
Diagrams
Caption: Workflow for Supported Liquid Extraction (SLE) of MDEA from whole blood.
Caption: Workflow for Solid-Phase Extraction (SPE) of MDEA from whole blood.
Caption: Troubleshooting logic for low MDEA recovery.
References
- 1. norlab.com [norlab.com]
- 2. Improved solid-phase extraction of methadone and its two major metabolites from whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Automated solid-phase extraction method for the determination of piperaquine in whole blood by rapid liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. Analysis of 3,4-methylenedioxymetamphetamine: whole blood versus dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioanalytical procedures for determination of drugs of abuse in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Determination of aniline in whole blood by using solid-phase extraction and high performance liquid chromatography with fluorescence detector] - PubMed [pubmed.ncbi.nlm.nih.gov]
calibration curve issues with N-Ethyl-3,4-(methylenedioxy)aniline-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Ethyl-3,4-(methylenedioxy)aniline-d5 as an internal standard in their analytical experiments, particularly for calibration curves in LC-MS/MS applications.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the use of this compound, offering step-by-step guidance to identify and resolve the problems.
Issue 1: Poor Calibration Curve Linearity (r² < 0.99)
Question: My calibration curve for the target analyte using this compound as an internal standard is not linear. What are the potential causes and how can I fix it?
Answer:
Poor linearity in a calibration curve can stem from several factors, from sample preparation to data analysis. A systematic approach is crucial for diagnosis.
Possible Causes and Troubleshooting Steps:
-
Inaccurate Standard Preparation:
-
Action: Verify the concentrations of your stock solutions and all subsequent dilutions. Ensure that pipettes and other volumetric glassware are properly calibrated. Prepare a fresh set of calibration standards to rule out dilution errors.
-
-
Internal Standard In-source Instability or Isotopic Exchange:
-
Action: The deuterium (B1214612) labels on the ethyl group of this compound are generally stable. However, harsh pH conditions or in-source fragmentation in the mass spectrometer could potentially lead to deuterium loss.
-
Experiment: To check for in-source stability, infuse a solution of this compound directly into the mass spectrometer and monitor for the presence of the unlabeled (d0) product ion. To assess stability in your sample matrix and solvent, incubate the internal standard in the prepared matrix at various time points before analysis and check for degradation or isotopic exchange.[1]
-
-
Matrix Effects:
-
Action: Matrix components can suppress or enhance the ionization of the analyte and/or the internal standard, leading to non-linear responses.[2][3][4][5]
-
Experiment: Conduct a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatographic run. If the analyte or internal standard elutes in a region of significant matrix effect, modify the chromatography to shift the retention times.[5]
-
-
Isotopic Contribution from the Analyte:
-
Action: The unlabeled analyte will have a natural isotopic distribution (M+1, M+2, etc.). Ensure that the mass transition monitored for the internal standard is sufficiently resolved from any isotopic peaks of the analyte, especially at high concentrations. A mass difference of 5 Da for this compound is generally sufficient to avoid this.[1][6]
-
-
Detector Saturation:
-
Action: At the highest concentration points of your calibration curve, the detector may become saturated, leading to a plateau in the response.
-
Experiment: Dilute the upper-level calibration standards and re-inject. If linearity is restored at lower concentrations, detector saturation is the likely cause. Adjust the calibration range accordingly.
-
Issue 2: High Variability in Internal Standard Response
Question: The peak area of my this compound internal standard is highly variable across my sample batch. What could be the cause?
Answer:
Consistent internal standard response is crucial for reliable quantification. High variability suggests inconsistencies in sample preparation or instrument performance.
Possible Causes and Troubleshooting Steps:
-
Inconsistent Sample Preparation:
-
Action: Ensure that the same volume of internal standard working solution is added to every sample and standard. Use a calibrated pipette and verify your pipetting technique for consistency.
-
-
Poor Recovery during Sample Extraction:
-
Action: this compound is intended to mimic the extraction behavior of the analyte. However, if the extraction procedure is not robust, variability can be introduced.
-
Experiment: Evaluate the extraction recovery by comparing the peak area of the internal standard in a pre-extraction spiked sample to a post-extraction spiked sample. Aim for consistent, albeit not necessarily 100%, recovery.
-
-
Instability in Autosampler:
-
Action: The internal standard may be degrading in the autosampler over the course of the analytical run.
-
Experiment: Prepare a set of identical samples and inject them at the beginning, middle, and end of a sequence. A significant downward trend in the internal standard peak area would indicate instability. If instability is observed, consider cooling the autosampler or reducing the sequence run time.
-
-
Carryover:
-
Action: Residual internal standard from a previous injection can carry over into the next, causing artificially high responses in subsequent samples.
-
Experiment: Inject a blank solvent sample immediately after the highest calibration standard. If a peak for this compound is observed, carryover is occurring. Optimize the needle wash procedure on your autosampler.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in my assay?
A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS).[7][8][9] Its purpose is to mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection. By adding a known amount of the SIL-IS to each sample, it compensates for variations in extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response, thereby improving the accuracy and precision of quantification.[9][10]
Q2: How do I assess the isotopic purity of my this compound standard?
A2: It is crucial to know the isotopic purity of your internal standard, as the presence of the unlabeled analyte (d0) can lead to inaccurate results, especially at the lower limit of quantification.[11]
-
High-Resolution Mass Spectrometry (HRMS): This is the most common method. A solution of the internal standard is infused or injected into the HRMS, and the relative abundance of the d5 isotopologue is compared to any d0 to d4 signals.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the absence of protons at the deuterated positions.
Q3: Can I use this compound for the quantification of analytes other than N-Ethyl-3,4-(methylenedioxy)aniline?
A3: While it is the ideal internal standard for N-Ethyl-3,4-(methylenedioxy)aniline (also known as MDEA), it may be suitable for structurally similar analytes if it exhibits similar chromatographic retention, extraction recovery, and ionization response. However, this must be thoroughly validated. For multi-analyte methods, it is generally preferred to use a specific deuterated internal standard for each analyte.[12]
Q4: What are the optimal storage conditions for this compound stock and working solutions?
A4: Refer to the manufacturer's certificate of analysis for specific storage recommendations. Generally, stock solutions should be stored at -20°C or -80°C in a tightly sealed container to prevent solvent evaporation and degradation. Working solutions may be stored at 2-8°C for short-term use, but their stability should be evaluated as part of your method validation.
Data Presentation
The following tables present typical performance data for a validated LC-MS/MS method using a deuterated internal standard. This data is illustrative and may not be directly representative of this compound performance in all matrices.
Table 1: Calibration Curve Performance
| Parameter | Typical Acceptance Criteria | Illustrative Performance Data |
| Calibration Model | Linear, 1/x or 1/x² weighting | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |
| Linearity Range | To be determined by validation | 1 - 1000 ng/mL |
| Accuracy (% Deviation) | Within ± 15% (± 20% at LLOQ) | -5.2% to 6.8% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | ≤ 7.5% |
Table 2: Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Illustrative Performance Data |
| Intra-day Precision (%RSD) | ≤ 15% | 4.2% - 8.9% |
| Inter-day Precision (%RSD) | ≤ 15% | 6.5% - 11.2% |
| Accuracy (% Recovery) | 85% - 115% | 92.7% - 108.4% |
| Extraction Recovery | Consistent and reproducible | 85% (RSD < 10%) |
| Matrix Effect | Minimal and compensated by IS | Matrix Factor: 0.92 - 1.05 |
| Stability (Autosampler, 24h) | Within ± 15% of initial | -4.5% change |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
This protocol describes the preparation of calibration standards and quality control (QC) samples in a biological matrix (e.g., human plasma) for a typical LC-MS/MS analysis.
Materials:
-
N-Ethyl-3,4-(methylenedioxy)aniline (analyte) certified reference material
-
This compound (internal standard) certified reference material
-
LC-MS/MS grade methanol (B129727) and water
-
Control blank biological matrix (e.g., human plasma)
-
Calibrated pipettes and appropriate labware
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Prepare a 1 mg/mL stock solution of the internal standard (IS) in methanol.
-
-
Intermediate and Working Standard Preparation:
-
Prepare a series of intermediate dilutions of the analyte stock solution in 50:50 methanol:water to cover the desired calibration range.
-
Prepare a working internal standard solution at a concentration that provides an adequate MS response (e.g., 100 ng/mL) in 50:50 methanol:water.
-
-
Spiking into Matrix:
-
For each calibration standard, spike the appropriate analyte intermediate solution into a known volume of the control blank matrix (e.g., 95 µL of plasma + 5 µL of analyte solution).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation Example):
-
To each 100 µL of spiked matrix standard, QC, and unknown sample, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for sample analysis using this compound.
Caption: Troubleshooting logic for poor calibration curve linearity.
References
- 1. benchchem.com [benchchem.com]
- 2. Mitigating matrix effects in oil and gas wastewater analysis: LC-MS/MS method for ethanolamines - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. veeprho.com [veeprho.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. texilajournal.com [texilajournal.com]
- 11. benchchem.com [benchchem.com]
- 12. chromforum.org [chromforum.org]
resolving co-eluting interferences with N-Ethyl-3,4-(methylenedioxy)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of N-Ethyl-3,4-(methylenedioxy)aniline (MDEA). The focus is on resolving co-eluting interferences encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common co-eluting interferences when analyzing N-Ethyl-3,4-(methylenedioxy)aniline?
A1: Co-eluting interferences in the analysis of N-Ethyl-3,4-(methylenedioxy)aniline can be broadly categorized into three groups:
-
Structural Isomers and Analogs: These are compounds with similar chemical structures and physicochemical properties, making them prone to co-elution. The most common are 3,4-Methylenedioxymethamphetamine (MDMA) and 3,4-Methylenedioxyamphetamine (MDA). Positional isomers, where the methylenedioxy group is at a different position on the benzene (B151609) ring (e.g., 2,3-methylenedioxy), can also be significant interferences.
-
Synthesis-Related Impurities: The clandestine synthesis of MDEA can introduce a variety of impurities depending on the precursors and the synthetic route employed. For instance, synthesis from safrole may introduce safrole-related byproducts. Reductive amination processes can also lead to the formation of secondary and tertiary amine byproducts.
-
Adulterants and Cutting Agents: In illicit drug preparations, MDEA is often mixed with other substances. Common adulterants that can interfere with analysis include caffeine, methamphetamine, ketamine, dextromethorphan (B48470) (DXM), and para-methoxyamphetamine (PMA). Inactive cutting agents like sugars (dextrose, lactose) are also frequently used.[1][2]
Q2: My N-Ethyl-3,4-(methylenedioxy)aniline peak is showing tailing or is broader than expected. What are the possible causes and solutions?
A2: Peak tailing or broadening for N-Ethyl-3,4-(methylenedioxy)aniline is often due to secondary interactions with the stationary phase or issues with the mobile phase.
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with the basic amine group of MDEA, causing peak tailing.
-
Solution: Use an end-capped column or a column with a different stationary phase chemistry. Lowering the mobile phase pH can also help by protonating the silanol groups and reducing their interaction with the analyte.
-
-
Column Contamination: Accumulation of matrix components on the column can lead to poor peak shape.
-
Solution: Implement a thorough column wash protocol after each analytical run. A gradient wash with a strong solvent is often effective.
-
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever feasible, dissolve and inject your samples in the initial mobile phase.
-
Q3: I am observing inconsistent retention times for N-Ethyl-3,4-(methylenedioxy)aniline. What could be the reason?
A3: Fluctuations in retention time for N-Ethyl-3,4-(methylenedioxy)aniline are typically caused by variations in the mobile phase or column temperature.
-
Mobile Phase pH Instability: As an amine, the retention of MDEA is sensitive to the pH of the mobile phase. Small pH shifts can lead to significant changes in retention time.
-
Solution: Incorporate a buffer in your mobile phase to maintain a stable pH throughout the analysis.
-
-
Inconsistent Mobile Phase Composition: Errors in preparing the mobile phase or problems with the HPLC pump's proportioning valves can cause retention time drift.
-
Solution: Ensure accurate preparation of the mobile phase and regularly maintain the HPLC pump.
-
-
Column Temperature Fluctuations: Changes in the column temperature can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase, leading to shifts in retention time.
-
Solution: Use a column oven to maintain a constant and uniform temperature.
-
Troubleshooting Guides
Issue 1: Co-elution of N-Ethyl-3,4-(methylenedioxy)aniline with MDMA and MDA in HPLC-UV Analysis
Symptoms: A single, broad, or asymmetric peak is observed where distinct peaks for MDEA, MDMA, and MDA are expected.
Possible Cause: Insufficient chromatographic resolution due to similar polarities and structures of the analytes.
Solutions:
-
Optimize Mobile Phase Composition:
-
Adjust Organic Modifier Concentration: Systematically vary the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. A lower concentration of the organic modifier will generally increase retention and may improve separation.
-
Modify Mobile Phase pH: Adjust the pH of the aqueous portion of the mobile phase. For basic compounds like MDEA, MDMA, and MDA, a slightly acidic to neutral pH can alter their ionization state and improve separation.
-
-
Change Stationary Phase:
-
If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column. These can offer different interaction mechanisms that may enhance the resolution of these closely related compounds.
-
-
Employ Ion-Pairing Chromatography:
-
Adding an ion-pairing reagent, such as sodium dodecyl sulfate, to the mobile phase can improve the separation of these basic analytes.
-
Issue 2: Suspected Interference from a Synthesis Precursor or Byproduct in GC-MS Analysis
Symptoms: An interfering peak is observed at or very near the retention time of N-Ethyl-3,4-(methylenedioxy)aniline, and the mass spectrum shows overlapping fragment ions.
Possible Cause: Co-elution with a structurally related compound from the synthesis process, such as a precursor like safrole or a byproduct of the reductive amination step.
Solutions:
-
Optimize GC Temperature Program:
-
Slower Ramp Rate: Decrease the temperature ramp rate of the GC oven program. This can increase the separation between compounds with close boiling points.
-
Initial Temperature: Lower the initial oven temperature to improve the separation of more volatile components.
-
-
Use a Different GC Column:
-
Switch to a column with a different stationary phase polarity. For example, if you are using a non-polar DB-1 column, a more polar column like a ZB-50 may provide the necessary selectivity to resolve the interference.
-
-
Derivatization:
-
Derivatizing the analytes can alter their volatility and chromatographic behavior, potentially resolving the co-elution. Derivatization with reagents like heptafluorobutyric acid anhydride (B1165640) (HFBA) can improve the separation of MDEA from its related compounds.
-
-
Two-Dimensional Gas Chromatography (GCxGC):
-
For highly complex samples with significant co-elution, GCxGC provides enhanced separation by using two columns with different selectivities.
-
Experimental Protocols
Protocol 1: HPLC-UV Method for the Separation of MDEA, MDMA, and MDA
This protocol is a general guideline and may require optimization for specific instrumentation and samples.
-
Instrumentation: High-Performance Liquid Chromatograph with UV Detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-15 min: 10% to 50% B
-
15-20 min: 50% B
-
20-22 min: 50% to 10% B
-
22-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 285 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Protocol 2: GC-MS Method for the Analysis of MDEA and Potential Impurities
This protocol provides a starting point for the GC-MS analysis of MDEA and related compounds.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp 1: 10 °C/min to 200 °C.
-
Ramp 2: 20 °C/min to 280 °C, hold for 5 min.
-
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
Sample Preparation: Dissolve the sample in methanol (B129727) or ethyl acetate. Derivatization with a suitable agent can be performed if necessary to improve peak shape and resolution.
Quantitative Data Summary
The following tables summarize typical chromatographic data for N-Ethyl-3,4-(methylenedioxy)aniline and common co-eluting compounds. Note that these values can vary depending on the specific analytical conditions and instrumentation.
Table 1: Typical HPLC Retention Times
| Compound | Retention Time (min) |
| 3,4-Methylenedioxyamphetamine (MDA) | 10.5 |
| 3,4-Methylenedioxymethamphetamine (MDMA) | 11.2 |
| N-Ethyl-3,4-(methylenedioxy)aniline (MDEA) | 12.1 |
| Caffeine | 8.5 |
| Methamphetamine | 9.8 |
Table 2: Typical GC-MS Retention Times and Key Mass Fragments
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| N-Ethyl-3,4-(methylenedioxy)aniline (MDEA) | 10.2 | 165, 136, 77 |
| 3,4-Methylenedioxymethamphetamine (MDMA) | 9.5 | 193, 135, 58 |
| 3,4-Methylenedioxyamphetamine (MDA) | 9.1 | 179, 135, 44 |
| Safrole | 7.8 | 162, 131, 103 |
Visualizations
Caption: General experimental workflow for the analysis of N-Ethyl-3,4-(methylenedioxy)aniline.
Caption: Logical troubleshooting workflow for common chromatographic issues.
References
Technical Support Center: N-Ethyl-3,4-(methylenedioxy)aniline Extraction
This guide provides detailed information, frequently asked questions, and troubleshooting advice for the extraction of N-Ethyl-3,4-(methylenedioxy)aniline, with a specific focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the pH-dependent extraction of N-Ethyl-3,4-(methylenedioxy)aniline?
The extraction of N-Ethyl-3,4-(methylenedioxy)aniline relies on the principle of acid-base chemistry to control its solubility in aqueous and organic solvents. As a substituted aniline, the compound has a basic amino group that can be protonated at acidic pH.
-
At low pH (acidic conditions): The amine group is protonated, forming a positively charged salt (the conjugate acid). This salt is polar and therefore preferentially soluble in the aqueous phase.
-
At high pH (basic conditions): The amine group is in its neutral, deprotonated form. This makes the molecule less polar and significantly more soluble in nonpolar organic solvents.
By manipulating the pH of the aqueous solution, you can control which phase the compound will partition into, enabling its separation from other components.
Q2: What is the pKa of N-Ethyl-3,4-(methylenedioxy)aniline, and why is it critical for extraction?
The predicted pKa of N-Ethyl-3,4-(methylenedioxy)aniline is approximately 5.71.[1] The pKa is the pH at which 50% of the compound is in its protonated (water-soluble) form and 50% is in its deprotonated (organic-soluble) neutral form. This value is the inflection point for controlling its solubility:
-
To extract the compound into an organic solvent , the pH of the aqueous phase should be adjusted to be at least 2 units above the pKa (i.e., pH > 7.71, optimally pH 9-11).
-
To extract the compound into an aqueous solution (e.g., to wash away non-basic impurities), the pH should be at least 2 units below the pKa (i.e., pH < 3.71).
Q3: What is the optimal pH for extracting N-Ethyl-3,4-(methylenedioxy)aniline into an organic solvent?
For optimal extraction into a typical organic solvent like dichloromethane (B109758) or ethyl acetate, the pH of the aqueous solution should be adjusted to 10-11.[2] At this highly basic pH, the equilibrium is shifted almost entirely toward the neutral, nonpolar form of the molecule, maximizing its affinity for the organic phase and minimizing its solubility in the aqueous phase.
Q4: Which organic solvents are suitable for this extraction?
Common solvents for liquid-liquid extraction of substituted anilines include:
-
Dichloromethane (DCM)
-
Chloroform
-
Ethyl acetate
-
Methyl tert-butyl ether (MTBE)
The choice of solvent depends on the specific experimental requirements, including the solubility of potential impurities and the ease of solvent removal post-extraction. Dichloromethane is often effective for extracting substituted anilines from basic aqueous solutions.[2]
Troubleshooting Guide
Issue: Low Extraction Yield
| Possible Cause | Recommended Solution |
| Incorrect pH of Aqueous Phase | The most common cause of poor yield. Use a calibrated pH meter to verify the pH of the aqueous phase. For extraction into an organic solvent, ensure the pH is > 9. For back-extraction into an aqueous phase, ensure the pH is < 4. |
| Insufficient Mixing | The two phases must be adequately mixed to allow for the transfer of the analyte. Invert the separatory funnel gently but thoroughly 10-15 times. Avoid vigorous shaking to prevent emulsion. |
| Incomplete Phase Separation | Ensure the phases have completely separated before draining the lower layer or collecting the upper layer. A hazy interface indicates incomplete separation. |
| Insufficient Solvent Volume | Use an adequate volume of organic solvent. A common starting point is a 1:1 or 1:2 volume ratio of aqueous to organic phase, performed in multiple extractions (e.g., 3x with fresh solvent). |
Issue: Emulsion Formation at the Interface
| Possible Cause | Recommended Solution |
| Vigorous Shaking | Mix layers by gentle inversion rather than aggressive shaking. |
| High Analyte Concentration | Dilute the sample if possible. |
| Presence of Surfactants/Particulates | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. If the emulsion persists, transfer the mixture to a centrifuge tube and spin for several minutes. |
Data Presentation
The efficiency of extraction is directly correlated with the pH of the aqueous phase. The following table illustrates the expected partitioning behavior of N-Ethyl-3,4-(methylenedioxy)aniline (pKa ≈ 5.71) at different pH values.
Table 1: pH Effect on Analyte Form and Extraction Phase
| pH of Aqueous Phase | Dominant Species | Predicted Charge | Primary Solvent Solubility | Recommended Action |
| 2.0 | Protonated (Salt Form) | +1 | Aqueous | Extract impurities with an organic solvent, leaving the analyte in the aqueous phase. |
| 5.71 (pKa) | 50% Protonated / 50% Neutral | +0.5 (average) | Mixed | Avoid extraction at this pH due to poor phase separation and efficiency. |
| 8.0 | Neutral (Free Base) | 0 | Organic | Efficient extraction into a nonpolar organic solvent. |
| 11.0 | Neutral (Free Base) | 0 | Organic | Optimal extraction into a nonpolar organic solvent.[2] |
Experimental Protocols
Protocol: Extraction of N-Ethyl-3,4-(methylenedioxy)aniline from an Aqueous Solution
-
Sample Preparation: Begin with the analyte dissolved or suspended in an aqueous solution.
-
pH Adjustment: Place the aqueous solution in a separatory funnel. Slowly add a base (e.g., 1M NaOH solution) dropwise while monitoring with a calibrated pH meter. Adjust the pH to a final value between 10 and 11.
-
Solvent Addition: Add a volume of a suitable organic solvent (e.g., dichloromethane) to the separatory funnel.
-
Extraction: Stopper the funnel and gently invert it 10-15 times, venting frequently to release any pressure buildup.
-
Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The denser layer (typically dichloromethane) will be at the bottom.
-
Collection: Carefully drain the lower organic layer into a clean collection flask.
-
Repeat Extraction: To maximize yield, repeat steps 3-6 two more times using fresh portions of the organic solvent, combining all organic extracts in the same flask.
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter to remove the agent, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: Chemical principle of pH-dependent partitioning.
Caption: Standard workflow for basic liquid-liquid extraction.
Caption: Troubleshooting decision tree for low extraction yield.
References
Technical Support Center: N-Ethyl-3,4-(methylenedioxy)aniline-d5 Carryover in LC-MS Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering carryover issues with N-Ethyl-3,4-(methylenedioxy)aniline-d5 in their Liquid Chromatography-Mass Spectrometry (LC-MS) systems.
Frequently Asked Questions (FAQs)
Q1: What is LC-MS carryover and why is it a concern for this compound?
A1: LC-MS carryover is the phenomenon where residual analyte from a previous injection appears in a subsequent analysis, leading to artificially elevated signals or false positives.[1] For a deuterated internal standard like this compound, carryover can compromise the accuracy and precision of quantitative assays by affecting the internal standard's response in subsequent runs. Compounds with basic amine functionalities, such as this aniline (B41778) derivative, can exhibit "stickiness" and adsorb to surfaces within the LC system, making them prone to carryover.
Q2: What are the common sources of carryover in an LC-MS system?
A2: Carryover can originate from various components of the LC-MS system. The most common sources include:
-
Autosampler: The injection needle, sample loop, valve rotor seals, and stators are frequent culprits.[2]
-
LC Column: The column frit and stationary phase can retain the analyte.[3]
-
Tubing and Fittings: Dead volumes in connections can trap the analyte.
-
Mass Spectrometer Source: The ion source can become contaminated over time.
Q3: How can I distinguish between carryover and system contamination?
A3: A strategic series of blank injections can help differentiate between carryover and contamination.[2]
-
Carryover: A blank injection immediately following a high-concentration sample will show the highest carryover, with the signal decreasing in subsequent blank injections.
-
Contamination: If all blank injections show a consistent background signal, it is more likely due to contamination of the mobile phase, solvents, or a system component.
Q4: Are deuterated compounds like this compound more susceptible to carryover?
A4: While deuteration itself does not inherently make a compound more prone to carryover, the underlying physicochemical properties of the molecule are the primary determinant. N-Ethyl-3,4-(methylenedioxy)aniline is a basic compound, and such compounds are known to interact with active sites (e.g., residual silanols on silica-based columns) in the LC system, which can lead to carryover. The principles of carryover for the deuterated analog are the same as for the non-deuterated compound.
Troubleshooting Guides
Guide 1: Systematic Approach to Identifying the Source of Carryover
This guide provides a step-by-step process to pinpoint the origin of the carryover.
Experimental Protocol:
-
Initial Assessment:
-
Inject a high-concentration standard of this compound.
-
Immediately follow with three consecutive blank injections (using the same method).
-
Analyze the peak area of the analyte in each blank. A decreasing trend indicates carryover.
-
-
Isolating the Injector vs. the Rest of the System:
-
Replace the analytical column with a zero-dead-volume union.
-
Repeat the injection sequence from step 1.
-
If carryover is still observed, the source is likely in the autosampler (needle, valve, loop).
-
If carryover is significantly reduced or eliminated, the column is a major contributor.
-
-
Pinpointing the Autosampler Component:
-
If the autosampler is suspected, increase the volume and strength of the needle wash solution.
-
Inspect and clean or replace the rotor seal and stator in the injection valve.
-
If possible on your system, try a different injection mode (e.g., partial loop vs. full loop) to see if it impacts the carryover.
-
Logical Relationship Diagram:
Caption: A workflow for systematically identifying the source of carryover.
Guide 2: Mitigating Carryover Through Wash Solvent Optimization
The composition of the autosampler wash solvent is critical in reducing carryover, especially for basic compounds.
Experimental Protocol:
-
Prepare a series of wash solutions with varying compositions. Start with your current wash solution and prepare variations by:
-
Increasing the percentage of organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Adding a small amount of acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium (B1175870) hydroxide) to the wash solvent to improve the solubility of the protonated or deprotonated analyte, respectively.
-
Using a stronger, more eluting solvent like isopropanol.
-
Testing a sequence of different wash solvents.
-
-
For each wash solution, perform the following test:
-
Equilibrate the system with the new wash solution.
-
Inject a high-concentration standard of this compound.
-
Inject a blank.
-
Quantify the carryover peak area.
-
-
Compare the results to identify the most effective wash solution.
Quantitative Data Summary (Example Data for a Basic Compound - Granisetron)
The following table summarizes the effect of different needle wash solvents on the carryover of granisetron (B54018), a basic compound. This data can be used as a starting point for optimizing the wash solvent for this compound.
| Wash Solvent Composition | Carryover (%) |
| 90:10 Water:Acetonitrile | 0.008 |
| 50:50 Water:Acetonitrile | 0.002 |
| 100% Acetonitrile | 0.015 |
| 90:10 Water:Methanol | 0.006 |
| 50:50 Water:Methanol | 0.003 |
| 100% Methanol | 0.010 |
Data adapted from a study on granisetron carryover. Actual results for this compound may vary.
Signaling Pathway Diagram (Logical Flow for Wash Solvent Selection):
Caption: A decision tree for optimizing autosampler wash solvent composition.
General Recommendations for Minimizing Carryover
-
Method Development:
-
Use a mobile phase with sufficient elution strength to ensure the analyte is fully eluted from the column during the gradient.
-
Consider adding a mobile phase additive (e.g., a small amount of formic acid) to reduce interactions with residual silanols.
-
Incorporate a column wash step at the end of each run with a high percentage of strong solvent.
-
-
System Maintenance:
-
Regularly inspect and replace worn autosampler components like rotor seals and needle seats.
-
Ensure all fittings are properly seated to avoid dead volumes.
-
Periodically flush the entire system with a strong solvent mixture to remove accumulated residues.
-
-
Injection Strategy:
-
Inject a blank sample after high-concentration samples to monitor for carryover.
-
If possible, arrange the sample sequence from low to high concentration to minimize the impact of any potential carryover.
-
References
selecting the right chromatography column for N-Ethyl-3,4-(methylenedioxy)aniline
This guide provides technical assistance for selecting the appropriate chromatography column and troubleshooting common issues encountered during the purification and analysis of N-Ethyl-3,4-(methylenedioxy)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of N-Ethyl-3,4-(methylenedioxy)aniline to consider for chromatography?
A1: Understanding the physicochemical properties of N-Ethyl-3,4-(methylenedioxy)aniline is the first step in selecting a chromatographic method. It is a secondary aromatic amine, which makes it a basic compound. Key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂ | [1][2] |
| Molecular Weight | 165.19 g/mol | [1][2] |
| Appearance | Clear colorless to yellowish viscous liquid | [1][3] |
| Boiling Point | 101-103 °C @ 1 mmHg | [1][2][4] |
| pKa | 5.71 | [4] |
| Water Solubility | Slightly miscible | [1][3] |
| Chemical Nature | Basic, Aromatic Amine | [3][5] |
Q2: What is the recommended starting chromatography technique for this compound?
A2: For analytical purposes, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and recommended starting point for aniline (B41778) derivatives.[6] For preparative purification (e.g., after a synthesis), normal-phase flash column chromatography is also a viable option, provided the correct precautions are taken.
Q3: Which type of HPLC column should I try first for analyzing N-Ethyl-3,4-(methylenedioxy)aniline?
A3: A C18 column is the most widely used and a robust choice for initial method development with aniline-like compounds.[6][7] Columns with Phenyl stationary phases can also offer alternative selectivity for aromatic compounds.
Q4: Why are my peaks tailing when I use a standard silica (B1680970) gel column for flash chromatography?
A4: Peak tailing is a very common issue when purifying basic compounds like N-Ethyl-3,4-(methylenedioxy)aniline on standard silica gel.[8] The issue arises from the strong interaction between the basic amine group of your compound and the acidic silanol (B1196071) groups (Si-OH) on the surface of the silica.[8] This causes a portion of the analyte to elute slowly, resulting in asymmetric, tailing peaks.
Q5: How can I prevent peak tailing on a silica gel column?
A5: The most effective solution is to neutralize the acidic sites on the silica gel. This is typically achieved by adding a small amount of a basic modifier, such as 0.5-2% triethylamine (B128534) (TEA) or ammonia, to your mobile phase (e.g., Hexane/Ethyl Acetate).[8]
Q6: Are there alternative stationary phases to silica gel for normal-phase purification?
A6: Yes. If peak tailing persists or if your compound is sensitive to the acidity of silica, you can use alternative stationary phases like neutral alumina (B75360) or amine-functionalized silica .[8][9] Amine-functionalized silica is particularly effective as it provides a basic surface, preventing the undesirable acid-base interactions.[9]
Column Selection Guide
The choice of a chromatography column depends heavily on the scale and goal of the separation (analytical vs. preparative) and the specific impurities present. The table below summarizes recommended starting points.
| Chromatography Mode | Primary Application | Recommended Column Phase | Typical Dimensions | Key Considerations |
| Reversed-Phase HPLC | Quantitative Analysis, Purity Check | C18, C8, Phenyl | 4.6 x 150 mm, 5 µm | Most common method for aniline derivatives.[6] Good starting point for method development. |
| Normal-Phase Flash | Preparative Purification | Standard Silica Gel | Varies with sample size | Cost-effective but requires a basic modifier (e.g., TEA) in the mobile phase to prevent peak tailing.[8] |
| Normal-Phase Flash | Preparative Purification | Amine-Functionalized Silica | Varies with sample size | Excellent alternative to standard silica for basic amines; often provides better peak shape without mobile phase modifiers.[9] |
| Gas Chromatography (GC) | Volatility Analysis, Alternative Method | Deactivated phases (e.g., Rtx-35 Amine, DB-5ms) | 30 m x 0.25 mm x 0.25 µm | Requires a deactivated column to prevent adsorption and peak tailing.[10][11] The compound must be sufficiently volatile and thermally stable. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Asymmetric/Tailing Peaks | (Normal-Phase): Strong interaction between the basic amine and acidic silica surface.[8] (Reversed-Phase): Secondary interactions with residual silanols on the stationary phase.[12][13] | (Normal-Phase): Add 0.5-2% triethylamine (TEA) to the mobile phase.[8] Alternatively, switch to an amine-functionalized or alumina column.[9] (Reversed-Phase): Adjust mobile phase pH. Using a low pH (e.g., with 0.1% formic acid) can protonate the amine and reduce silanol interactions. Use a modern, end-capped column designed for good peak shape with basic compounds. |
| Poor or No Compound Elution | (Normal-Phase): The mobile phase is not polar enough. (Reversed-Phase): The mobile phase is too polar (too much water/buffer). | (Normal-Phase): Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate (B1210297) in hexane).[8] (Reversed-Phase): Increase the organic solvent (acetonitrile or methanol) percentage in the mobile phase. |
| Poor Resolution Between Peaks | The selectivity of the column/mobile phase system is insufficient. | Change the mobile phase composition (e.g., switch from methanol (B129727) to acetonitrile (B52724) in RP-HPLC). Change the stationary phase (e.g., switch from a C18 to a Phenyl column to alter selectivity for aromatic compounds).[7] Optimize the gradient in HPLC. |
| Compound Degradation | The analyte is unstable on the acidic silica gel stationary phase. | Test compound stability on a TLC plate.[14] If degradation is observed, use a deactivated stationary phase like neutral alumina or switch to reversed-phase chromatography.[8][14] |
Experimental Protocols
Protocol 1: Analytical RP-HPLC Method Development
This protocol provides a starting point for analyzing the purity of N-Ethyl-3,4-(methylenedioxy)aniline.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm and 280 nm.
-
Column Temperature: 30 °C.
-
Gradient Program:
-
Start at 10% B and hold for 1 minute.
-
Linearly increase to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B and re-equilibrate for 3 minutes.
-
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a 50:50 mixture of Acetonitrile/Water.
Protocol 2: Preparative Normal-Phase Flash Chromatography
This protocol is for the purification of N-Ethyl-3,4-(methylenedioxy)aniline from a reaction mixture.
-
Stationary Phase: Standard silica gel (e.g., 230-400 mesh).
-
Mobile Phase Selection (TLC):
-
Develop a suitable solvent system using Thin Layer Chromatography (TLC). Start with a non-polar system like 9:1 Hexane/Ethyl Acetate.
-
Add 1% Triethylamine (TEA) to the developing solvent to mitigate tailing.
-
Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.2-0.3.
-
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in the initial, least polar mobile phase composition.
-
Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, pre-adsorb the sample onto a small amount of silica gel ("dry loading"), which often yields better resolution.
-
-
Elution:
-
Begin elution with the starting mobile phase.
-
Gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the compound of interest.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Visualization
Column Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate chromatography column for N-Ethyl-3,4-(methylenedioxy)aniline.
Caption: Decision tree for chromatography column selection.
References
- 1. Cas 32953-14-3,N-Ethyl-3,4-(methylenedioxy)aniline | lookchem [lookchem.com]
- 2. N-Ethyl-3,4-(methylenedioxy)aniline [chembk.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 32953-14-3 CAS MSDS (N-Ethyl-3,4-(methylenedioxy)aniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. biocompare.com [biocompare.com]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. lcms.cz [lcms.cz]
- 14. Chromatography [chem.rochester.edu]
Technical Support Center: Managing In-Source Fragmentation of N-Ethyl-3,4-(methylenedioxy)aniline-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering in-source fragmentation of N-Ethyl-3,4-(methylenedioxy)aniline-d5 during LC-MS analysis.
Troubleshooting Guides
This section offers step-by-step solutions to common problems associated with the in-source fragmentation of deuterated internal standards.
Issue: Presence of Unexpected Fragment Ions in the Mass Spectrum of the Internal Standard
Symptoms:
-
Observation of fragment ions in the mass spectrum of this compound, even when tandem mass spectrometry (MS/MS) is not being performed.
-
Reduced intensity of the precursor ion peak for the internal standard.
-
Inaccurate quantification due to the diminished and inconsistent response of the internal standard.
Potential Causes and Solutions:
In-source fragmentation occurs when molecules fragment in the ion source of the mass spectrometer before they reach the mass analyzer.[1][2] This can be caused by overly energetic conditions in the ion source. The primary instrument parameters influencing in-source fragmentation are the declustering potential (or cone voltage) and the ion source temperature.[2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing in-source fragmentation.
Detailed Steps:
-
Review Mass Spectrometer Source Parameters: The first step is to examine the current settings for the declustering potential (DP) or cone voltage and the ion source temperature.[2][3] High values for these parameters can increase the kinetic energy of the ions, leading to fragmentation.[4]
-
Systematic Optimization of Source Conditions: If the initial parameters are aggressive, a systematic approach to reduce them is recommended. This process is detailed in the Experimental Protocols section.
-
Evaluate Mobile Phase Composition: The composition of the mobile phase can influence ionization efficiency and the stability of the generated ions. While less common for causing fragmentation of stable labeled internal standards, ensuring the mobile phase is appropriate for the analyte and free of contaminants is good practice.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a problem for my analysis?
A1: In-source fragmentation is the breakdown of analyte ions within the ion source of a mass spectrometer, prior to mass analysis.[1][2] For quantitative analyses using a deuterated internal standard like this compound, this is problematic because it reduces the abundance of the intended precursor ion. This can lead to poor precision, inaccurate quantification, and a decreased signal-to-noise ratio.[3]
Q2: What are the most common fragment ions I might see from this compound due to in-source fragmentation?
Proposed Fragmentation Pathway:
Caption: Proposed fragmentation of this compound.
Q3: How can I prevent in-source fragmentation?
A3: The most effective way to prevent in-source fragmentation is to use "softer" ionization conditions.[4] This involves carefully optimizing the declustering potential (cone voltage) and the ion source temperature. A lower declustering potential and a moderate source temperature will reduce the energy transferred to the ions, minimizing their fragmentation.[2][3]
Data Presentation
The following table summarizes the expected impact of key mass spectrometer parameters on the in-source fragmentation of this compound.
| Parameter | Effect of Increase | Recommended Action to Reduce Fragmentation |
| Declustering Potential (DP) / Cone Voltage | Increases ion kinetic energy, leading to more fragmentation.[4] | Systematically decrease the voltage. |
| Ion Source Temperature | Can increase thermal degradation and fragmentation.[3] | Optimize to the lowest temperature that maintains good desolvation. |
| Collision Energy (in MS/MS) | Intentionally induces fragmentation in the collision cell (not in-source).[7] | Not directly related to in-source fragmentation, but should be optimized for the desired product ions. |
Experimental Protocols
Protocol for Optimizing Mass Spectrometer Conditions to Minimize In-Source Fragmentation
Objective: To determine the optimal declustering potential (DP) or cone voltage and ion source temperature to maximize the precursor ion signal of this compound while minimizing in-source fragmentation.
Materials:
-
A standard solution of this compound at a known concentration.
-
Your LC-MS system.
-
Mobile phase appropriate for your chromatographic method.
Methodology:
-
Initial System Setup:
-
Set up your LC-MS system with your analytical column and mobile phase.
-
Infuse the standard solution of this compound directly into the mass spectrometer using a syringe pump and a T-fitting post-column. This allows for constant monitoring of the ion signal without chromatographic separation.
-
Set the mass spectrometer to acquire in full scan mode to observe both the precursor ion and any potential fragment ions.
-
-
Cone Voltage Optimization:
-
Begin with a low cone voltage (e.g., 10-20 V).
-
Gradually increase the cone voltage in small increments (e.g., 5-10 V) while monitoring the intensity of the precursor ion and any fragment ions.
-
Record the intensity of the precursor and fragment ions at each voltage setting.
-
Plot the intensity of the precursor ion and the ratio of precursor to fragment ions as a function of the cone voltage.
-
The optimal cone voltage will be the setting that provides the highest precursor ion intensity with the lowest abundance of fragment ions.
-
-
Source Temperature Optimization:
-
Set the cone voltage to the optimal value determined in the previous step.
-
Start with a moderate source temperature (e.g., 300-350 °C).
-
Vary the source temperature in increments of 25-50 °C.
-
Monitor the intensity and stability of the precursor ion signal.
-
The optimal source temperature is the lowest temperature that provides efficient desolvation and a stable ion signal without causing significant fragmentation.
-
-
Final Verification:
-
Once the optimal cone voltage and source temperature are determined, inject your analytical samples and quality controls to confirm that the in-source fragmentation has been minimized and that the quantitative performance of your assay is acceptable.
-
References
- 1. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Chromatographic and mass spectral methods of identification for the side-chain and ring regioisomers of methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. zefsci.com [zefsci.com]
Technical Support Center: Ensuring Reproducibility in N-Ethyl-3,4-(methylenedioxy)aniline-d5 (MDEA-d5) Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in achieving reproducible and reliable results in assays involving N-Ethyl-3,4-(methylenedioxy)aniline-d5 (MDEA-d5). MDEA-d5 is commonly used as an internal standard in the quantification of MDEA and related compounds. This guide provides troubleshooting advice and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MDEA-d5) and why is it used in assays?
A1: this compound is a deuterated form of MDEA, meaning some hydrogen atoms have been replaced with deuterium (B1214612). It is widely used as an internal standard (IS) in quantitative bioanalysis, particularly in methods utilizing mass spectrometry (MS).[1][2] Because it is chemically almost identical to the non-deuterated MDEA, it behaves similarly during sample preparation, chromatography, and ionization. This allows it to compensate for variations in the analytical process, such as extraction efficiency and matrix effects, leading to more accurate and precise quantification of MDEA.[3]
Q2: Which analytical techniques are most suitable for MDEA-d5 assays?
A2: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable techniques for the analysis of MDEA and its deuterated internal standard.[4][5][6]
-
GC-MS often requires derivatization to improve the volatility and chromatographic properties of the analytes.[4][7]
-
LC-MS/MS is highly sensitive and specific and can often analyze the compounds without derivatization, simplifying sample preparation.[5][8]
The choice between GC-MS and LC-MS/MS depends on the specific requirements of the assay, such as sensitivity needs, sample matrix, and available instrumentation.[9]
Q3: What are the critical parameters to control for ensuring reproducibility in MDEA-d5 assays?
A3: To ensure reproducibility, it is crucial to control the following parameters:
-
Internal Standard Concentration: The concentration of MDEA-d5 should be optimized and kept consistent across all samples, including calibrators and quality controls.[10][11]
-
Sample Preparation: Consistency in sample preparation steps, such as extraction and derivatization, is vital.[4][12]
-
Chromatographic Conditions: Maintaining stable chromatographic conditions (e.g., column temperature, mobile phase composition, and flow rate) is essential for consistent retention times and peak shapes.
-
Mass Spectrometer Tuning: Regular tuning and calibration of the mass spectrometer ensure stable and accurate mass measurements.[13]
-
Matrix Effects: Understanding and mitigating matrix effects is critical for accurate quantification in biological samples.[14][15][16][17]
Troubleshooting Guide
Below are common issues encountered during MDEA-d5 assays, along with potential causes and solutions.
Issue 1: Poor or No Signal for MDEA-d5
| Possible Cause | Troubleshooting Steps |
| Incorrect Standard Preparation | Verify the concentration and preparation of the MDEA-d5 stock and working solutions. Ensure correct dilutions were made. |
| Degradation of Internal Standard | Check the stability of the MDEA-d5 solution. Prepare a fresh solution from a reliable source.[18] |
| Instrument Malfunction | Ensure the mass spectrometer is properly tuned and calibrated.[13] Check for leaks in the system.[19] Verify that the correct MRM transitions and other MS parameters are being used. |
| Sample Preparation Error | Review the sample preparation protocol for any errors, such as incomplete extraction or loss of sample during evaporation. |
Issue 2: High Variability in MDEA-d5 Peak Area
| Possible Cause | Troubleshooting Steps |
| Inconsistent Injection Volume | Check the autosampler for proper functioning and ensure consistent injection volumes. |
| Matrix Effects | Significant ion suppression or enhancement can cause variability in the IS signal.[16][17] Evaluate matrix effects by comparing the MDEA-d5 response in the matrix to that in a neat solution. Consider improving sample cleanup or modifying chromatographic conditions to separate MDEA-d5 from interfering matrix components. |
| Inconsistent Sample Preparation | Ensure consistent timing and technique for all sample preparation steps, especially liquid-liquid or solid-phase extractions. |
| Instrument Instability | Monitor the stability of the MS signal by injecting the same standard multiple times. If variability is high, the instrument may require maintenance.[20] |
Issue 3: Poor Chromatography (Peak Tailing, Splitting, or Broadening)
| Possible Cause | Troubleshooting Steps |
| Column Contamination or Degradation | Flush the column with a strong solvent or replace it if it is old or has been used with many complex samples. |
| Inappropriate Mobile Phase | Ensure the mobile phase is correctly prepared and is compatible with the stationary phase. The pH of the mobile phase can also affect peak shape. |
| Sample Solvent Incompatibility | The solvent used to reconstitute the final extract should be compatible with the mobile phase to avoid poor peak shape. |
| Injector Issues | A dirty or improperly installed injector liner (in GC) can lead to peak shape problems. |
Issue 4: Inaccurate Quantification or Poor Reproducibility
| Possible Cause | Troubleshooting Steps |
| Non-optimized Internal Standard Concentration | The concentration of MDEA-d5 should be optimized to be within the linear range of the detector and to provide a stable signal-to-noise ratio. A common starting point is a concentration in the mid-range of the calibration curve for the analyte.[11][21] |
| Matrix Effects Affecting Analyte and IS Differently | Although a deuterated IS is designed to mimic the analyte, severe matrix effects can still cause differential suppression or enhancement. Improve sample cleanup or chromatographic separation. |
| Isotopic Exchange | In some cases, deuterium atoms can exchange with protons from the solvent, leading to a change in the mass of the internal standard and inaccurate quantification.[18] This is more likely to occur in acidic or basic solutions. Prepare standards in non-protic solvents if this is suspected. |
| Calibration Curve Issues | Ensure the calibration range is appropriate for the expected sample concentrations and that the curve is linear and reproducible. |
Experimental Protocols
Protocol 1: Sample Preparation for MDEA Analysis in Urine using GC-MS
This protocol is a generalized procedure and should be optimized for your specific application.[4][22]
-
Hydrolysis: To 1 mL of urine, add 100 µL of a working solution of MDEA-d5 (concentration to be optimized). Add 100 µL of concentrated hydrochloric acid. Heat at 120°C for 40 minutes to hydrolyze conjugates.
-
Neutralization: Cool the sample and add 100 µL of 10 N sodium hydroxide, followed by 3 mL of 0.1 N phosphate (B84403) buffer (pH 6.0).
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) and then water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water and then a weak organic solvent to remove interferences.
-
Elute the analytes with a suitable elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide).
-
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at a temperature below 50°C.
-
Derivatization: Reconstitute the dried extract in an appropriate solvent and add a derivatizing agent (e.g., heptafluorobutyric acid anhydride (B1165640) - HFBA). Heat as required to complete the reaction.
-
Analysis: The derivatized sample is then ready for injection into the GC-MS system.
Protocol 2: Evaluation of Matrix Effects
This protocol helps to quantify the extent of matrix effects on the analysis.[17]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike MDEA and MDEA-d5 into the final reconstitution solvent at low, medium, and high concentrations.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix (e.g., urine, plasma). Spike the extracted matrix with MDEA and MDEA-d5 at the same concentrations as in Set A.
-
Set C (Pre-Spiked Matrix): Spike MDEA and MDEA-d5 into the blank biological matrix before the extraction process at the same concentrations. (This set is used to determine recovery).
-
-
Analyze the Samples: Analyze all three sets of samples using the developed analytical method.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The coefficient of variation (%CV) of the MF across the different matrix lots should ideally be ≤15%.
-
-
Recovery (%) = (Peak Response in Set C) / (Peak Response in Set B) * 100
-
Quantitative Data Summary
The following tables summarize typical validation parameters for MDEA assays found in the literature. These values should serve as a general guide, and specific performance should be established in your laboratory.
Table 1: Typical GC-MS Method Performance for MDEA in Urine [4]
| Parameter | Typical Value |
| Limit of Quantification (LOQ) | 25 µg/L |
| Linear Range | 25 - 5000 µg/L |
| Correlation Coefficient (r²) | > 0.99 |
| Extraction Efficiency | > 85% |
| Intra- and Inter-assay Imprecision (CV) | < 15% |
Table 2: Typical LC-MS/MS Method Performance for MDEA [22]
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Recovery | > 80% |
| Precision and Accuracy (CV and MRE) | < 15% |
Visualizations
Caption: A logical workflow for troubleshooting common issues in MDEA-d5 assays.
Caption: A step-by-step workflow for the quantitative evaluation of matrix effects.
References
- 1. veeprho.com [veeprho.com]
- 2. benchchem.com [benchchem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Sensitive gas chromatography-mass spectrometry method for simultaneous measurement of MDEA, MDMA, and metabolites HMA, MDA, and HMMA in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. Determination of MDMA, MDEA and MDA in urine by high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantiomeric separation and quantitation of (+/-)-amphetamine, (+/-)-methamphetamine, (+/-)-MDA, (+/-)-MDMA, and (+/-)-MDEA in urine specimens by GC-EI-MS after derivatization with (R)-(-)- or (S)-(+)-alpha-methoxy-alpha-(trifluoromethy)phenylacetyl chloride (MTPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Advances in Forensic Analyses: When to Use GC-MS/MS, LC-MS/MS, and high-resolution accurate-mass spectrometry (HRAM) | Thermo Fisher Scientific - US [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. gmi-inc.com [gmi-inc.com]
- 14. benchchem.com [benchchem.com]
- 15. eijppr.com [eijppr.com]
- 16. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. gentechscientific.com [gentechscientific.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Reddit - The heart of the internet [reddit.com]
- 22. researchgate.net [researchgate.net]
impact of different anticoagulants on N-Ethyl-3,4-(methylenedioxy)aniline analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of different anticoagulants on the analysis of N-Ethyl-3,4-(methylenedioxy)aniline.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant is recommended for blood sample collection for N-Ethyl-3,4-(methylenedioxy)aniline analysis?
A1: For routine analysis of N-Ethyl-3,4-(methylenedioxy)aniline, EDTA (Ethylenediaminetetraacetic acid) is generally the preferred anticoagulant.[][2] EDTA prevents clotting by chelating calcium ions, a mechanism that is less likely to directly interfere with the analysis of many organic molecules compared to other anticoagulants.[] However, the optimal choice can be method-dependent, and it is always recommended to perform a validation study with different anticoagulants to ensure data accuracy.
Q2: I am observing low recovery of N-Ethyl-3,4-(methylenedioxy)aniline from plasma samples collected with heparin. What could be the cause?
A2: Heparin is a large, negatively charged polysaccharide that can interact with analytes through electrostatic interactions.[3][4] N-Ethyl-3,4-(methylenedioxy)aniline, which contains a secondary amine group, may become protonated in biological matrices, leading to a positive charge. This can result in non-specific binding to heparin, leading to reduced recovery during sample preparation. It is advisable to evaluate alternative anticoagulants like EDTA or to optimize the sample preparation method to disrupt this binding, for instance, by adjusting the pH or using a stronger extraction solvent.
Q3: Can the use of citrate (B86180) as an anticoagulant affect the LC-MS/MS analysis of N-Ethyl-3,4-(methylenedioxy)aniline?
A3: Yes, citrate can potentially impact LC-MS/MS analysis in a few ways. Citrate is a chelating agent and can also act as a buffering agent, potentially altering the sample pH.[5][6] This pH shift could influence the stability and extraction efficiency of N-Ethyl-3,4-(methylenedioxy)aniline. More significantly, citrate can cause ion suppression in the mass spectrometer's ion source, leading to a decreased signal for the analyte of interest.[7] If citrate tubes must be used, thorough method validation, including matrix effect studies, is crucial.
Q4: My analytical results show high variability between samples collected in different types of blood collection tubes. Why is this happening?
A4: High variability can stem from the different effects of anticoagulants on your analyte.[8] Factors to consider include:
-
Analyte Stability: The chemical environment created by the anticoagulant (e.g., pH) might affect the stability of N-Ethyl-3,4-(methylenedioxy)aniline.
-
Ion Suppression/Enhancement: Different anticoagulants and their counter-ions (e.g., sodium, potassium, lithium) can alter the ionization efficiency of the analyte in the MS source.[7]
-
Extraction Efficiency: As mentioned with heparin, interactions between the anticoagulant and the analyte can affect how well the compound is recovered during sample preparation.[9]
To mitigate this, it is essential to standardize the type of collection tube used for all samples in a study. If different tube types are unavoidable, a thorough validation must be conducted to understand and correct for any biases.
Q5: How can I test for matrix effects caused by anticoagulants?
A5: A common method to assess matrix effects is the post-extraction spike experiment.[7][10] This involves comparing the analyte's signal in a blank matrix extract that has been spiked with the analyte to the signal of the analyte in a pure solution at the same concentration. A significant difference in signal intensity indicates the presence of ion suppression or enhancement.[10]
Troubleshooting Guides
This section provides guidance on common issues encountered during the analysis of N-Ethyl-3,4-(methylenedioxy)aniline that may be related to the choice of anticoagulant.
| Observed Problem | Potential Cause(s) Related to Anticoagulant | Recommended Troubleshooting Steps |
| Low Analyte Recovery | - Non-specific binding of the analyte to heparin. - Suboptimal pH for extraction due to the buffering capacity of citrate. | - Switch to EDTA as the anticoagulant. - Optimize the pH of the extraction buffer. - Use a more rigorous extraction method (e.g., different solvent, solid-phase extraction).[9] |
| Poor Peak Shape in LC-MS/MS | - Co-elution of the anticoagulant or other matrix components with the analyte. - Interaction of the analyte with residual ions from the anticoagulant. | - Optimize the chromatographic gradient to improve separation from interfering peaks.[7] - Evaluate a different chromatography column with an alternative stationary phase. - Improve sample clean-up to remove interfering substances.[9] |
| Inconsistent Results/High Variability | - Use of different anticoagulants across a sample set. - Analyte instability in the chosen anticoagulant over time. - Variable levels of ion suppression between samples. | - Standardize the blood collection tube for all study samples. - Perform a stability study of the analyte in the chosen anticoagulant at different storage conditions. - Implement the use of a stable isotope-labeled internal standard to correct for variability.[7] |
| Signal Suppression in MS Detector | - The anticoagulant (especially citrate and heparin) or its counter-ions are co-eluting with the analyte and competing for ionization.[7] | - Adjust the chromatography to separate the analyte from the anticoagulant peak. - Dilute the sample extract to reduce the concentration of interfering matrix components. - Enhance the sample clean-up procedure.[9] - Switch to an anticoagulant less prone to causing ion suppression, such as EDTA. |
Quantitative Data Summary
The following table summarizes the potential impact of different anticoagulants on the analysis of N-Ethyl-3,4-(methylenedioxy)aniline. Note: The quantitative values presented here are for illustrative purposes to demonstrate potential differences and should be confirmed by internal validation studies.
| Anticoagulant | Mechanism of Action | Potential Impact on Analysis | Illustrative Recovery (%) | Illustrative Matrix Effect (%) |
| EDTA (K2 or K3) | Chelates Ca2+ ions to inhibit the coagulation cascade.[][2] | Generally considered the most suitable for small molecule bioanalysis due to minimal direct interaction. May chelate metal ions that could otherwise catalyze degradation.[11] | 95 ± 5 | 98 ± 4 |
| Heparin (Sodium or Lithium) | Binds to antithrombin, enhancing its activity and inhibiting thrombin and factor Xa.[3][4] | Can cause ion suppression and non-specific binding with basic compounds, potentially leading to lower recovery.[12] | 75 ± 15 | 80 ± 18 |
| Sodium Citrate | Chelates Ca2+ ions.[6][13] | Can cause significant ion suppression in ESI-MS.[7] Also acts as a buffer, which may alter sample pH and affect extraction. | 90 ± 8 | 70 ± 20 |
Experimental Protocols
Representative Protocol: Quantification of N-Ethyl-3,4-(methylenedioxy)aniline in Human Plasma by LC-MS/MS
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma (collected in an EDTA tube), add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., N-Ethyl-3,4-(methylenedioxy)aniline-d5).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for injection.
-
-
Liquid Chromatography Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
N-Ethyl-3,4-(methylenedioxy)aniline: Precursor ion > Product ion (To be determined by infusion of a standard)
-
Internal Standard (d5): Precursor ion > Product ion (To be determined by infusion of a standard)
-
-
Key MS Parameters:
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 60 psi
-
Curtain Gas: 35 psi
-
Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Collision Energy: Optimized for each transition.
-
-
Visualizations
Caption: General experimental workflow for the analysis of N-Ethyl-3,4-(methylenedioxy)aniline.
Caption: Troubleshooting flowchart for anticoagulant-related issues.
Caption: Diagram illustrating the mechanism of ion suppression in the MS source.
References
- 2. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 3. Heparin - Wikipedia [en.wikipedia.org]
- 4. Heparin (Heparin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. citribel.com [citribel.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. benchchem.com [benchchem.com]
- 8. Effect of various anticoagulants on the bioanalysis of drugs in rat blood: implication for pharmacokinetic studies of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. The Effects of Heparin on Blood Tests in Clinical Diagnostic Labs [butterfliesnow.com]
- 13. go.drugbank.com [go.drugbank.com]
Validation & Comparative
Cross-Validation of Analytical Methods for N-Ethyl-3,4-(methylenedioxy)aniline: A Comparative Guide
For researchers, scientists, and drug development professionals, the reliability and consistency of bioanalytical data are paramount. When transferring an analytical method between laboratories or comparing results from different studies, cross-validation is a critical process to ensure data integrity. This guide provides an objective comparison of an analytical method for N-Ethyl-3,4-(methylenedioxy)aniline utilizing a deuterated internal standard (N-Ethyl-3,4-(methylenedioxy)aniline-d5) against a method using a non-deuterated structural analog as the internal standard. The presented experimental data, while hypothetical, is based on established principles of bioanalytical method validation.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1] This is attributed to its ability to mimic the analyte of interest throughout sample preparation and analysis, effectively compensating for variability in extraction recovery, matrix effects, and instrument response.[1] This guide will explore a hypothetical cross-validation scenario to illustrate the comparison between a method using this compound and an alternative method.
Comparative Performance Data
The following tables summarize the validation and cross-validation parameters for two distinct LC-MS/MS methods for the quantification of N-Ethyl-3,4-(methylenedioxy)aniline in human plasma.
-
Method A: Utilizes this compound as the internal standard (IS).
-
Method B: Employs a non-deuterated structural analog as the internal standard.
Table 1: Method Validation Parameters
| Validation Parameter | Method A (with this compound IS) | Method B (with Structural Analog IS) | Acceptance Criteria |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.1 ng/mL | S/N > 10 |
| Accuracy at LLOQ | 95.0% - 108.0% | 88.0% - 112.0% | 80% - 120% |
| Precision at LLOQ (%CV) | ≤ 8.0% | ≤ 15.0% | ≤ 20% |
| Intra-run Accuracy (QC samples) | 97.5% - 104.2% | 92.1% - 107.8% | 85% - 115% |
| Intra-run Precision (QC samples) | ≤ 5.3% | ≤ 9.8% | ≤ 15% |
| Inter-run Accuracy (QC samples) | 96.8% - 105.1% | 90.5% - 109.3% | 85% - 115% |
| Inter-run Precision (QC samples) | ≤ 6.1% | ≤ 11.2% | ≤ 15% |
| Matrix Effect (%CV of IS-normalized MF) | ≤ 7.2% | ≤ 14.5% | ≤ 15% |
Table 2: Cross-Validation Incurred Sample Reanalysis
| Parameter | Result | Acceptance Criteria |
| Number of Incurred Samples Analyzed | 40 | ≥ 20 |
| Correlation Coefficient (r) | 0.992 | ≥ 0.95 |
| Percentage of Samples within ±20% Difference | 95% | ≥ 67% |
The data clearly indicates that while both methods meet the general acceptance criteria, Method A, which utilizes the this compound internal standard, demonstrates superior precision and a more controlled matrix effect.[1]
Experimental Protocols
A detailed methodology for the LC-MS/MS analysis of N-Ethyl-3,4-(methylenedioxy)aniline in human plasma is provided below. This protocol is a representative example and should be adapted and validated for specific laboratory conditions.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (either this compound for Method A or the structural analog for Method B).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.[1]
-
Vortex the mixture for 1 minute.[1]
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the final supernatant into the LC-MS/MS system.[1]
2. LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for N-Ethyl-3,4-(methylenedioxy)aniline, this compound, and the structural analog internal standard would be monitored.
3. Cross-Validation Procedure
-
QC Sample Analysis: Analyze at least three batches of quality control (QC) samples at low, medium, and high concentrations using both Method A and Method B. The results should meet the acceptance criteria for accuracy and precision as outlined in Table 1.
-
Incurred Sample Reanalysis: Select a minimum of 40 incurred samples from a relevant study.[2] Analyze these samples using both Method A and Method B.[2] The percentage difference between the results obtained by the two methods should be within ±20% for at least 67% of the samples. The correlation coefficient between the two sets of results should also be calculated.
Visualizations
Caption: Workflow for the cross-validation of two bioanalytical methods.
The illustrative data demonstrates that both methods can provide comparable results for the quantification of N-Ethyl-3,4-(methylenedioxy)aniline. However, the use of this compound in Method A is associated with lower variability, a typical advantage of using a deuterated internal standard.[2] The strong correlation and acceptable percentage difference in the incurred sample analysis confirm that the two methods can be used interchangeably, although Method A is recommended for higher precision and accuracy.
References
A Comparative Guide to Internal Standards for the Quantification of Methylene-Dioxy-Substituted Amphetamines
In the quantitative analysis of methylene-dioxy-substituted amphetamines, such as 3,4-methylenedioxymethamphetamine (MDMA), 3,4-methylenedioxy-N-ethylamphetamine (MDEA), and 3,4-methylenedioxyamphetamine (MDA), the use of an appropriate internal standard is crucial for achieving accurate and reliable results. This guide provides a comparative overview of different internal standards, with a focus on the performance of stable isotope-labeled (SIL) standards versus structural analogs, including N-Ethyl-3,4-(methylenedioxy)aniline-d5.
The ideal internal standard co-elutes with the analyte of interest and exhibits similar chemical and physical properties, thereby compensating for variations in sample preparation, injection volume, and ionization efficiency in mass spectrometry-based methods.[1]
Comparison of Internal Standard Types
For the analysis of methylene-dioxy-substituted amphetamines, the two main categories of internal standards are Stable Isotope-Labeled (SIL) analogs and structural analogs.
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the gold standard in quantitative mass spectrometry.[1] They are molecules of the analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). This results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.
Structural Analog Internal Standards: These are compounds that are not isotopically labeled but have a chemical structure similar to the analyte. While more readily available and often less expensive than SIL standards, they may not perfectly mimic the analyte's behavior during sample processing and analysis, which can lead to less accurate quantification.[2] this compound can be considered in this category when a deuterated analog of the specific analyte is unavailable.
A study comparing the use of four deuterated internal standards (one for each analyte) versus a two-internal-standard approach for the analysis of amphetamines, including MDMA and MDA, found that while the results for MDMA and MDA were not statistically different between the two approaches, using a dedicated deuterated internal standard for each analyte generally provides better quantitative data.[3]
The following table summarizes the characteristics of commonly used SIL internal standards for MDMA, MDA, and MDEA, and compares them with the structural analog this compound.
| Internal Standard | Type | Molecular Weight | Structural Similarity to Analyte | Co-elution with Analyte | Potential for Isotopic Crosstalk |
| MDMA-d5 | SIL | 198.27 | Identical to MDMA | Yes | Minimal with sufficient mass difference |
| MDA-d5 | SIL | 184.24 | Identical to MDA | Yes | Minimal with sufficient mass difference |
| MDEA-d6 | SIL | 203.30 | Identical to MDEA | Yes | Minimal with sufficient mass difference |
| This compound | Structural Analog | 170.22 | Similar to MDEA and other related compounds | May differ slightly | Not applicable |
Experimental Protocols
A robust analytical method is essential for the accurate quantification of methylene-dioxy-substituted amphetamines. Below are representative protocols for sample preparation and analysis.
Sample Preparation: Solid-Phase Extraction (SPE) of Amphetamines from Urine
This protocol is adapted from established methods for the extraction of amphetamines from biological matrices.[4][5][6]
-
Sample Pre-treatment: To 1 mL of urine, add a known concentration of the selected internal standard. Dilute the sample with an equal volume of a 2% ammonium (B1175870) hydroxide (B78521) solution in deionized water.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing it with two column volumes of methanol (B129727) followed by two column volumes of deionized water.
-
Sample Loading: Apply the pre-treated urine sample to the conditioned SPE cartridge.
-
Washing: Wash the cartridge with two column volumes of deionized water, followed by 1 mL of a 25:75 isopropanol (B130326):deionized water solution. Dry the cartridge under vacuum. Further wash with 1 mL of hexane, dry under vacuum, and then wash with 1 mL of isopropanol.
-
Elution: Elute the analytes and the internal standard from the cartridge using 3 x 1 mL of isopropanol containing 2% ammonium hydroxide.
-
Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the residue in a suitable solvent for GC-MS or LC-MS/MS analysis.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the typical parameters for the analysis of derivatized amphetamines.[7][8][9]
-
Derivatization: To the dried extract, add a derivatizing agent such as heptafluorobutyric anhydride (B1165640) (HFBA) and incubate at 70°C for 30 minutes to form the corresponding derivatives. Evaporate the excess reagent and reconstitute the sample in a suitable solvent like ethyl acetate.
-
GC-MS Parameters:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Initial temperature of 60°C for 1 min, ramp to 300°C at 20°C/min, and hold for 1 min.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode. The specific ions for each analyte and internal standard will depend on their fragmentation patterns after derivatization. For example, for the HFB-derivative of MDMA, characteristic ions at m/z 254, 210, and 162 are monitored, while for MDMA-d5, ions at m/z 258, 213, and 164 are used.[7]
-
Visualizations
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of amphetamines using an internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
Logical Flow of Internal Standard Selection
This diagram outlines the decision-making process for selecting an appropriate internal standard.
Caption: Decision tree for internal standard selection.
Structural Comparison of MDEA and Potential Internal Standards
This diagram illustrates the structural similarities and differences between the analyte MDEA, its SIL internal standard MDEA-d6, and the structural analog this compound.
Caption: Structural relationship of MDEA to its internal standards.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Effectiveness of multiple internal standards: deuterated analogues of methylenedioxymethamphetamine, methylenedioxyamphetamine, methamphetamine, and amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. jfda-online.com [jfda-online.com]
- 8. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
A Framework for Inter-Laboratory Comparison of N-Ethyl-3,4-(methylenedioxy)aniline-d5 Analysis
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of N-Ethyl-3,4-(methylenedioxy)aniline-d5 (MDEA-d5). To date, no formal, publicly available inter-laboratory comparison studies have been identified specifically for MDEA-d5. Consequently, this document outlines a recommended approach, including hypothetical data, to guide laboratories in designing and participating in such a study. The methodologies presented are based on established analytical techniques for related compounds and general guidelines for proficiency testing.
This compound is a deuterated internal standard, crucial for the accurate quantification of its non-labeled counterpart, MDEA, and other related compounds in various matrices by mass spectrometry. Ensuring consistency and accuracy in its measurement across different laboratories is vital for reliable data in research and clinical settings.
Proposed Inter-Laboratory Comparison Study Design
The primary objective of this proposed study is to assess the proficiency of participating laboratories in the quantitative analysis of MDEA-d5 in a standardized sample matrix (e.g., human plasma). The study would involve the distribution of identical, blind samples to each laboratory, with the subsequent comparison of their results against established reference values.
Key Performance Parameters to be Evaluated:
-
Accuracy: The closeness of a laboratory's mean result to the true or assigned reference value.
-
Precision (Repeatability and Reproducibility): The agreement between replicate measurements under the same and different conditions (e.g., different analysts, different days).
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Hypothetical Performance Data from an Inter-Laboratory Comparison
The following table summarizes hypothetical results from a five-laboratory comparison study for MDEA-d5 in plasma. This illustrates how data from such a study could be presented for easy comparison.
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Laboratory 5 | Acceptance Criteria |
| Accuracy (% Bias) | -2.5% | 1.8% | -5.2% | 3.5% | -0.8% | ±15% |
| Precision (CV%) | 4.1% | 3.5% | 6.8% | 5.2% | 2.9% | ≤15% |
| LOD (ng/mL) | 0.5 | 0.8 | 1.0 | 0.6 | 0.4 | Reportable |
| LOQ (ng/mL) | 1.5 | 2.0 | 2.5 | 1.8 | 1.2 | Reportable |
Note: The data presented in this table is purely illustrative and intended to serve as an example for a real-world inter-laboratory comparison study.
Experimental Protocols
A standardized and validated analytical method is crucial for a successful inter-laboratory comparison. Given that MDEA-d5 is primarily used as an internal standard in mass spectrometry, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is proposed.
Proposed LC-MS/MS Analytical Method
This protocol is a representative example for the quantification of MDEA-d5 in human plasma.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing a suitable internal standard (e.g., a different deuterated analog not being tested).
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions:
-
MDEA-d5: Precursor ion > Product ion (e.g., m/z 183.1 > 138.1)
-
Internal Standard: To be determined based on the selected standard.
-
-
Instrument Parameters: Source temperature, gas flows, and collision energies should be optimized for the specific instrument used.
Visualizing Workflows
To further clarify the processes involved, the following diagrams illustrate the logical flow of an inter-laboratory comparison and the analytical workflow.
Caption: Workflow of a typical inter-laboratory comparison study.
Caption: Proposed analytical workflow for MDEA-d5 quantification.
Conclusion
While direct comparative data for this compound analysis is not currently available, this guide provides a robust framework for establishing an inter-laboratory comparison. By adopting a standardized protocol and focusing on key performance indicators, laboratories can effectively assess and improve the accuracy and reliability of their analytical methods for this important deuterated internal standard. Participation in such proficiency testing is a cornerstone of good laboratory practice and ensures data of the highest quality.
A Comparative Guide to Bioanalytical Method Validation: The Performance of N-Ethyl-3,4-(methylenedioxy)aniline-d5 as an Internal Standard
For researchers, scientists, and drug development professionals, the integrity and reliability of bioanalytical data are paramount for the successful progression of drug candidates. A critical component in achieving robust and accurate quantification of analytes in biological matrices is the use of an appropriate internal standard (IS). Stable isotope-labeled (SIL) internal standards, such as N-Ethyl-3,4-(methylenedioxy)aniline-d5, are widely considered the gold standard in mass spectrometry-based bioanalysis.[1][2] This preference is underscored by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), in their guidelines for bioanalytical method validation.[3][4][5]
This guide provides an objective comparison of the expected performance of a deuterated internal standard, this compound, against a non-isotopically labeled structural analog, N-Ethyl-3,4-(methylenedioxy)aniline, in a bioanalytical method validation. The data presented, while illustrative, is based on the typical performance characteristics observed for each type of internal standard and adheres to the principles outlined in regulatory guidance documents.
Key Validation Parameters: A Comparative Overview
The validation of a bioanalytical method involves a series of experiments to demonstrate that the method is reliable for its intended purpose.[6][7] The core parameters for such a validation include selectivity, linearity, accuracy, precision, and stability.[8][9] The choice of internal standard can significantly impact these parameters.
Table 1: Comparison of Validation Parameters for this compound and a Structural Analog Internal Standard
| Validation Parameter | This compound (Deuterated IS) | N-Ethyl-3,4-(methylenedioxy)aniline (Analog IS) | Acceptance Criteria (FDA/EMA) |
| Selectivity | No significant interference observed at the retention time of the analyte and IS in 10 different blank matrix lots. | Minor interference observed in 2 out of 10 blank matrix lots, requiring further investigation. | No significant interfering peaks at the retention time of the analyte and IS.[8] |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | LLOQ: ± 5.0% QCL: ± 3.5% QCM: ± 2.8% QCH: ± 2.1% | LLOQ: ± 12.0% QCL: ± 9.5% QCM: ± 8.2% QCH: ± 7.5% | Within ± 15% of the nominal concentration (± 20% at LLOQ).[8] |
| Precision (% CV) | LLOQ: ≤ 8.0% QCL: ≤ 6.5% QCM: ≤ 5.0% QCH: ≤ 4.2% | LLOQ: ≤ 15.0% QCL: ≤ 12.0% QCM: ≤ 10.5% QCH: ≤ 9.8% | ≤ 15% (≤ 20% at LLOQ).[8] |
| Matrix Effect (% CV) | ≤ 5.0% | ≤ 15.0% | IS-normalized matrix factor CV should be ≤ 15%. |
| Recovery (%) | Consistent and reproducible across concentration levels (85-95%). | More variable across concentration levels (70-90%). | Not strictly defined, but should be consistent and reproducible. |
| Stability (Short-term, 24h at RT) | < 5% change from nominal concentration. | < 10% change from nominal concentration. | Within ± 15% of the nominal concentration. |
| Stability (Long-term, 30 days at -80°C) | < 4% change from nominal concentration. | < 12% change from nominal concentration. | Within ± 15% of the nominal concentration. |
| Stability (Freeze-thaw, 3 cycles) | < 6% change from nominal concentration. | < 14% change from nominal concentration. | Within ± 15% of the nominal concentration. |
LLOQ: Lower Limit of Quantification, QCL: Quality Control Low, QCM: Quality Control Medium, QCH: Quality Control High, RT: Room Temperature. The data presented is illustrative and representative of typical performance.
The use of a deuterated internal standard like this compound is anticipated to provide superior accuracy and precision.[10][11] This is because its physicochemical properties are nearly identical to the analyte, allowing it to effectively compensate for variability during sample preparation, chromatography, and ionization.[2][12]
Experimental Workflow for Bioanalytical Method Validation
A systematic workflow is essential for the successful validation of a bioanalytical method. The following diagram illustrates the key stages involved.
Caption: A generalized workflow for bioanalytical method validation.
Detailed Experimental Protocols
Robust bioanalytical method validation is essential to ensure the reliability of the data.[1] The following are detailed methodologies for key experiments relevant to the use of deuterated internal standards.
Selectivity and Specificity
-
Objective: To demonstrate that the method can differentiate and quantify the analyte from endogenous matrix components and other potential interferences.
-
Protocol:
-
Obtain at least six different lots of the blank biological matrix (e.g., plasma, urine).
-
Screen each blank lot for interfering peaks at the retention times of the analyte and the internal standard.
-
Spike one lot of the blank matrix at the Lower Limit of Quantification (LLOQ) with the analyte and at the working concentration with the internal standard.
-
Analyze the blank and spiked samples.
-
Acceptance Criteria: The response of any interfering peak in the blank samples should be less than 20% of the analyte response at the LLOQ and less than 5% of the internal standard response.[8]
-
Linearity and Calibration Curve
-
Objective: To establish the relationship between the instrument response and the concentration of the analyte over a defined range.
-
Protocol:
-
Prepare a series of calibration standards by spiking the blank matrix with known concentrations of the analyte. A typical calibration curve consists of a blank, a zero sample (with IS only), and 6-8 non-zero concentrations.[13]
-
Add the internal standard at a constant concentration to all standards (except the blank).
-
Process and analyze the calibration standards.
-
Plot the peak area ratio (analyte/IS) against the nominal concentration of the analyte.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% at the LLOQ).[8]
-
Accuracy and Precision
-
Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the measurements (precision).
-
Protocol:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs on different days.
-
Calculate the percent bias (%Bias) for accuracy and the coefficient of variation (%CV) for precision for each QC level.
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ).[8]
-
Matrix Effect
-
Objective: To assess the effect of the biological matrix on the ionization of the analyte and the internal standard.
-
Protocol:
-
Obtain at least six different lots of the blank biological matrix.
-
Prepare three sets of samples:
-
Set A: Analyte and IS in a neat solution.
-
Set B: Blank matrix extract spiked with analyte and IS.
-
Set C: Spiked matrix samples (analyte and IS added before extraction).
-
-
Analyze the samples from all three sets.
-
Calculate the matrix factor (MF) for each lot of the matrix. The IS-normalized MF is recommended.
-
Acceptance Criteria: The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
-
Stability
-
Objective: To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.
-
Protocol:
-
Prepare QC samples at low and high concentrations.
-
Subject the QC samples to various conditions:
-
Short-term (bench-top) stability: Kept at room temperature for a specified period (e.g., 24 hours).
-
Long-term stability: Stored at a specified temperature (e.g., -80°C) for an extended period.
-
Freeze-thaw stability: Undergo multiple freeze-thaw cycles.
-
-
Analyze the stability samples against a freshly prepared calibration curve.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
Conclusion
The choice of internal standard is a critical decision in the development and validation of a robust bioanalytical method. The use of a stable isotope-labeled internal standard, such as this compound, is strongly recommended by regulatory agencies and is scientifically proven to enhance the quality and reliability of bioanalytical data.[1][12] While a structural analog internal standard may be used when a SIL-IS is not available, it often requires more extensive validation to demonstrate its suitability and may result in less precise and accurate data. The comparative data and protocols provided in this guide highlight the significant advantages of employing a deuterated internal standard to meet the rigorous demands of drug development and ensure data integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 5. benchchem.com [benchchem.com]
- 6. fda.gov [fda.gov]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. moh.gov.bw [moh.gov.bw]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. ema.europa.eu [ema.europa.eu]
The Gold Standard in Bioanalysis: A Comparative Guide to Methods Utilizing N-Ethyl-3,4-(methylenedioxy)aniline-d5
In the landscape of bioanalytical research, the demand for highly accurate and precise quantification of analytes in complex biological matrices is paramount. This is especially critical in drug development and pharmacokinetic studies, where reliable data underpins regulatory approval and ensures patient safety. The use of stable isotope-labeled (SIL) internal standards, such as N-Ethyl-3,4-(methylenedioxy)aniline-d5, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard for achieving this level of analytical rigor.
This guide provides a comprehensive comparison of bioanalytical methods, focusing on the significant advantages conferred by employing a deuterated internal standard like this compound. While specific published data on methods utilizing this compound is limited, its structural similarity to deuterated standards used for analytes like Oxolinic Acid allows for a robust comparative analysis. This guide will compare an LC-MS/MS method using a deuterated internal standard (represented by Oxolinic Acid-d5) against alternative methods, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the analysis of relevant compounds.
The Power of Deuterated Internal Standards
Deuterated internal standards are analogues of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This subtle modification results in a compound that is chemically almost identical to the analyte but has a different mass. This unique characteristic allows it to be distinguished by a mass spectrometer.
The primary advantage of using a deuterated internal standard is its ability to compensate for variations that can occur during sample preparation and analysis.[1] Because the internal standard behaves nearly identically to the analyte during extraction, chromatography, and ionization, any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. This allows for a highly accurate calculation of the analyte concentration based on the ratio of the analyte's signal to the internal standard's signal. This normalization corrects for matrix effects, where other components in the biological sample can suppress or enhance the ionization of the analyte, a common challenge in bioanalysis.[2]
Comparative Analysis: LC-MS/MS with a Deuterated Internal Standard vs. HPLC-UV
To illustrate the superior performance of methods employing a deuterated internal standard, we will compare a validated LC-MS/MS method for the quantification of Oxolinic Acid using Oxolinic Acid-d5 as an internal standard with a conventional HPLC-UV method for the same analyte.
Quantitative Data Summary
The following tables summarize the key performance parameters for both methods, demonstrating the enhanced accuracy, precision, and sensitivity of the LC-MS/MS approach.
Table 1: Linearity and Limits of Detection/Quantification
| Parameter | LC-MS/MS with Deuterated IS | HPLC-UV |
| Linearity Range | 10 - 5000 ng/mL | 0.2 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 6 ng/g[3] | 0.0035 µg/g[3] |
| Limit of Quantification (LOQ) | 10 ng/g[3] | 0.007 µg/g[3] |
Table 2: Accuracy and Precision
| Parameter | LC-MS/MS with Deuterated IS | HPLC-UV |
| Accuracy (Recovery) | ||
| Mean Recovery | 86.6 - 95.8%[3] | 81.5 - 88.7%[4] |
| Precision (RSD) | ||
| Intra-day Precision (RSD) | < 8.5%[3] | 1.46 - 4.21%[3] |
| Inter-day Precision (RSD) | < 8.5%[3] | 6.01 - 9.77%[3] |
Note: The data for the LC-MS/MS method is based on the analysis of Oxolinic Acid using Oxolinic Acid-d5 as the internal standard, serving as a proxy for a method using this compound for a structurally similar analyte.
Experimental Protocols
LC-MS/MS Method with Deuterated Internal Standard (for Oxolinic Acid)
1. Sample Preparation:
-
To 100 µL of the biological matrix (e.g., plasma), add 50 µL of the internal standard working solution (Oxolinic Acid-d5).
-
Add 300 µL of acetonitrile (B52724) for protein precipitation.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.[3]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.[3]
-
Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Oxolinic Acid: m/z 262.1 → 218.1
-
Oxolinic Acid-d5: m/z 267.1 → 223.1[3]
-
Alternative Method: HPLC-UV (for Oxolinic Acid)
1. Sample Preparation:
-
Extraction with 0.1% metaphosphoric acid-methanol (6:4).
-
Clean-up using a Sep-Pak C18 solid-phase extraction cartridge.[4]
2. Chromatographic Conditions:
-
Column: Kaseisorb LC ODS 300-5 (25 cm x 4.6 mm I.D.).
-
Mobile Phase: 5 mM phosphate (B84403) buffer-acetonitrile (6:4).[4]
-
Detection: UV detector at 280 nm and a fluorescence detector (excitation 325 nm, emission 365 nm).[4]
Mandatory Visualizations
Caption: A comparison of experimental workflows.
Caption: The role of internal standards in accurate bioanalysis.
Conclusion
The use of this compound, or a similarly suitable deuterated internal standard, in conjunction with LC-MS/MS, offers unparalleled accuracy and precision in bioanalytical methods. As demonstrated by the comparative data for Oxolinic Acid analysis, this approach consistently outperforms alternative methods like HPLC-UV, particularly in terms of recovery and inter-day precision. While HPLC-UV remains a viable and cost-effective technique for some applications, the superior ability of deuterated internal standards to correct for analytical variability makes them the unequivocal choice for studies demanding the highest level of data integrity, such as those in support of regulatory submissions in drug development. For researchers and scientists, the adoption of methods based on deuterated internal standards is a critical step towards ensuring the reliability and reproducibility of their findings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of nalidixic acid, oxolinic acid and piromidic acid in fish by high-performance liquid chromatography with fluorescence and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of N-Ethyl-3,4-(methylenedioxy)aniline and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of N-Ethyl-3,4-(methylenedioxy)aniline and structurally similar compounds. Due to the limited availability of published, validated methods for N-Ethyl-3,4-(methylenedioxy)aniline, this document presents a proposed Gas Chromatography-Mass Spectrometry (GC-MS) method based on a validated protocol for the closely related compound, 3,4-Methylenedioxy-N-ethylamphetamine (MDEA). Performance data from validated methods for other relevant aniline (B41778) derivatives are included for comparison.
Comparative Performance of Analytical Methods
The following table summarizes the linearity and range of various analytical methods for the quantification of N-Ethyl-3,4-(methylenedioxy)aniline and analogous compounds. This data allows for an objective comparison of method performance.
| Analyte | Analytical Method | Linearity (R²) | Range |
| N-Ethyl-3,4-(methylenedioxy)aniline | GC-MS (Proposed) | >0.99 | 15 - 250 ng/mL |
| 3,4-Methylenedioxy-N-ethylamphetamine (MDEA) | GC-MS | Not Specified | 15 - 250 ng/mL[1] |
| Aniline | GC-MS | Not Specified | 0.5 - 25.0 mg/L[2] |
| Aniline | HPLC-UV | >0.999 | 0.010% - 1.5% (w/w)[3][4] |
| N-Methylaniline | HPLC-UV | >0.999 | 0.010% - 1.5% (w/w)[3][4] |
| Aniline and degradation products | HPLC-UV | 0.9987 - 0.9999 | 2.0 - 60 µg/mL[3] |
| Aniline and Nitroanilines | On-line SPE-HPLC-UV | >0.9999 | 1 - 100 µg/L[5] |
Experimental Protocol: Proposed GC-MS Method for N-Ethyl-3,4-(methylenedioxy)aniline Quantification
This proposed method is adapted from a validated protocol for the quantification of MDEA in dried blood spots.[1] Researchers should perform a full method validation according to ICH guidelines before implementation.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 1 mL sample solution (e.g., in a biological matrix or dissolved in a suitable solvent), add an appropriate internal standard (e.g., N-Ethyl-3,4-(methylenedioxy)aniline-d5).
-
Add 1 mL of 1 M sodium hydroxide (B78521) to basify the solution.
-
Add 5 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic phases.
-
Carefully transfer the organic layer to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.
2. Instrumental Parameters
-
Gas Chromatograph: Agilent 7890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977 MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for N-Ethyl-3,4-(methylenedioxy)aniline and the internal standard.
3. Calibration and Quantification
-
Prepare a series of calibration standards of N-Ethyl-3,4-(methylenedioxy)aniline in the appropriate matrix, ranging from 15 ng/mL to 250 ng/mL.
-
Process the calibration standards alongside the unknown samples using the sample preparation procedure described above.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of N-Ethyl-3,4-(methylenedioxy)aniline in the unknown samples by interpolation from the calibration curve.
Experimental Workflow
The following diagram illustrates the key steps in the proposed GC-MS quantification of N-Ethyl-3,4-(methylenedioxy)aniline.
Caption: GC-MS workflow for N-Ethyl-3,4-(methylenedioxy)aniline.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Ethyl-3,4-(methylenedioxy)aniline(32953-14-3) 1H NMR spectrum [chemicalbook.com]
- 5. agilent.com [agilent.com]
limit of detection and quantification for N-Ethyl-3,4-(methylenedioxy)aniline
Comparative Analytical Performance
The quantification of trace amounts of N-Ethyl-3,4-(methylenedioxy)aniline and its analogs is typically achieved using sensitive analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). The following table summarizes the performance characteristics of a validated GC-MS method for the analysis of MDEA in a biological matrix (dried blood spots), which can be considered a representative analog for N-Ethyl-3,4-(methylenedioxy)aniline.
| Analyte | Method | Matrix | Limit of Quantification (LOQ) | Linear Range |
| 3,4-Methylenedioxy-N-ethylamphetamine (MDEA) | GC-MS | Dried Blood Spot | ≤ 15 ng/mL | 15 - 250 ng/mL |
Note: Data for MDEA is presented as a surrogate for N-Ethyl-3,4-(methylenedioxy)aniline due to the lack of specific data for the latter. The validation of this method fulfilled the requirements of the European Medicines Agency (EMEA) bioanalytical guidelines.[1]
Experimental Protocol: GC-MS Analysis of MDEA in Dried Blood Spots
The following is a detailed methodology for the determination of MDEA in dried blood spots, which can be adapted for the analysis of N-Ethyl-3,4-(methylenedioxy)aniline.
1. Sample Preparation: Liquid-Liquid Micro-extraction
-
A 40 μL dried blood spot is subjected to extraction.
-
700 μL of methanol (B129727) is added as the extraction solvent.
-
The sample is sonicated for 5 minutes to ensure efficient extraction of the analyte.
-
The solvent is then evaporated under a stream of nitrogen gas.
-
The dried extract is reconstituted in 50 μL of ethyl acetate (B1210297) for GC-MS analysis.[1]
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Equipped with an HP-5 MS capillary column (30 m x 0.25 mm i.d., 0.25 μm film thickness).
-
Carrier Gas: Helium (99.9% purity) at a flow rate of 1.0 mL/min.
-
Column Temperature: Maintained at 250 °C.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode.
-
Ions Monitored (MDEA): m/z 72.00 and 44.00.
-
Internal Standard (Ephedrine HCl): m/z 58.00 and 77.00.[1]
Method Validation
The analytical method for MDEA was validated according to the EMEA bioanalytical guidelines, ensuring its reliability for quantitative analysis. The validation process confirms the method's accuracy, precision, selectivity, and linearity over the specified concentration range.[1]
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the determination of N-Ethyl-3,4-(methylenedioxy)aniline or its analogs using GC-MS.
Caption: Experimental workflow for LOD/LOQ determination.
This guide provides a foundational understanding of the analytical methodologies applicable to N-Ethyl-3,4-(methylenedioxy)aniline. Researchers can adapt and validate these methods for their specific matrices and instrumentation to achieve reliable and accurate quantification at low detection limits.
References
Assessing the Specificity of N-Ethyl-3,4-(methylenedioxy)aniline-d5 Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the specificity of analytical methods for N-Ethyl-3,4-(methylenedioxy)aniline-d5, a deuterated internal standard crucial for accurate quantification in bioanalytical studies. Given the limited direct experimental data on this specific molecule, this document outlines a recommended approach based on established regulatory guidelines and data from structurally analogous compounds. By following these proposed methodologies, researchers can rigorously validate the specificity of their assays, ensuring reliable and defensible results.
Introduction to Specificity in Bioanalytical Methods
Specificity is a critical parameter in bioanalytical method validation, ensuring that the signal measured is unequivocally from the analyte of interest, free from interference from other substances present in the sample matrix. For methods employing deuterated internal standards like this compound, a thorough assessment of specificity is paramount to guarantee accuracy and precision.
This guide will walk through the essential experimental protocols for evaluating potential cross-reactivity from metabolites and structurally similar compounds. It will also provide a theoretical basis for predicting the mass spectral fragmentation of this compound, a key aspect of developing a highly specific LC-MS/MS method.
Data Presentation: A Framework for Comparison
Effective validation requires the systematic recording and comparison of performance data. The following tables provide a template for summarizing key specificity parameters. Note that the values presented are hypothetical and serve to illustrate the data that should be generated during method validation.
Table 1: Cross-Reactivity Assessment of this compound with Potential Interfering Compounds
| Potential Interferent | Concentration Tested (ng/mL) | Response in Analyte Channel (% of LLOQ) | Response in IS Channel (% of IS Response) |
| N-Ethyl-3,4-(methylenedioxy)aniline (Analyte) | 1000 | N/A | < 1.0% |
| 3,4-(Methylenedioxy)aniline (MDA) | 500 | < 5.0% | < 0.5% |
| N-Methyl-3,4-(methylenedioxy)aniline | 500 | < 5.0% | < 0.5% |
| 3,4-Methylenedioxymethamphetamine (MDMA) | 500 | < 5.0% | < 0.5% |
| 3,4-Methylenedioxyethylamphetamine (MDEA) | 500 | < 5.0% | < 0.5% |
| Hypothetical Metabolite 1 (N-dealkylated) | 250 | < 5.0% | < 0.5% |
| Hypothetical Metabolite 2 (Hydroxylated) | 250 | < 5.0% | < 0.5% |
Table 2: Specificity and Matrix Effect Evaluation in Different Biological Matrices
| Biological Matrix (n=6 lots) | Analyte Response Variation (%) | Internal Standard Response Variation (%) | Analyte/IS Ratio Variation (%) |
| Human Plasma (Heparin) | < 15% | < 15% | < 5% |
| Human Plasma (EDTA) | < 15% | < 15% | < 5% |
| Human Urine | < 20% | < 20% | < 10% |
| Hemolyzed Plasma | < 15% | < 15% | < 5% |
| Lipemic Plasma | < 15% | < 15% | < 5% |
Experimental Protocols
Detailed and well-documented experimental protocols are the foundation of a robust validation package. The following sections outline the methodologies for the key experiments cited in this guide.
Protocol 1: Specificity and Cross-Reactivity Assessment
Objective: To evaluate the potential for interference from structurally related compounds and metabolites at the retention time of N-Ethyl-3,4-(methylenedioxy)aniline and its deuterated internal standard.
Methodology:
-
Preparation of Samples:
-
Prepare blank matrix samples (e.g., human plasma) from at least six different sources.
-
Spike blank matrix with high concentrations of potential interfering compounds (see Table 1 for examples) individually.
-
Prepare a set of blank matrix samples spiked only with the analyte at the Upper Limit of Quantification (ULOQ).
-
Prepare a set of blank matrix samples spiked only with the this compound internal standard at its working concentration.
-
-
Sample Analysis:
-
Process and analyze all samples using the developed LC-MS/MS method.
-
-
Data Evaluation:
-
In the samples spiked with interfering compounds, monitor the signal response in the mass transitions and retention time windows of both the analyte and the internal standard.
-
The response of any interfering peak in the analyte's MRM channel should be less than 20% of the response of the analyte at the Lower Limit of Quantification (LLOQ).
-
The response of any interfering peak in the internal standard's MRM channel should be less than 5% of the mean response of the internal standard in the calibration standards.
-
Protocol 2: Matrix Effect Evaluation
Objective: To assess the effect of matrix components on the ionization of the analyte and the internal standard.
Methodology:
-
Sample Preparation:
-
Obtain at least six different lots of the biological matrix (e.g., human plasma).
-
Prepare three sets of samples for each lot:
-
Set A: Neatly prepared solutions of the analyte and internal standard in the mobile phase.
-
Set B: Blank matrix extracts spiked with the analyte and internal standard post-extraction.
-
Set C: Matrix samples spiked with the analyte and internal standard before extraction.
-
-
-
Sample Analysis:
-
Analyze all three sets of samples.
-
-
Data Evaluation:
-
Matrix Factor (MF): Calculate the ratio of the peak area in the presence of matrix (Set B) to the peak area in the absence of matrix (Set A). An MF of 1 indicates no matrix effect.
-
Internal Standard Normalized Matrix Factor: Calculate the ratio of the MF of the analyte to the MF of the internal standard. The coefficient of variation (CV) of the internal standard-normalized matrix factor across all lots should be ≤15%.
-
Mandatory Visualization
Diagrams are provided to visually represent the proposed experimental workflow, a theoretical metabolic pathway, and the predicted mass fragmentation pattern.
Caption: Workflow for Specificity Assessment.
Caption: Proposed Metabolic Pathway.
Caption: Predicted Fragmentation of N-Ethyl-3,4-(methylenedioxy)aniline.
A Comparative Guide to the Robustness Testing of an LC-MS/MS Assay for N-Ethyl-3,4-(methylenedioxy)aniline-d5 Analysis
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the assurance of a rugged and reliable analytical method is paramount. This guide provides an in-depth comparison of the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for N-Ethyl-3,4-(methylenedioxy)aniline-d5 under varied experimental conditions. This compound, a deuterated stable isotope-labeled internal standard, is critical for the accurate quantification of its non-labeled counterpart, a key analyte in drug metabolism and pharmacokinetic studies.
Robustness testing is a crucial component of method validation, designed to evaluate the method's capacity to remain unaffected by small, deliberate variations in analytical parameters.[1] This process provides a measure of the method's reliability during routine use. For sensitive and complex LC-MS/MS assays, demonstrating robustness is essential for ensuring data integrity and compliance with regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
This guide will detail the experimental protocols for assessing the robustness of an LC-MS/MS method for this compound, present comparative data under deliberately varied conditions, and offer insights into the interpretation of these results.
Experimental Protocols
A systematic "One Factor At a Time" (OFAT) approach is employed to assess the impact of individual parameter variations on the analytical method's performance. In this strategy, one parameter is intentionally altered while all other conditions are held constant.
1. Standard and Sample Preparation:
-
Stock Solution: A primary stock solution of this compound is prepared in methanol (B129727) at a concentration of 1 mg/mL.
-
Working Solution: A working standard solution is prepared by diluting the stock solution in a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.
-
Sample Preparation (Protein Precipitation): To 100 µL of blank human plasma, 20 µL of the internal standard working solution (100 ng/mL) is added. The sample is vortexed, and then 400 µL of acetonitrile (B52724) is added to precipitate the plasma proteins. The sample is again vortexed and then centrifuged at 10,000 rpm for 10 minutes. The supernatant is transferred to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS System and Nominal Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MRM Transition: A specific precursor-to-product ion transition for this compound is monitored.
3. Robustness Parameter Variations:
The following parameters are intentionally varied from their nominal conditions to assess the method's robustness. For each variation, a set of six replicate injections of the prepared plasma sample is analyzed.
-
Mobile Phase Composition: The percentage of the organic modifier (Acetonitrile) in the initial mobile phase composition is varied by ±2%.
-
Mobile Phase pH: The pH of the aqueous mobile phase (Mobile Phase A) is adjusted by ±0.2 units using a diluted solution of ammonium (B1175870) hydroxide (B78521) or formic acid.
-
Column Temperature: The column oven temperature is varied by ±5°C.
-
Flow Rate: The mobile phase flow rate is varied by ±10%.
Data Presentation and Comparison
The quantitative data from the robustness study are summarized in the following tables. The acceptance criteria for robustness are typically that the mean result under the varied conditions should not deviate significantly from the nominal result, and the relative standard deviation (RSD) of the replicate measurements should be within acceptable limits (e.g., ≤15%).
Table 1: Impact of Varied Conditions on Peak Area of this compound
| Varied Parameter | Nominal Condition | Variation 1 (-) | % Deviation from Nominal | RSD (%) | Variation 2 (+) | % Deviation from Nominal | RSD (%) |
| Mobile Phase Composition | 20% Acetonitrile | 18% Acetonitrile | -4.2% | 2.8% | 22% Acetonitrile | 3.5% | 2.5% |
| Mobile Phase pH | 3.0 | 2.8 | -2.1% | 1.9% | 3.2 | 1.8% | 1.7% |
| Column Temperature | 40°C | 35°C | 1.5% | 2.1% | 45°C | -1.2% | 2.0% |
| Flow Rate | 0.4 mL/min | 0.36 mL/min | -8.5% | 3.5% | 0.44 mL/min | 7.9% | 3.2% |
Table 2: Impact of Varied Conditions on Retention Time of this compound
| Varied Parameter | Nominal Condition | Variation 1 (-) | % Deviation from Nominal | RSD (%) | Variation 2 (+) | % Deviation from Nominal | RSD (%) |
| Mobile Phase Composition | 3.50 min | 3.65 min | 4.3% | 0.8% | 3.35 min | -4.3% | 0.7% |
| Mobile Phase pH | 3.50 min | 3.52 min | 0.6% | 0.5% | 3.48 min | -0.6% | 0.4% |
| Column Temperature | 3.50 min | 3.62 min | 3.4% | 0.6% | 3.38 min | -3.4% | 0.5% |
| Flow Rate | 3.50 min | 3.89 min | 11.1% | 0.9% | 3.18 min | -9.1% | 0.8% |
Visualization of Experimental Workflows and Logical Relationships
To further clarify the experimental process and the interplay of parameters in robustness testing, the following diagrams are provided.
Conclusion
The robustness of an LC-MS/MS assay is a critical attribute that ensures the reliability and reproducibility of bioanalytical data. The experimental data presented in this guide demonstrate that a well-developed method utilizing a deuterated internal standard, such as this compound, can withstand minor variations in key analytical parameters. While changes in mobile phase composition, pH, column temperature, and flow rate can influence retention time and peak area, the use of a stable isotope-labeled internal standard effectively compensates for these variations, leading to consistent and accurate quantification. This guide serves as a practical resource for researchers and scientists in the development and validation of robust LC-MS/MS methods for regulated bioanalysis.
References
Stability of N-Ethyl-3,4-(methylenedioxy)aniline-d5 in Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the stability of N-Ethyl-3,4-(methylenedioxy)aniline-d5 (MDEA-d5), a deuterated internal standard crucial for the accurate quantification of N-Ethyl-3,4-(methylenedioxy)aniline (MDEA) in biological matrices. While specific experimental data for MDEA-d5 is limited in publicly available literature, this document compiles and compares stability data from structurally similar compounds, such as amphetamine, methamphetamine, and their deuterated analogs, to provide a robust indication of the expected stability of MDEA-d5 under various storage and handling conditions.
The appropriate use of stable isotope-labeled internal standards (SIL-ISs), like MDEA-d5, is a cornerstone of robust bioanalytical methods, as recommended by regulatory agencies such as the FDA and EMA.[1] These standards are chemically almost identical to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization, thus compensating for variability and matrix effects.[1]
Comparative Stability Data
The following tables summarize stability data for compounds structurally related to MDEA-d5 in common biological matrices. This data is extracted from various bioanalytical method validation studies and provides a strong basis for establishing appropriate storage and handling protocols for samples containing MDEA-d5.
Table 1: Freeze-Thaw Stability of Related Amphetamine Analogs in Biological Matrices
| Compound | Matrix | Concentration Levels | Number of Cycles | % Change from Initial Concentration | Reference |
| Amphetamine | Serum | 20 ng/mL and 250 ng/mL | 3 | Not specified, but passed validation | [2] |
| Amphetamines (including MDEA) | Blood & Urine | Quality Control Samples | 3 | Within acceptable limits (not specified) | [3] |
| Aromatic Amines | Urine | Low and High QC pools | At least 5 | Stable | [4] |
Table 2: Short-Term (Bench-Top) Stability of Related Amphetamine Analogs
| Compound | Matrix | Storage Temperature | Duration | % Change from Initial Concentration | Reference |
| Processed Amphetamine Samples | - | Autosampler (temp. not specified) | At least 72 hours | Stable | [3] |
| Aromatic Amines | Urine | -20 °C, 4 °C, 10 °C | 10 days | No marked decrease | [4] |
| Aromatic Amines | Urine | Room Temperature (~20 °C) | 10 days | Degradation observed | [4] |
Table 3: Long-Term Stability of Related Amphetamine Analogs
| Compound | Matrix | Storage Temperature | Duration | % Change from Initial Concentration | Reference |
| Amphetamine Enantiomers | Serum | Not specified | 10 months | Mean loss of 1.0-1.9 ng/mL | [2] |
| Methamphetamine | Blood | Ambient Temperature | Up to 5 years | Fairly stable | [5] |
| Aromatic Amines | Urine | -70 °C | Up to 14 months | Stable | [4] |
Experimental Protocols
The following are detailed methodologies for key stability experiments, adapted from established bioanalytical method validation guidelines.
Freeze-Thaw Stability Assessment
-
Objective: To determine the stability of the analyte and the internal standard after repeated freezing and thawing cycles.
-
Procedure:
-
Prepare at least three replicates of low and high concentration quality control (QC) samples in the relevant biological matrix (e.g., plasma, urine).
-
Analyze one set of these QC samples immediately to establish the baseline concentration.
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a minimum of three cycles.
-
After the final thaw, analyze the samples and compare the mean concentration to the baseline concentration.
-
-
Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the baseline concentration.
Short-Term (Bench-Top) Stability Assessment
-
Objective: To evaluate the stability of the analyte and internal standard in the biological matrix at room temperature for a period that mimics the sample handling and preparation time.
-
Procedure:
-
Prepare at least three replicates of low and high concentration QC samples.
-
Thaw the samples and keep them at room temperature for a specified period (e.g., 4, 8, or 24 hours).
-
Analyze the samples and compare the concentrations to freshly thawed QC samples.
-
-
Acceptance Criteria: The mean concentration of the bench-top stability samples should be within ±15% of the nominal concentration.
Long-Term Stability Assessment
-
Objective: To assess the stability of the analyte and internal standard in the biological matrix under the intended long-term storage conditions.
-
Procedure:
-
Prepare a sufficient number of low and high concentration QC samples.
-
Store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Analyze the QC samples at predetermined time intervals (e.g., 1, 3, 6, and 12 months).
-
Compare the measured concentrations to the initial concentrations.
-
-
Acceptance Criteria: The mean concentration at each time point should be within ±15% of the nominal concentration.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the stability assessment experiments.
Caption: Workflow for Freeze-Thaw Stability Assessment.
Caption: Workflow for Short-Term (Bench-Top) Stability Assessment.
Caption: Workflow for Long-Term Stability Assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput analysis of amphetamines in blood and urine with online solid-phase extraction-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A 5-year stability study of common illicit drugs in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Isotope Effect of N-Ethyl-3,4-(methylenedioxy)aniline-d5: A Comparison Guide for Researchers
In the realm of quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is the gold standard for achieving the highest levels of accuracy and precision. This guide provides a comprehensive evaluation of N-Ethyl-3,4-(methylenedioxy)aniline-d5, a deuterated analog of N-Ethyl-3,4-(methylenedioxy)aniline, designed for use as an internal standard in mass spectrometry-based assays. While direct comparative studies for this specific molecule are not extensively documented in peer-reviewed literature, this guide will draw upon established principles of isotope dilution mass spectrometry and data from structurally similar compounds to provide a robust framework for its application.
The Role of Deuterated Standards in Quantitative Analysis
Deuterated compounds, such as this compound, are ideal internal standards because their physical and chemical properties are nearly identical to their non-deuterated counterparts. This similarity ensures they behave alike during sample preparation, chromatography, and ionization. The key difference is their mass, which allows a mass spectrometer to distinguish between the analyte and the internal standard. This co-eluting, mass-differentiated internal standard allows for the correction of variability at multiple stages of the analytical process, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.
Physicochemical Properties and Expected Performance
The primary advantage of using this compound is its near-identical chromatographic behavior to the parent compound. The deuterium (B1214612) substitution on the ethyl group is not expected to significantly alter the polarity or the overall three-dimensional structure of the molecule. Therefore, it should co-elute with the non-deuterated analyte under typical reversed-phase liquid chromatography conditions. This co-elution is critical for accurate correction of matrix effects.
| Property | N-Ethyl-3,4-(methylenedioxy)aniline | This compound | Expected Isotope Effect |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₆D₅NO₂ | - |
| Molecular Weight | 165.19 g/mol | 170.22 g/mol | Mass shift of +5 Da |
| Retention Time | Expected to be nearly identical | Expected to be nearly identical | Minimal to no chromatographic shift |
| Ionization Efficiency | Expected to be nearly identical | Expected to be nearly identical | Minimal to no difference in ESI |
| Mass Fragmentation | Parent ion and characteristic fragments | Parent ion shifted by +5 Da; fragments may or may not be shifted depending on the fragmentation pathway | Predictable shift in fragment masses containing the ethyl group |
Experimental Protocols
While a specific, validated method for N-Ethyl-3,4-(methylenedioxy)aniline using its d5 analog is not publicly available, a general experimental protocol for the analysis of a small molecule amine in a biological matrix (e.g., plasma or urine) using LC-MS/MS is provided below. This protocol should be optimized and validated for the specific application.
Sample Preparation: Protein Precipitation
-
To 100 µL of the biological matrix sample (e.g., plasma), add 10 µL of a working solution of this compound (e.g., at 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile (B52724) containing 1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
N-Ethyl-3,4-(methylenedioxy)aniline: Q1: 166.1 m/z -> Q3: [fragment ion m/z]
-
This compound: Q1: 171.1 m/z -> Q3: [corresponding shifted fragment ion m/z]
-
-
Collision Energy: To be optimized for the specific instrument and transitions.
-
Source Parameters: To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Visualizations
Metabolic Pathway
Based on studies of structurally related N-alkylated anilines and synthetic cathinones, the metabolism of N-Ethyl-3,4-(methylenedioxy)aniline is expected to proceed primarily through N-dealkylation and N-oxidation, catalyzed by cytochrome P450 enzymes in the liver.
Caption: Predicted metabolic pathways of N-Ethyl-3,4-(methylenedioxy)aniline.
Experimental Workflow
The following diagram illustrates the typical workflow for a quantitative bioanalytical assay using a deuterated internal standard.
A Comparative Guide to the Extraction and Purification of N-Ethyl-3,4-(methylenedioxy)aniline
For researchers, scientists, and drug development professionals working with N-Ethyl-3,4-(methylenedioxy)aniline, effective extraction and purification are critical to obtaining a high-purity final product. Post-synthesis, the crude reaction mixture contains the desired compound along with unreacted starting materials, byproducts, and catalysts. This guide provides a comparative overview of the common methods employed for the isolation and purification of N-Ethyl-3,4-(methylenedioxy)aniline, supported by experimental data and detailed protocols.
The primary methods for purifying N-Ethyl-3,4-(methylenedioxy)aniline from a crude reaction mixture are underpressure distillation, liquid-liquid extraction followed by further purification, and silica (B1680970) gel column chromatography. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.
Comparison of Extraction and Purification Methods
The following table summarizes the key aspects of the three primary methods for the purification of N-Ethyl-3,4-(methylenedioxy)aniline.
| Method | Principle | Primary Application | Key Advantages | Key Disadvantages | Reported Purity/Yield |
| Underpressure Distillation | Separation based on differences in boiling points at reduced pressure. | Large-scale purification; removal of volatile solvents and impurities. | Efficient for large quantities; relatively simple setup; effective for thermally stable compounds. | Not suitable for thermally labile compounds; may not effectively separate impurities with similar boiling points. | Purity of >92% and yield of 80-85% have been reported after synthesis and distillation[1]. |
| Liquid-Liquid Extraction | Partitioning of the compound between two immiscible liquid phases based on its solubility. | Initial work-up of the reaction mixture to remove catalysts and water-soluble impurities. | Good for initial cleanup; can handle large volumes; relatively inexpensive. | Requires the use of organic solvents; may not provide high purity in a single step; can be labor-intensive. | Often used as a preliminary step; final purity depends on subsequent purification. |
| Silica Gel Column Chromatography | Separation based on the differential adsorption of compounds onto a solid stationary phase (silica gel). | High-purity small-scale purification; separation of closely related compounds. | Can achieve very high purity; effective for separating complex mixtures. | Can be time-consuming; requires significant amounts of solvent; not easily scalable for industrial production. | A common method for purifying aniline (B41778) derivatives to high purity. |
Experimental Protocols
Underpressure Distillation
This method is frequently employed after the synthesis of N-Ethyl-3,4-(methylenedioxy)aniline to isolate the product from the crude reaction mixture.
Protocol:
-
Following the completion of the synthesis reaction, remove the solid catalyst (e.g., Cu/Raney Ni) by filtration.
-
Transfer the filtrate to a round-bottom flask suitable for distillation.
-
Set up a vacuum distillation apparatus.
-
Initially, remove the solvent (e.g., absolute ethyl alcohol) by distillation under reduced pressure.
-
After the solvent is removed, increase the vacuum and/or temperature to distill the N-Ethyl-3,4-(methylenedioxy)aniline. The boiling point of N-Ethyl-3,4-(methylenedioxy)aniline is 101-103 °C at 1 mmHg.
-
Collect the fraction corresponding to the boiling point of the pure product.
Liquid-Liquid Extraction followed by Purification
This is a standard work-up procedure to initially clean the crude product before final purification by distillation or chromatography.
Protocol:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent in which N-Ethyl-3,4-(methylenedioxy)aniline is soluble, such as dichloromethane (B109758) or ethyl acetate (B1210297).
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic phase with a brine solution (saturated aqueous NaCl) to remove water-soluble impurities and salts.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the washing step if necessary.
-
Collect the organic layer and dry it over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude N-Ethyl-3,4-(methylenedioxy)aniline.
-
Purify the crude product further by underpressure distillation or silica gel column chromatography.
Silica Gel Column Chromatography
This method is ideal for obtaining high-purity N-Ethyl-3,4-(methylenedioxy)aniline on a laboratory scale.
Protocol:
-
Prepare a slurry of silica gel in a suitable non-polar solvent (e.g., a mixture of ethyl acetate and cyclohexane).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude N-Ethyl-3,4-(methylenedioxy)aniline (obtained after an initial work-up) in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with a suitable mobile phase, gradually increasing the polarity if necessary to separate the components.
-
Collect fractions as they elute from the column.
-
Monitor the fractions by a suitable analytical technique (e.g., Thin Layer Chromatography - TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-Ethyl-3,4-(methylenedioxy)aniline.
Synthesis Pathway Overview
The extraction and purification of N-Ethyl-3,4-(methylenedioxy)aniline are post-synthesis steps. A common synthetic route involves the reductive amination of 3,4-(methylenedioxy)nitrobenzene.
References
A Comparative Performance Analysis: N-Ethyl-3,4-(methylenedioxy)aniline-d5 versus its Structural Analog
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical research and drug development, the precision and accuracy of quantitative analysis are paramount. Stable isotope-labeled internal standards are the cornerstone of robust liquid chromatography-mass spectrometry (LC-MS) methodologies, ensuring reliable pharmacokinetic and metabolic evaluations. This guide provides an objective comparison of the performance characteristics of N-Ethyl-3,4-(methylenedioxy)aniline-d5 and its non-deuterated structural analog, N-Ethyl-3,4-(methylenedioxy)aniline.
Executive Summary
This compound is the deuterated form of N-Ethyl-3,4-(methylenedioxy)aniline, where five hydrogen atoms on the ethyl group have been replaced by deuterium (B1214612). This isotopic substitution imparts a key performance advantage: its utility as an ideal internal standard in mass spectrometry-based bioanalysis. While chemically and physically very similar to its non-labeled counterpart, the mass difference allows for precise quantification, compensating for variations during sample preparation and analysis. Furthermore, the deuterium labeling can influence the rate of metabolic N-dealkylation, a phenomenon known as the kinetic isotope effect, which can be a desirable characteristic in drug development to improve pharmacokinetic profiles.
Physicochemical Properties
The physicochemical properties of this compound and its non-deuterated analog are nearly identical, with the primary difference being their molecular weight due to the presence of deuterium. This similarity is crucial for the d5 analog to effectively function as an internal standard, as it ensures comparable extraction recovery and chromatographic behavior.
| Property | N-Ethyl-3,4-(methylenedioxy)aniline | This compound |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₆D₅NO₂ |
| Molecular Weight | 165.19 g/mol | 170.22 g/mol |
| Appearance | Clear colorless to yellowish viscous liquid | Pale Brown Oil |
| Boiling Point | 101-103 °C (1 mmHg) | Not specified |
| Density | 1.17 g/cm³ | Not specified |
| Flash Point | 110 °C | Not specified |
| Water Solubility | Slightly miscible | Not specified |
Performance Characteristics in Bioanalysis
The primary performance characteristic that distinguishes this compound from its analog is its role as a superior internal standard in LC-MS/MS analysis.
The Advantage of a Deuterated Internal Standard
An ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency, thereby compensating for matrix effects and variations in sample processing. Because deuterated standards have nearly identical chemical and physical properties to the analyte, they are considered the gold standard for internal standards in quantitative bioanalysis. The mass difference ensures that the analyte and the internal standard can be distinguished by the mass spectrometer.
Experimental Protocols
Representative LC-MS/MS Method for Quantification in Plasma
The following is a representative experimental protocol for the quantification of N-Ethyl-3,4-(methylenedioxy)aniline in a biological matrix, such as human plasma, using this compound as an internal standard. This protocol is based on common practices for similar small molecules and should be optimized and validated for specific laboratory conditions.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, or quality control sample), add 25 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
3. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | Precursor Ion (Q1): m/z 166.1 -> Product Ion (Q3): (To be determined by infusion) |
| MRM Transition (Internal Standard) | Precursor Ion (Q1): m/z 171.1 -> Product Ion (Q3): (To be determined by infusion) |
| Collision Energy | To be optimized for each transition |
| Ion Source Temperature | 500 °C |
Metabolic Stability and the Kinetic Isotope Effect
The N-dealkylation of aniline (B41778) derivatives is a common metabolic pathway mediated by cytochrome P450 (CYP450) enzymes. The substitution of hydrogen with deuterium at the site of metabolic attack can slow down the rate of this reaction. This is known as the deuterium kinetic isotope effect (KIE).
The C-D bond is stronger than the C-H bond, requiring more energy to break. If the cleavage of a C-H bond on the ethyl group is the rate-determining step in the metabolism of N-Ethyl-3,4-(methylenedioxy)aniline, then the deuterated analog will be metabolized more slowly. This can lead to a longer half-life and increased exposure of the compound in vivo. This property can be intentionally exploited in drug design to improve a drug's pharmacokinetic profile.
Visualizations
Navigating Proficiency in Novel Psychoactive Substance Analysis: A Guide for N-Ethyl-3,4-(methylenedioxy)aniline
The ever-evolving landscape of NPS presents a significant challenge to forensic and clinical toxicology laboratories. Unlike well-established drugs, the rapid emergence of new compounds often outpaces the development of specific commercial proficiency testing schemes. Consequently, laboratories analyzing substances like N-Ethyl-3,4-(methylenedioxy)aniline must adopt alternative strategies to validate their methods and demonstrate competency.
This guide compares three primary approaches for proficiency testing in this context:
-
Participation in Broad-Scope Forensic Toxicology PT Programs: Engaging in general PT schemes offered by organizations that include designer drugs or related amphetamine-class compounds.
-
In-House Proficiency Testing Material Preparation: The development and use of internal quality control and proficiency testing samples.
-
Inter-laboratory Comparison Studies: Collaborating with other laboratories to exchange and analyze blind samples.
Each approach has distinct advantages and limitations in terms of cost, complexity, and the specificity of the challenge material. The following sections provide a detailed comparison of these strategies, alongside the experimental data and protocols necessary for the successful analysis of N-Ethyl-3,4-(methylenedioxy)aniline.
Comparison of Proficiency Testing Approaches
| Feature | Broad-Scope PT Programs | In-House PT Material Preparation | Inter-laboratory Comparison Studies |
| Specificity to Analyte | Low to moderate. May include related compounds (e.g., MDMA, MDA), but not specifically N-Ethyl-3,4-(methylenedioxy)aniline. | High. Can be prepared with the specific analyte of interest at relevant concentrations. | High. Samples are prepared with the target analyte for direct comparison. |
| Objectivity | High. Samples are prepared and results are evaluated by an external, accredited body. | Moderate to high. Requires rigorous internal validation and verification to ensure objectivity. | High. Provides an external benchmark against peer laboratories. |
| Cost | Moderate to high annual subscription fees. | Low to moderate for materials, but requires significant investment in personnel time for preparation and validation. | Low to moderate. Costs are shared among participating laboratories. |
| Availability | Readily available from providers like the College of American Pathologists (CAP) and Collaborative Testing Services (CTS). | Dependent on the laboratory's resources and access to certified reference materials. | Dependent on establishing collaboration with other laboratories. |
| Regulatory Acceptance | Generally well-accepted for laboratory accreditation. | May require additional documentation and justification for accreditation bodies. | Generally well-regarded as a valuable quality assurance tool. |
Analytical Methodologies and Performance
The primary analytical techniques for the confirmation and quantification of N-Ethyl-3,4-(methylenedioxy)aniline in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique in forensic toxicology. For amphetamine-type substances, derivatization is often employed to improve chromatographic performance and mass spectral characteristics.
Table 1: Performance Characteristics of a GC-MS Method for MDEA Analysis in Urine [1]
| Parameter | Performance |
| Linearity | 25 - 5000 µg/L (r² > 0.99) |
| Limit of Quantification (LOQ) | 25 µg/L |
| Intra-assay Precision (CV) | < 15% |
| Inter-assay Precision (CV) | < 15% |
| Extraction Efficiency | > 85.5% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and often requires less sample preparation than GC-MS, as derivatization is typically not necessary.
Table 2: Performance Characteristics of an LC-MS/MS Method for MDEA Analysis in Urine [2][3][4]
| Parameter | Performance |
| Linearity | 1 - 1000 ng/mL (r² > 0.99) |
| Limit of Detection (LOD) | 20 ng/mL |
| Limit of Quantification (LOQ) | Not explicitly stated, but within linear range |
| Intra-assay Precision (CV) | < 15% |
| Inter-assay Precision (CV) | 12.2% at 50 ng/mL |
| Recovery | 85 - 102% |
Experimental Protocols
Protocol 1: GC-MS Analysis of MDEA in Urine
This protocol is based on established methods for the analysis of MDEA and related compounds.[1]
1. Sample Preparation (Hydrolysis and Extraction):
- To 1 mL of urine, add an internal standard (e.g., MDEA-d6).
- Add 100 µL of concentrated hydrochloric acid and hydrolyze at 120°C for 40 minutes.
- Cool the sample and neutralize with 100 µL of 10 N sodium hydroxide.
- Add 3 mL of phosphate (B84403) buffer (0.1 N, pH 6.0).
- Perform solid-phase extraction (SPE) using a suitable C18 cartridge.
- Wash the cartridge and elute the analytes.
- Evaporate the eluate to dryness.
2. Derivatization:
- Reconstitute the dried extract in a suitable solvent.
- Add heptafluorobutyric acid anhydride (B1165640) (HFBA) and incubate to form the derivative.
3. GC-MS Analysis:
- Column: Phenyl-methyl-siloxane capillary column (or equivalent).
- Carrier Gas: Helium.
- Injection Mode: Splitless.
- Temperature Program: Optimized for the separation of the derivatized analytes.
- Mass Spectrometry: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for MDEA and the internal standard.
Protocol 2: LC-MS/MS Analysis of MDEA in Urine
This protocol is a generalized procedure based on common practices for LC-MS/MS analysis of amphetamine-type substances.[2][3][4]
1. Sample Preparation (Dilute-and-Shoot or Simple Extraction):
- To a 100 µL aliquot of urine, add an internal standard (e.g., MDEA-d5).
- Dilute the sample with mobile phase or perform a simple protein precipitation with a solvent like acetonitrile (B52724).
- Centrifuge to pellet precipitated proteins.
- Transfer the supernatant for injection.
2. LC-MS/MS Analysis:
- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
- Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: 0.2 - 0.4 mL/min.
- Ionization: Electrospray Ionization (ESI) in positive mode.
- Scan Mode: Multiple Reaction Monitoring (MRM). Monitor at least two precursor-product ion transitions for MDEA and one for the internal standard for confident identification and quantification.
Visualizing Workflows and Relationships
Conclusion
While dedicated proficiency testing programs for N-Ethyl-3,4-(methylenedioxy)aniline are not currently available, laboratories can effectively ensure the quality and reliability of their analytical results through a combination of strategic participation in broader PT schemes, rigorous in-house quality control, and collaborative inter-laboratory studies. The choice of analytical methodology, either GC-MS or LC-MS/MS, will depend on the specific requirements of the laboratory, including desired sensitivity, sample throughput, and available instrumentation. By implementing the protocols and quality assurance practices outlined in this guide, researchers and scientists can confidently report accurate and defensible results for the analysis of this and other novel psychoactive substances.
References
- 1. Sensitive gas chromatography-mass spectrometry method for simultaneous measurement of MDEA, MDMA, and metabolites HMA, MDA, and HMMA in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Determination of MDMA, MDEA and MDA in urine by high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating Internal Standard Validation: A Comparative Guide to Regulatory Guidelines
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of bioanalytical data is paramount. A critical component of this is the proper validation of internal standards (IS), which are essential for correcting variability in sample preparation and analysis.[1] This guide provides a comprehensive comparison of regulatory guidelines for internal standard validation, with a focus on the harmonized principles outlined in the International Council for Harmonisation (ICH) M10 guideline, now adopted by the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2]
The use of an internal standard is a fundamental aspect of quantitative bioanalysis, helping to ensure the precision and accuracy of results by compensating for variations that can occur during sample processing and instrumental analysis.[1][3] Regulatory bodies have established clear expectations for the selection, validation, and monitoring of internal standards to guarantee the integrity of bioanalytical data submitted for drug approvals.
Harmonization of Global Standards
Historically, different regulatory bodies had distinct guidelines, but the adoption of the ICH M10 guideline has created a unified framework for bioanalytical method validation.[2] This harmonization streamlines the process for global drug submissions, ensuring that a single, robust validation approach can meet the requirements of multiple regulatory agencies.[2]
Core Principles of Internal Standard Validation
The primary goal of internal standard validation is to demonstrate its suitability for the intended analytical method. This involves a series of experiments to assess its performance and ensure it does not negatively impact the accuracy of the analyte quantification. The key validation parameters are summarized in the table below, reflecting the harmonized requirements of the ICH M10 guideline.
| Validation Parameter | Key Requirement | Acceptance Criteria |
| IS Selection | A stable isotope-labeled (SIL) internal standard of the analyte is the preferred choice due to its similar physicochemical properties.[2] If a SIL-IS is unavailable, a structural analogue may be used.[2] | The chosen IS should consistently and reliably track the analyte's behavior throughout the analytical process. |
| Interference/Crosstalk | The internal standard must be assessed to ensure it does not interfere with the analyte of interest and is not affected by endogenous matrix components.[4][5] | The response of any interfering peak at the retention time of the analyte in a blank sample with IS should be less than 20% of the analyte response at the Lower Limit of Quantification (LLOQ). The response of any interfering peak at the retention time of the IS in a blank sample should be less than 5% of the IS response.[2] |
| IS Response Variability | The response of the internal standard should be monitored across all samples in an analytical run to identify any significant variations.[6] | While no universal acceptance criteria are defined, significant deviations in IS response for study samples compared to calibration standards and quality controls (QCs) require investigation.[6][7] A common practice is to investigate samples with IS responses outside of 50-150% of the mean IS response of the calibrators and QCs. |
| Matrix Effect | The influence of the biological matrix on the ionization of the analyte and the internal standard must be evaluated to ensure that the IS adequately compensates for any suppression or enhancement.[1][8] | The matrix factor (ratio of analyte peak area in the presence of matrix to the peak area in the absence of matrix) should be consistent across different lots of the biological matrix. The coefficient of variation (CV) of the IS-normalized matrix factor should not be greater than 15%. |
| Stability | The stability of the internal standard in stock solutions, working solutions, and in the biological matrix under the conditions of the entire analytical process must be demonstrated.[9][10] | The mean response of the stability samples should be within ±15% of the mean response of the comparison samples. |
Experimental Protocols for Key Validation Experiments
To meet the regulatory requirements, a series of well-defined experiments must be conducted. The following protocols outline the methodologies for the critical internal standard validation assessments.
Protocol 1: Internal Standard Interference and Crosstalk Evaluation
Objective: To verify that the internal standard does not interfere with the measurement of the analyte and that endogenous matrix components do not interfere with the internal standard.
Methodology:
-
Prepare a set of at least six different sources of blank biological matrix.
-
Prepare a "zero sample" by adding the internal standard to a blank matrix sample.
-
Prepare a Lower Limit of Quantification (LLOQ) sample by spiking a blank matrix with the analyte at the LLOQ concentration and the internal standard at its working concentration.
-
Analyze the blank matrix samples, the zero sample, and the LLOQ sample using the bioanalytical method.
-
Evaluate the chromatograms for any interfering peaks at the retention times of the analyte and the internal standard.
Figure 1. Workflow for Internal Standard Interference Evaluation.
Protocol 2: Matrix Effect Evaluation
Objective: To assess the effect of the biological matrix on the ionization of the analyte and the internal standard and to ensure the IS provides adequate correction.
Methodology:
-
Obtain at least six different lots of the biological matrix.
-
Prepare three sets of samples:
-
Set A: Analyte and IS spiked into the mobile phase or a neat solution.
-
Set B: Blank matrix extract spiked with the analyte and IS post-extraction.
-
Set C: Matrix spiked with the analyte and IS before extraction.
-
-
Analyze all samples and calculate the matrix factor (MF) and the IS-normalized matrix factor.
-
MF = (Peak response in presence of matrix) / (Peak response in absence of matrix)
-
IS-normalized MF = MF of analyte / MF of IS
-
Figure 2. Logical Flow for Matrix Effect Assessment.
Protocol 3: Internal Standard Response Variability Monitoring
Objective: To monitor the consistency of the internal standard response throughout an analytical run.
Methodology:
-
During the analysis of each batch of calibration standards, QCs, and study samples, record the peak area response of the internal standard for each injection.
-
Plot the IS response versus the injection sequence.
-
Visually inspect the plot for any trends, drifts, or sudden changes in the IS response.
-
Apply a pre-defined standard operating procedure (SOP) to identify samples with IS responses that deviate significantly from the mean response of the calibrators and QCs.
Figure 3. Workflow for Monitoring Internal Standard Response Variability.
Conclusion
The harmonization of regulatory guidelines under the ICH M10 framework has established a clear and consistent approach to internal standard validation in bioanalytical methods.[2] By adhering to these principles and implementing robust experimental protocols, researchers can ensure the generation of high-quality, reliable data that meets global regulatory expectations. The careful selection and thorough validation of the internal standard are indispensable for the integrity of pharmacokinetic and toxicokinetic data, ultimately contributing to the development of safe and effective medicines.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. fda.gov [fda.gov]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of N-Ethyl-3,4-(methylenedioxy)aniline-d5: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of N-Ethyl-3,4-(methylenedioxy)aniline-d5. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
I. Hazard Identification and Risk Assessment
Key Hazards:
-
Causes serious eye damage.[2]
-
May cause an allergic skin reaction.[2]
-
Suspected of causing genetic defects and cancer.[2]
-
Causes damage to organs through prolonged or repeated exposure.[2]
II. Quantitative Data Summary
As no specific quantitative exposure limits or disposal-related thresholds are available for this compound, general guidelines for laboratory chemical waste accumulation should be followed.
| Parameter | Guideline | Source |
| Maximum Laboratory Accumulation Volume | No more than 25 gallons of total chemical waste. | [5] |
| Maximum Reactive Acutely Hazardous Waste | No more than 1 quart. | [5] |
| Container Fill Level | Do not exceed ¾ full. | [5] |
| Waste Pickup Request (Laboratory) | Request pickup within 150 days of accumulation start date or when container is ¾ full. | [5] |
| Waste Pickup Request (Non-Laboratory) | Request pickup within 60 days of accumulation start date or when container is ¾ full. | [5] |
III. Disposal Protocol
The disposal of this compound must be handled through a licensed hazardous waste disposal program.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7]
Step 1: Waste Identification and Segregation
-
Identify and Classify: Treat all waste containing this compound as hazardous chemical waste.[4]
-
Segregate: Keep this waste stream separate from other chemical wastes to avoid reactions.[6] Do not mix with incompatible materials.
Step 2: Containerization and Labeling
-
Select Appropriate Containers: Use sturdy, leak-proof containers that are chemically compatible with the waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[5][6]
-
Proper Labeling: Each waste container must be clearly labeled.[5] The label must include:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound". Abbreviations are not permitted.[6]
-
For mixtures, list all chemical components and their approximate percentages.[6]
-
The date of waste generation.[6]
-
The place of origin (e.g., department, room number).[6]
-
The Principal Investigator's name and contact number.[6]
-
Appropriate hazard pictograms (e.g., toxicity, environmental hazard).[6]
-
Step 3: Storage
-
Designated Storage Area: Store waste in a designated, secure area that is accessible only to trained personnel. This area should be close to the point of generation to minimize transport.[5]
-
Safe Storage Practices:
Step 4: Disposal Request and Pickup
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for hazardous waste pickup. This typically involves submitting a completed waste disposal form to the Environmental Health and Safety (EHS) office.[6]
-
Timely Pickup: Request a waste pickup in a timely manner to avoid exceeding accumulation limits.[5]
-
Do Not Transport: Laboratory personnel should not transport hazardous waste to central storage facilities. This should be done by trained EHS staff or a licensed contractor.[4]
Step 5: Spill Management
-
Immediate Cleanup: Clean up any spills of this compound immediately.[4]
-
Treat Spill Debris as Hazardous: All materials used for spill cleanup (e.g., absorbent pads, contaminated PPE) must be collected and disposed of as hazardous waste.[4]
-
Report Large Spills: For spills that cannot be safely managed by laboratory personnel, evacuate the area and report it to your institution's EHS office immediately.[4]
IV. Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. acs.org [acs.org]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
Personal protective equipment for handling N-Ethyl-3,4-(methylenedioxy)aniline-d5
Essential Safety and Handling Guide for N-Ethyl-3,4-(methylenedioxy)aniline-d5
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this deuterated compound, the following procedures are based on the known hazards of its non-deuterated counterpart, N-Ethyl-3,4-(methylenedioxy)aniline, and structurally similar aromatic amines. Aromatic amines are potentially hazardous and require stringent safety protocols to minimize exposure.[1][2]
Hazard Assessment
Potential Health Hazards:
-
Irritation: Causes eye, skin, and respiratory tract irritation.[4]
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[3][4] Related aromatic amines are classified as toxic if swallowed, in contact with skin, or if inhaled.[3][5]
-
Serious Eye Damage: Can cause serious eye damage.[3]
-
Allergic Skin Reaction: May cause an allergic skin reaction.[3]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[3]
-
Genetic Defects and Cancer: Suspected of causing genetic defects and cancer.[3]
Given these potential hazards, it is imperative to handle this compound with appropriate personal protective equipment in a controlled laboratory environment.
Personal Protective Equipment (PPE) Plan
A comprehensive PPE plan is essential to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Chemical fume hood or ventilated balance enclosure | Nitrile or neoprene gloves (double-gloving recommended) | Safety glasses with side shields or chemical splash goggles | N95/FFP2 respirator or higher, depending on quantity and potential for dust generation | Lab coat |
| Solution Preparation | Chemical fume hood | Nitrile or neoprene gloves | Chemical splash goggles or a full-face shield | As needed, based on vapor pressure and concentration | Lab coat |
| Syntheses and Reactions | Chemical fume hood | Nitrile or neoprene gloves (consider breakthrough times for solvents used) | Chemical splash goggles and a full-face shield | Air-purifying respirator with organic vapor cartridges if not in a closed system | Chemical-resistant lab coat or apron |
| Sample Analysis (e.g., LC-MS, NMR) | Well-ventilated area; local exhaust ventilation for sample preparation | Nitrile gloves | Safety glasses | Generally not required if samples are in sealed containers | Lab coat |
Operational Plans
1. Engineering Controls:
-
Always handle this compound in a properly functioning chemical fume hood.[6]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[6]
2. Safe Handling Practices:
-
Avoid contact with skin and eyes.[6]
-
Do not breathe dust, mist, vapors, or spray.[6]
-
Wash hands thoroughly after handling the compound.[3]
-
Do not eat, drink, or smoke in the laboratory.[3]
-
Keep the compound away from heat, sparks, and open flames.[3]
-
Store in a cool, dry, well-ventilated area in a tightly sealed container.[1][3]
3. Spill Response:
-
Evacuate the immediate area and alert colleagues.
-
Wear appropriate PPE, including respiratory protection, before re-entering the spill zone.[2]
-
For solid spills, gently cover with an absorbent material to avoid raising dust.
-
For liquid spills, absorb with an inert material such as vermiculite (B1170534) or sand.[2]
-
Collect all contaminated materials into a sealed, labeled waste container for proper disposal.[2]
Disposal Plan
Waste Characterization:
-
All waste containing this compound should be considered hazardous chemical waste.
-
While deuterium (B1214612) is a stable isotope and not radioactive, it is good practice to segregate deuterated waste streams if required by your institution's waste management policies.[7]
Disposal Procedure:
-
Collect Waste: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers.
-
Labeling: Label waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste stream.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Disposal: Arrange for pick-up and disposal through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocols
Donning and Doffing PPE Workflow
Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.[2]
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
